Product packaging for Benzyl-PEG13-azide(Cat. No.:)

Benzyl-PEG13-azide

Cat. No.: B11938508
M. Wt: 705.8 g/mol
InChI Key: KGIGIUYKSVCNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl-PEG13-azide is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker of precise length, featuring a benzyl protecting group on one terminus and a reactive azide group on the other. The azide ( N3 ) functional group is a key reactant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the premier "click chemistry" reaction, enabling highly efficient and specific conjugation to molecules containing alkyne groups . The benzyl group serves as a versatile protective group for a key hydroxyl functionality, which can be selectively removed under catalytic hydrogenation conditions to reveal a free alcohol for further derivatization . This design provides researchers with orthogonal reactivity, allowing for sequential and controlled conjugation strategies. The primary research value of this compound lies in the construction of sophisticated bioconjugates for drug delivery and diagnostic applications. The incorporation of the 13-unit PEG spacer ( PEG13 ) significantly enhances the aqueous solubility of conjugated payloads, such as hydrophobic drug molecules or imaging agents . Furthermore, the PEG linker improves the pharmacokinetic profile of bioconjugates by reducing immunogenicity, increasing resistance to proteolytic degradation, and prolonging circulation time in vivo . This makes this compound an invaluable tool for developing targeted therapeutics, including antibody-drug conjugates (ADCs), and advanced nanomedicine platforms like lipid nanoparticles (LNPs). Its monodisperse nature ensures consistent and reproducible results, which is critical for precision chemistry and the development of defined biopharmaceuticals. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H59N3O13 B11938508 Benzyl-PEG13-azide

Properties

Molecular Formula

C33H59N3O13

Molecular Weight

705.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene

InChI

InChI=1S/C33H59N3O13/c34-36-35-6-7-37-8-9-38-10-11-39-12-13-40-14-15-41-16-17-42-18-19-43-20-21-44-22-23-45-24-25-46-26-27-47-28-29-48-30-31-49-32-33-4-2-1-3-5-33/h1-5H,6-32H2

InChI Key

KGIGIUYKSVCNMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl-PEG13-azide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Benzyl-PEG13-azide is a heterobifunctional chemical compound of significant interest in the fields of biomedical research and drug development. It belongs to the class of Polyethylene Glycol (PEG) linkers, which are widely employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This guide provides a comprehensive overview of this compound, including its chemical structure, properties, and key applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and bioconjugation via click chemistry.

Core Concepts: Structure and Functionality

This compound incorporates three key functional components:

  • A Benzyl Group (Bn): This lipophilic group can be involved in specific interactions with biological targets and serves as a stable protecting group in chemical synthesis.

  • A Polyethylene Glycol (PEG) Linker: The PEG chain, in this case with 13 ethylene glycol units, is a hydrophilic and flexible spacer. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance the solubility, stability, and circulation half-life of biopharmaceuticals, while reducing their immunogenicity.

  • An Azide Group (-N3): This functional group is a key player in "click chemistry," a set of biocompatible and highly efficient chemical reactions. The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the covalent linkage of this compound to molecules containing a corresponding alkyne group.[1]

The combination of these features makes this compound a versatile tool for the precise construction of complex biomolecular conjugates.

Physicochemical and Quantitative Data

While specific experimental data for this compound is not extensively published in peer-reviewed literature, its properties can be estimated based on its constituent parts and data from structurally similar compounds. The molecular weight of the core benzyl azide is 133.15 g/mol .[2][3] For a related compound, Benzyl-PEG5-azide, the molecular weight is 353.41 g/mol .[4] Based on the structure of Benzyl-PEG13-alcohol (C33H60O14), which has a molecular weight of 680.82, the molecular weight of this compound can be estimated to be in a similar range.[5]

PropertyValue/DescriptionCitation
Synonyms Benzyl-poly(ethylene glycol)-azide (13 units)
Appearance Expected to be a colorless to pale yellow oil or solid
Solubility Expected to be soluble in a range of organic solvents such as DMSO, DMF, and chlorinated solvents. The PEG chain imparts some water solubility.
Purity Typically supplied at ≥95% or ≥98% purity for research applications.

Table 1: Physicochemical Properties of this compound.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable reagent in several advanced research and development areas.

PROTAC Linker

This compound is frequently utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase. The flexibility and hydrophilicity of the PEG13 chain in this compound can be advantageous in achieving a productive ternary complex formation.

Bioconjugation via Click Chemistry

The azide functionality of this compound allows for its use in highly specific and efficient bioconjugation reactions through click chemistry. This enables the covalent attachment of the benzyl-PEG moiety to various biomolecules, including proteins, peptides, and nucleic acids, that have been functionalized with an alkyne group. Such modifications can be used to:

  • Improve Pharmacokinetics: Enhance the in vivo stability and circulation time of therapeutic proteins or peptides.

  • Increase Solubility: Improve the aqueous solubility of hydrophobic drug molecules.

  • Site-Specific Labeling: Attach imaging agents (e.g., fluorescent dyes) or other reporter molecules to biological targets for diagnostic or research purposes.

Experimental Protocols

Synthesis of Benzyl Azide (Precursor)

This protocol describes the synthesis of the benzyl azide moiety from benzyl bromide.

Materials:

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve benzyl bromide (1.0 equivalent) in DMSO.

  • Carefully add sodium azide (1.5 equivalents) to the solution and stir the mixture overnight at room temperature.

  • Slowly add deionized water to the reaction mixture. Caution: This may be an exothermic reaction.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine (2x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield benzyl azide as a clear oil.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "clicking" of an azide-containing molecule (such as this compound) to a terminal alkyne.

Materials:

  • Alkyne-functionalized molecule

  • Azide-functionalized molecule (e.g., this compound)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand (optional, but recommended)

  • Solvent (e.g., DMSO/water, t-butanol/water)

Procedure:

  • Dissolve the alkyne-containing molecule and the azide-functionalized molecule (typically a slight excess of one reagent is used) in the chosen solvent system.

  • In a separate vial, prepare a stock solution of copper(II) sulfate in water.

  • In another vial, prepare a fresh stock solution of sodium ascorbate in water.

  • If using a ligand, add it to the reaction mixture containing the alkyne and azide.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.

  • Stir the reaction at room temperature. The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.

  • Upon completion, the product can be purified by an appropriate method, such as column chromatography or preparative HPLC.

Mandatory Visualizations

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from the commercially available Benzyl-PEG13-alcohol. The hydroxyl group is first activated, for example, by conversion to a tosylate, which is then displaced by an azide.

G cluster_0 Step 1: Activation of Alcohol cluster_1 Step 2: Azide Substitution Start Benzyl-PEG13-OH Reagent1 p-Toluenesulfonyl chloride (TsCl) Triethylamine (TEA) Start->Reagent1 DCM, 0°C to RT Intermediate Benzyl-PEG13-OTs Reagent1->Intermediate Reagent2 Sodium Azide (NaN3) Intermediate->Reagent2 DMF Product This compound Reagent2->Product

Caption: Synthetic workflow for this compound from Benzyl-PEG13-alcohol.

PROTAC Synthesis Workflow using this compound

This diagram illustrates a convergent synthetic strategy for a PROTAC, where this compound is "clicked" to an alkyne-functionalized ligand for the protein of interest (POI), and the resulting intermediate is then coupled to an E3 ligase ligand.

G POI_Ligand Alkyne-functionalized Protein of Interest (POI) Ligand Click_Reaction CuAAC Click Chemistry POI_Ligand->Click_Reaction PEG_Azide This compound PEG_Azide->Click_Reaction Intermediate POI Ligand-PEG-Benzyl Click_Reaction->Intermediate Deprotection Removal of Benzyl Group (e.g., Hydrogenolysis) Intermediate->Deprotection Activated_Linker POI Ligand-PEG-OH Deprotection->Activated_Linker Coupling Amide Bond Formation Activated_Linker->Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->Coupling PROTAC Final PROTAC Molecule Coupling->PROTAC

Caption: Convergent synthesis of a PROTAC using this compound.

Mechanism of PROTAC Action

This diagram illustrates the signaling pathway of a PROTAC, which utilizes the cell's ubiquitin-proteasome system to achieve targeted protein degradation.

G PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recruitment Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers, scientists, and professionals in drug development. Its well-defined structure, incorporating a benzyl group, a hydrophilic PEG linker, and a reactive azide moiety, allows for its application in the sophisticated design of PROTACs and for the precise modification of biomolecules through click chemistry. A thorough understanding of its properties and reaction protocols is essential for its effective use in advancing therapeutic and diagnostic strategies.

References

Principle of Benzyl-PEG13-azide in click chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Principles of Benzyl-PEG13-azide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has revolutionized the fields of bioconjugation, drug development, and materials science by offering a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[1] At the heart of this chemical philosophy is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient reaction that forms a stable triazole linkage between an azide and an alkyne.[2][] A key reagent in this field is this compound, a molecule that combines the reactive azide group with a polyethylene glycol (PEG) linker and a benzyl protecting group. This guide provides a comprehensive technical overview of the principles of this compound in click chemistry, including quantitative data, detailed experimental protocols, and visualizations of key processes.

This compound is a versatile tool for researchers, offering a balance of hydrophilicity from the PEG linker, which can improve the solubility and pharmacokinetic properties of bioconjugates, and the reactivity of the azide group for click chemistry applications.[4][5] The benzyl group can serve as a protecting group or a hydrophobic element.

Core Principles of this compound in Click Chemistry

The utility of this compound in click chemistry primarily revolves around two major bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry, prized for its high reaction rates and yields. The reaction involves the [3+2] cycloaddition of the azide group of this compound with a terminal alkyne, catalyzed by a copper(I) species. The copper catalyst activates the alkyne, facilitating the reaction to proceed rapidly and with high regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. This reaction is robust and can be performed in a variety of solvents, including aqueous solutions, making it suitable for bioconjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern, such as in living cells, SPAAC offers a metal-free alternative. This reaction utilizes a strained cyclooctyne, which reacts with the azide group of this compound without the need for a catalyst. The relief of ring strain drives the reaction forward. While generally slower than CuAAC, SPAAC is highly bioorthogonal and has found widespread use in in vivo studies.

Quantitative Data Summary

The efficiency of click reactions involving benzyl azide derivatives is influenced by factors such as the choice of catalyst, solvent, and the specific alkyne partner. The following tables summarize key quantitative data for reactions analogous to those involving this compound.

Reaction TypeAlkyne PartnerCatalyst/ConditionsSecond-Order Rate Constant (M⁻¹s⁻¹)Yield (%)Reference(s)
CuAACPhenylacetyleneCuI, Triethylamine, Cyrene™-90-92
CuAACVarious terminal alkynesCu-MONPs, 50 °C, 24 h-83-98
SPAACCyclooctyne DerivativeAqueous CD₃CN0.0012-
SPAACBCNCD₃CN/D₂O (3:1)~0.14-
RuAACPhenylacetyleneCp*RuCl(COD), DCE, 45 °C--

Note: The yields for SPAAC are often reported as second-order rate constants due to the bimolecular nature of the reaction. The reactivity of this compound is expected to be similar to that of benzyl azide, with potential minor influences from the PEG chain.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in click chemistry. The following are representative protocols for CuAAC and SPAAC reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in an Aqueous System

This protocol describes a general method for the conjugation of an alkyne-modified biomolecule with this compound.

Materials:

  • This compound

  • Alkyne-modified biomolecule

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS) or other suitable biological buffer (pH 7-9)

  • Reaction vessel

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the alkyne-containing molecule and this compound in the chosen solvent.

  • Catalyst Preparation: In a separate tube, prepare the copper catalyst solution. For aqueous reactions, incubate CuSO₄ with THPTA ligand in a 1:2 ratio for several minutes.

  • Initiation: Add the copper catalyst solution to the reaction mixture, followed by the addition of a freshly prepared solution of sodium ascorbate to reduce the Cu(II) to the active Cu(I) species.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time will depend on the specific reactants and concentrations.

  • Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., mass spectrometry, HPLC, or gel electrophoresis).

  • Purification: Once the reaction is complete, the bioconjugate can be purified using standard techniques such as size exclusion chromatography or affinity chromatography to remove excess reagents and the catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free conjugation of a strained alkyne-functionalized biomolecule with this compound.

Materials:

  • This compound

  • Strained alkyne-functionalized biomolecule (e.g., containing BCN or DBCO)

  • Phosphate-buffered saline (PBS) or other suitable biological buffer (pH 7-9)

  • Reaction vessel

Procedure:

  • Reaction Setup: Dissolve the strained alkyne-functionalized biomolecule in the appropriate buffer.

  • Addition of Azide: Add this compound to the solution. The stoichiometry will depend on the specific application and desired degree of labeling.

  • Reaction: Incubate the reaction mixture at a suitable temperature (e.g., 25°C or 37°C). Reaction times for SPAAC are typically longer than for CuAAC.

  • Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., mass spectrometry, HPLC, or gel electrophoresis).

  • Purification: Purify the resulting bioconjugate using standard biochemical purification methods to remove unreacted this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle cluster_product Product Benzyl_PEG13_Azide Benzyl-PEG13-N₃ Metallacycle Six-membered Copper Metallacycle Benzyl_PEG13_Azide->Metallacycle Alkyne R-C≡CH Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Cu(I) Cu(I) Cu(I)->Cu_Acetylide Cu_Acetylide->Metallacycle Triazole 1,4-Disubstituted Triazole Metallacycle->Triazole Protonolysis Triazole->Cu(I) Catalyst Regeneration

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Benzyl_PEG13_Azide Benzyl-PEG13-N₃ Transition_State [3+2] Cycloaddition Transition State Benzyl_PEG13_Azide->Transition_State Strained_Alkyne Strained Cyclooctyne Strained_Alkyne->Transition_State Triazole Triazole Product Transition_State->Triazole Ring Strain Release

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow Start Start: Prepare Reactants Prepare_Reactants Dissolve this compound and Alkyne-Molecule Start->Prepare_Reactants Choose_Reaction Select Reaction Type Prepare_Reactants->Choose_Reaction CuAAC_Step CuAAC: Add Cu(I) Catalyst and Reducing Agent Choose_Reaction->CuAAC_Step CuAAC SPAAC_Step SPAAC: Mix Reactants Choose_Reaction->SPAAC_Step SPAAC Incubate Incubate Reaction Mixture CuAAC_Step->Incubate SPAAC_Step->Incubate Monitor Monitor Reaction Progress (e.g., HPLC, MS) Incubate->Monitor Purify Purify Conjugate (e.g., Chromatography) Monitor->Purify Analyze Analyze Final Product Purify->Analyze End End Analyze->End

Caption: General experimental workflow for bioconjugation using this compound.

Conclusion

This compound is a powerful and versatile reagent for the modification of biomolecules and the synthesis of complex molecular architectures through click chemistry. Its application in both CuAAC and SPAAC reactions provides researchers with a flexible toolkit for a wide range of applications, from the development of antibody-drug conjugates to the creation of novel biomaterials. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for designing and executing successful click chemistry experiments. As with any azide-containing compound, appropriate safety precautions should always be taken in the handling and storage of this compound.

References

An In-depth Technical Guide to PEGylated Azide Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of biomolecules, or bioconjugation, is a cornerstone of modern biotechnology and pharmaceutical development. It enables the creation of sophisticated therapeutics, diagnostics, and research tools with enhanced properties and novel functionalities. Within the bioconjugation toolkit, polyethylene glycol (PEG) linkers have become indispensable for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1] The introduction of an azide (N₃) moiety to these linkers has further revolutionized the field by enabling highly specific and efficient "click chemistry" reactions for the stable attachment of molecules.[2][3]

This technical guide provides a comprehensive overview of PEGylated azide linkers, their core applications in bioconjugation, and detailed methodologies for their use. We will delve into the quantitative aspects of popular click chemistry reactions, provide step-by-step experimental protocols, and offer visual representations of key workflows and chemical principles.

The Power of PEGylation

PEGylation, the process of attaching PEG chains to a molecule, imparts several beneficial properties that address common challenges in drug development:[1][4]

  • Enhanced Pharmacokinetics: The hydrophilic PEG chain creates a hydration shell around the conjugated molecule, increasing its hydrodynamic radius. This larger size reduces renal clearance, thereby prolonging its circulation time in the bloodstream.

  • Improved Stability and Solubility: PEG linkers can protect the attached molecule from enzymatic degradation and increase the solubility of hydrophobic compounds, facilitating their administration and distribution.

  • Reduced Immunogenicity: By masking the surface of therapeutic proteins, PEGylation can decrease their recognition by the immune system, lowering the risk of an immunogenic response.

Azide Linkers and the Dawn of Click Chemistry

The azide functional group is a key player in bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. Azides are particularly valuable due to their small size, stability under most physiological conditions, and their specific reactivity with alkynes in "click" reactions. This high degree of selectivity allows for precise control over the conjugation process, even in complex biological mixtures.

The two most prominent types of azide-alkyne cycloaddition reactions used in bioconjugation are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to rapidly and regioselectively form a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide. CuAAC is known for its high reaction rates and yields.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne to react with an azide. The release of ring strain drives the reaction forward, eliminating the need for a potentially cytotoxic copper catalyst and making it ideal for applications in living cells.

The triazole ring formed in both reactions is highly stable and mimics the properties of an amide bond, ensuring a robust and permanent linkage between the conjugated molecules.

Quantitative Data on PEGylated Azide Linker Reactions

The efficiency and kinetics of bioconjugation reactions are critical for successful outcomes. The following tables summarize key quantitative data for CuAAC and SPAAC reactions involving PEGylated azide linkers.

Table 1: Reaction Yields for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
ReactantsCatalyst SystemSolventReaction Time (h)Yield (%)Reference(s)
Azide-PEG and Alkyne-CoumarinCu(I)Supercritical CO₂2482.32
Azide-PEG and Alkyne-CoumarinCu(I)Supercritical CO₂4887.14
Azide-PEG and Alkyne-functionalized CalixareneCuBr/PMDETADMF4884
Azide-PEG-derivatives and various alkynesCuI, Cu nanopowder, or Cu turningsMolten PEG2000Not Specified97
Table 2: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Cyclooctyne ReactantAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
Bicyclo[6.1.0]nonyne (BCN)Benzyl Azide0.15
Dibenzocyclooctyne (DBCO/DIBAC)Benzyl Azide0.3 - 1.22
Alexa488-DIBOp-Azido-L-phenylalanine62
Table 3: Influence of PEG Chain Length on Pharmacokinetics
PEGylated MoleculePEG Molecular Weight (kDa)Effect on CirculationReference(s)
Methotrexate-loaded Chitosan Nanoparticles0.75, 2, 5Longer PEG chains prolong drug circulation in the bloodstream.
Polyacridine Peptide DNA Polyplexes2, 5, 10, 20, 30Increasing PEG length decreases serum protein binding and biodistribution to the lungs.
Generic PEGylated Drugs< 20Cleared through urine.
Generic PEGylated Drugs> 20Elimination shifts from renal to hepatic pathways.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a heterobifunctional PEG-azide linker and its subsequent conjugation to proteins.

Protocol 1: Synthesis of α-Azide-ω-Carboxyl PEG

This protocol describes a method for synthesizing a heterobifunctional PEG linker with an azide at one end and a carboxylic acid at the other, starting from an α-allyl-ω-hydroxyl PEG.

Materials:

  • α-Allyl-ω-hydroxyl PEG

  • Thiopropionic acid

  • Azobisisobutyronitrile (AIBN)

  • Toluene

  • Sodium azide (NaN₃)

  • Mesyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethanol

  • Diethyl ether

Procedure:

  • Carboxylation of the Allyl Terminus:

    • Dissolve α-allyl-ω-hydroxyl PEG in toluene.

    • Add thiopropionic acid and AIBN.

    • Reflux the mixture under an inert atmosphere for several hours.

    • Cool the reaction and precipitate the product by adding diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum to obtain α-carboxyl-ω-hydroxyl PEG.

  • Mesylation of the Hydroxyl Terminus:

    • Dissolve the α-carboxyl-ω-hydroxyl PEG in DCM.

    • Add TEA and cool the solution to 0°C.

    • Add MsCl dropwise and stir the reaction at room temperature overnight.

    • Wash the organic phase with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain α-carboxyl-ω-mesyl PEG.

  • Azidation of the Mesyl Terminus:

    • Dissolve the α-carboxyl-ω-mesyl PEG in ethanol.

    • Add NaN₃ and reflux the mixture for 24 hours.

    • Cool the reaction and remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with water.

    • Precipitate the final product, α-azide-ω-carboxyl PEG, by adding diethyl ether.

    • Collect the product by filtration and dry under vacuum.

    • Characterize the final product by ¹H NMR and MALDI-TOF mass spectrometry.

Protocol 2: Conjugation of NHS-PEG-Azide to a Protein

This protocol details the conjugation of an amine-reactive NHS-ester functionalized PEG-azide to the lysine residues of a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG-Azide

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of NHS-PEG-Azide to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the NHS-PEG-Azide in DMSO or DMF to a concentration of 10 mM. Do not store the reconstituted reagent.

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved NHS-PEG-Azide to the protein solution. The final concentration of the organic solvent should not exceed 10%.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours, with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted NHS-PEG-Azide and byproducts using a size-exclusion chromatography (SEC) column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to observe the shift in molecular weight compared to the unconjugated protein.

    • Confirm the degree of labeling and purity using mass spectrometry.

Protocol 3: Two-Step Conjugation to Cysteine Residues using Maleimide-PEG-Azide

This protocol describes the conjugation of a thiol-reactive maleimide-functionalized PEG-azide to the cysteine residues of a protein, followed by a click chemistry reaction.

Materials:

  • Protein with accessible cysteine residue(s)

  • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (optional)

  • Maleimide-PEG-Azide

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 6.5-7.5, with 5-10 mM EDTA)

  • Alkyne-functionalized molecule of interest

  • For CuAAC: Copper(II) sulfate (CuSO₄), a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate)

  • For SPAAC: A strained cyclooctyne (e.g., DBCO, BCN)

  • SEC column for purification

Procedure:

  • Protein Preparation (if necessary):

    • If the cysteine residues are involved in disulfide bonds, reduce them by incubating the protein with TCEP (10-20 mM) for 30-60 minutes at room temperature.

    • Remove the excess TCEP using a desalting column, exchanging the protein into the reaction buffer.

  • Maleimide Conjugation:

    • Prepare a 10-20 mM stock solution of Maleimide-PEG-Azide in DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the Maleimide-PEG-Azide solution to the protein.

    • Incubate for 1-4 hours at room temperature or overnight at 4°C.

    • Purify the azide-functionalized protein from excess maleimide reagent using an SEC column.

  • Click Chemistry Reaction (Example with CuAAC):

    • To the purified azide-functionalized protein, add the alkyne-containing molecule (typically a 2- to 10-fold molar excess).

    • Prepare a catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the catalyst premix to the protein-alkyne mixture.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

    • Incubate at room temperature for 1-4 hours.

  • Final Purification and Characterization:

    • Purify the final bioconjugate using SEC to remove the catalyst and excess reagents.

    • Characterize the final product by SDS-PAGE and mass spectrometry to confirm successful conjugation.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental workflows and chemical reactions involved in bioconjugation with PEGylated azide linkers.

Bioconjugation_Workflow cluster_0 Step 1: Functionalization cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Purification & Analysis Biomolecule Biomolecule (e.g., Protein) AzideFunctionalizedBiomolecule Azide-Functionalized Biomolecule Biomolecule->AzideFunctionalizedBiomolecule Reaction with NHS-ester or Maleimide PEGAzide Heterobifunctional PEG-Azide Linker PEGAzide->AzideFunctionalizedBiomolecule Bioconjugate Final Bioconjugate AzideFunctionalizedBiomolecule->Bioconjugate CuAAC or SPAAC AlkyneMolecule Alkyne-tagged Molecule of Interest AlkyneMolecule->Bioconjugate Purification Purification (e.g., SEC) Bioconjugate->Purification Analysis Characterization (SDS-PAGE, MS) Purification->Analysis

Caption: General workflow for bioconjugation using a PEG-azide linker.

Click_Chemistry_Reactions cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) CuAAC_Reactants R¹-N₃ (Azide) + R²-C≡CH (Terminal Alkyne) CuAAC_Product 1,4-disubstituted Triazole CuAAC_Reactants->CuAAC_Product Cu(I) catalyst (e.g., CuSO₄/Ascorbate) SPAAC_Product Triazole SPAAC_Reactants R¹-N₃ (Azide) + Strained Cyclooctyne (e.g., DBCO) SPAAC_Reactants->SPAAC_Product Copper-free Driven by ring strain

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

Conclusion

PEGylated azide linkers are powerful and versatile tools in the field of bioconjugation. Their ability to leverage the high specificity and efficiency of click chemistry, combined with the beneficial properties of PEGylation, has enabled the development of a new generation of advanced biotherapeutics, diagnostics, and research reagents. By understanding the quantitative aspects of these reactions and following robust experimental protocols, researchers can effectively harness the power of PEGylated azide linkers to advance their scientific and drug development goals. The continued innovation in linker technology and bioorthogonal chemistry promises to further expand the applications and impact of these remarkable molecular tools.

References

The Linchpin of Bioorthogonal Ligation: An In-Depth Technical Guide to the Mechanism of Action of Benzyl-PEG13-azide in SPAAC Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Examination of Benzyl-PEG13-azide's Role in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Advanced Bioconjugation.

This technical guide provides a detailed exploration of the mechanism of action of this compound in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles of this powerful bioorthogonal chemistry, offers quantitative kinetic data, provides detailed experimental protocols, and presents visual diagrams of the key processes.

Introduction: The Rise of Bioorthogonal Chemistry and SPAAC

In the intricate landscape of biological systems, the ability to selectively modify biomolecules without interfering with native biochemical processes is paramount. This has led to the development of bioorthogonal chemistry, a field that employs chemical reactions with functional groups not naturally found in biological systems. Among the most prominent of these reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry".

SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, forming a stable triazole linkage. Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst, making it exceptionally well-suited for applications in living systems. The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing it to proceed efficiently at physiological temperatures and pH.

This compound is a versatile reagent that leverages the power of SPAAC for a wide range of bioconjugation applications. It comprises a benzyl group, a hydrophilic 13-unit polyethylene glycol (PEG) spacer, and a terminal azide group. This unique structure provides a combination of stability, solubility, and reactivity, making it an invaluable tool for researchers in chemical biology and drug development.

Mechanism of Action of this compound in SPAAC

The core of the SPAAC reaction is the 1,3-dipolar cycloaddition between the azide group of this compound and a strained cyclooctyne. The reaction proceeds through a concerted, asynchronous transition state, where the π systems of the azide and the alkyne interact to form two new sigma bonds, resulting in a stable triazole ring.

The key to this catalyst-free reaction lies in the high ring strain of the cyclooctyne. The deviation from the ideal 180° bond angle of a linear alkyne creates a high-energy starting material. The release of this strain energy upon forming the more stable, planar triazole ring provides the thermodynamic driving force for the reaction.

The role of the different moieties of this compound in this mechanism can be broken down as follows:

  • Azide Group (-N₃): This is the reactive functional group that participates directly in the cycloaddition with the strained alkyne. The azide is a small, stable, and bioorthogonal functional group, meaning it does not readily react with endogenous molecules in a biological environment.

  • Benzyl Group (C₆H₅CH₂-): The benzyl group provides a stable and relatively non-reactive handle. Its primary role is to cap the PEG chain and provide a defined chemical entity.

  • PEG13 Linker (- (OCH₂CH₂)₁₃ -): The polyethylene glycol spacer plays a crucial role in the practical application of this reagent. Its primary functions are to:

    • Enhance Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the entire molecule and its bioconjugates, which is critical for biological applications.

    • Reduce Steric Hindrance: The flexible and extended nature of the PEG linker provides spatial separation between the conjugated biomolecule and the reactive azide group. This can help to overcome steric hindrance, potentially leading to improved reaction kinetics. While direct quantitative data for the effect of a PEG13 linker on Benzyl-azide's reactivity is not extensively documented, studies on similar systems have shown that PEGylation can enhance reaction rates. For instance, the presence of a PEG linker on a DBCO-modified antibody was found to enhance SPAAC reaction rates by approximately 31 ± 16%.[1]

The overall reaction can be visualized as a seamless "click" between the azide and the strained alkyne, forming a robust covalent bond.

Quantitative Data on SPAAC Reaction Kinetics

The following table summarizes the second-order rate constants for the reaction of benzyl azide with various commonly used cyclooctynes. This data provides a valuable baseline for predicting the reactivity of this compound.

Cyclooctyne DerivativeAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Solvent/Conditions
CyclooctyneOCT~0.0012Aqueous CD₃CN
Bicyclo[6.1.0]nonyneBCN0.097 - 0.15CDCl₃, 25°C / DMSO, 37°C
DibenzocyclooctyneDIBO / DBCO0.31CDCl₃, 25°C
DibenzoazacyclooctyneDIBAC / ADIBO0.86CDCl₃, 25°C

Note: The rate constants can vary depending on the specific experimental conditions. The data presented is a synthesis of typical outcomes reported in the literature.

Experimental Protocols

The following protocols provide a general framework for using this compound in SPAAC-mediated bioconjugation. Optimization may be required for specific applications.

General Protocol for Labeling a Cyclooctyne-Modified Protein with this compound

Materials:

  • Cyclooctyne-modified protein (e.g., DBCO-protein) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO or DMF (for preparing stock solution of this compound)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column or other purification system (e.g., SEC-HPLC)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO or DMF.

    • Ensure the cyclooctyne-modified protein is in the desired reaction buffer at a known concentration.

  • SPAAC Reaction:

    • To the solution of the cyclooctyne-modified protein, add a 5- to 20-fold molar excess of the this compound stock solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or overnight at 4°C. The reaction time will depend on the concentration of the reactants and the reactivity of the specific cyclooctyne.

    • The progress of the reaction can be monitored by analytical techniques such as SDS-PAGE (observing a shift in the molecular weight of the protein) or mass spectrometry.

  • Purification:

    • Once the reaction is complete, remove the excess unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography (SEC).

  • Characterization:

    • Confirm the successful conjugation and assess the purity of the final product using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and HPLC.

Protocol for Metabolic Labeling of Cells with an Azido-Sugar and Subsequent SPAAC Reaction with a DBCO-Functionalized Probe

Materials:

  • Cells of interest

  • Cell culture medium

  • Azido-sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

  • DBCO-functionalized probe (e.g., DBCO-fluorophore)

  • PBS (pH 7.4)

  • DMSO

Procedure:

  • Metabolic Labeling:

    • Culture the cells in a medium supplemented with an appropriate concentration of the azido-sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days to allow for its incorporation into cell surface glycans.

  • Cell Preparation:

    • Gently wash the cells with PBS (pH 7.4) to remove any unincorporated azido-sugar.

  • SPAAC Labeling:

    • Prepare a solution of the DBCO-functionalized probe in cell culture medium (e.g., 10-50 µM).

    • Incubate the cells with the labeling solution for 30-60 minutes at 37°C.

  • Washing and Analysis:

    • Wash the cells three times with PBS to remove the excess probe.

    • The labeled cells can then be analyzed by techniques such as flow cytometry or fluorescence microscopy.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the core concepts discussed in this guide.

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Bioconjugation_Workflow cluster_step1 Step 1: Functionalization cluster_step2 Step 2: SPAAC Reaction cluster_step3 Step 3: Analysis Biomolecule Biomolecule (e.g., Protein, Cell) Functionalized_Biomolecule Cyclooctyne-Functionalized Biomolecule Biomolecule->Functionalized_Biomolecule Reaction Cyclooctyne_Reagent Cyclooctyne Reagent (e.g., DBCO-NHS ester) Cyclooctyne_Reagent->Functionalized_Biomolecule Bioconjugate Bioconjugate Functionalized_Biomolecule->Bioconjugate SPAAC Benzyl_PEG_Azide This compound Benzyl_PEG_Azide->Bioconjugate Analysis Purification & Characterization (HPLC, MS, SDS-PAGE) Bioconjugate->Analysis

References

The Role of the PEG13 Spacer in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the field of bioconjugation, the selection of a chemical linker is a critical determinant of a conjugate's efficacy, stability, and pharmacokinetic profile. Among the various linker technologies, polyethylene glycol (PEG) linkers are widely employed for their unique ability to modulate the physicochemical properties of bioconjugates.[1][2] This guide provides an in-depth technical overview of the PEG13 spacer, a discrete chain of thirteen ethylene glycol units, for researchers, scientists, and drug development professionals. We will explore its core advantages, present quantitative data on its impact, detail experimental protocols for its application, and visualize its role in key biological processes.

Core Concepts: Physicochemical Properties of the PEG13 Spacer

The PEG13 spacer is a monodisperse polymer with a specific chemical structure (C24H50O13) consisting of 13 repeating ethylene glycol subunits.[3] This defined structure provides a unique balance of properties that are highly advantageous in bioconjugation.

  • Hydrophilicity: The repeating ether linkages in the PEG chain are hydrophilic, which significantly increases the water solubility of the entire bioconjugate. This is particularly crucial when working with hydrophobic payloads, such as cytotoxic drugs in Antibody-Drug Conjugates (ADCs).[4][5]

  • Flexibility and Hydrodynamic Radius: The PEG chain is highly flexible, which allows it to create a large hydrodynamic radius around the conjugate. This "shielding" effect can protect the bioconjugate from enzymatic degradation and reduce immunogenicity.

  • Biocompatibility: PEG is well-established as a non-toxic and non-immunogenic material, making it suitable for in vivo applications.

  • Defined Length: Unlike polydisperse PEG polymers, a discrete PEG13 spacer has a precise length. This allows for exact control over the distance between the conjugated molecules, which is critical for optimizing biological activity and reducing steric hindrance.

The integration of a PEG13 spacer into a bioconjugate's design imparts several key advantages that enhance its therapeutic potential.

G Core Advantages of the PEG13 Spacer cluster_properties Physicochemical Properties of PEG13 cluster_advantages Therapeutic Advantages prop1 Enhanced Hydrophilicity adv1 Improves Solubility & Prevents Aggregation prop1->adv1 prop2 Flexibility & Shielding adv2 Enhances Pharmacokinetics (Longer Half-Life) prop2->adv2 adv3 Reduces Immunogenicity & Proteolysis prop2->adv3 prop3 Defined Length adv4 Optimizes Spacing to Reduce Steric Hindrance prop3->adv4 prop4 Biocompatibility prop4->adv2 prop4->adv3

Caption: Logical diagram illustrating the key advantages of incorporating a PEG13 spacer.

Quantitative Data on the Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that influences the biological and physical properties of a bioconjugate. While data specifically isolating PEG13 is often part of broader studies, the following tables summarize quantitative findings on how varying PEG linker lengths affect key parameters in different bioconjugate systems.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8.

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0x
PEG4~5.01.7x Slower
PEG8~3.02.8x Slower
PEG12~2.53.4x Slower
PEG13 (Interpolated) ~2.4(Interpolated) ~3.5x Slower

Note: This table demonstrates a clear trend where longer PEG chains significantly slow the clearance rate of ADCs, thereby increasing their circulation time. The value for PEG13 is interpolated based on the trend observed between PEG12 and longer chains.

Table 2: Effect of Mini-PEG Spacer Length on Receptor Binding Affinity Data from a study on ⁶⁸Ga-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR).

PEG Linker LengthIC50 (nM)Relative Binding Affinity
PEG21.1 ± 0.1Highest
PEG31.4 ± 0.2High
PEG41.6 ± 0.3High
PEG62.5 ± 0.4Moderate

Note: In this specific receptor-ligand interaction, shorter mini-PEG linkers resulted in lower IC50 values, indicating higher binding affinity. This highlights that the optimal PEG length can be context-dependent, and excessive length can sometimes negatively impact binding.

Key Applications of the PEG13 Spacer

The versatile properties of the PEG13 spacer make it a valuable tool in the development of various biotherapeutics, most notably in PROTACs and ADCs.

1. PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3-binding ligand is crucial for the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase). The PEG13 spacer offers:

  • Optimal Length: The length of the linker dictates the spatial orientation of the two proteins. A PEG13 spacer provides sufficient length and flexibility to allow the proteins to adopt a conformation suitable for ubiquitination.

  • Solubility Enhancement: The PEG component improves the solubility and cell permeability of the often large and complex PROTAC molecule.

G PROTAC Mechanism of Action with PEG13 Spacer cluster_protac POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds Warhead E3 E3 Ubiquitin Ligase E3->Ternary Binds Anchor PROTAC PROTAC Molecule Ub Ubiquitin Ternary->Ub   Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Target Protein Degraded Proteasome->Degradation Degradation Warhead Warhead Linker PEG13 Spacer Anchor Anchor

Caption: The PROTAC brings the target protein and E3 ligase together for degradation.

2. Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens. The linker, including any spacer, is critical for the ADC's stability and therapeutic index. A PEG13 spacer helps to:

  • Mitigate Hydrophobicity: Many cytotoxic payloads are highly hydrophobic, which can cause ADC aggregation and rapid clearance. The hydrophilic PEG13 spacer shields the payload, improving solubility and stability, which can permit a higher drug-to-antibody ratio (DAR).

  • Improve Pharmacokinetics: By increasing the ADC's hydrophilicity and hydrodynamic size, PEG spacers reduce renal clearance and prolong circulation half-life, leading to greater drug exposure at the tumor site.

Experimental Protocols

The successful implementation of a PEG13 spacer in bioconjugation relies on well-defined experimental protocols. Below is a generalized methodology for conjugating a drug-linker containing a PEG13 spacer to an antibody via thiol-maleimide chemistry.

Protocol: Thiol-Maleimide Conjugation of a Maleimide-PEG13-Payload to an Antibody

1. Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution.

  • Maleimide-PEG13-Payload dissolved in an organic solvent (e.g., DMSO).

  • Reaction Buffer: Phosphate buffer with EDTA (e.g., 50 mM Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0).

  • Quenching Reagent: N-acetylcysteine or L-cysteine solution.

  • Purification System: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

2. Experimental Workflow:

G Workflow for ADC Synthesis via Thiol-Maleimide Chemistry start 1. Antibody Reduction step2 Incubate mAb with TCEP to reduce interchain disulfide bonds start->step2 step3 2. Buffer Exchange step2->step3 step4 Remove excess TCEP via size-exclusion chromatography into Reaction Buffer step3->step4 step5 3. Conjugation Reaction step4->step5 step6 Add Maleimide-PEG13-Payload to reduced mAb. Incubate for 2-4 hours at RT. step5->step6 step7 4. Quenching step6->step7 step8 Add excess N-acetylcysteine to cap unreacted thiols step7->step8 step9 5. Purification & Analysis step8->step9 step10 Purify the ADC using SEC or HIC. Analyze DAR and aggregation. step9->step10

Caption: A typical workflow for synthesizing an ADC using a PEGylated linker.

3. Detailed Methodology:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer.

    • Add a 5-10 molar excess of TCEP to the antibody solution.

    • Incubate the reaction for 1-2 hours at 37°C to reduce the interchain disulfide bonds, exposing free thiol groups.

  • Buffer Exchange:

    • Immediately after reduction, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with the Reaction Buffer.

    • Pool the protein-containing fractions. The antibody is now ready for conjugation.

  • Conjugation Reaction:

    • Prepare a stock solution of the Maleimide-PEG13-Payload in DMSO.

    • Add a 5-15 molar excess of the Maleimide-PEG13-Payload to the reduced antibody. The final concentration of DMSO should typically be below 10% (v/v).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. The reaction should be carried out under an inert atmosphere (e.g., nitrogen) if possible to prevent re-oxidation of thiols.

  • Quenching the Reaction:

    • Add a 5-fold molar excess of N-acetylcysteine (relative to the maleimide compound) to the reaction mixture.

    • Incubate for 20-30 minutes at room temperature to quench any unreacted maleimide groups.

  • Purification and Characterization:

    • Purify the resulting ADC from unreacted drug-linker and other impurities using Size-Exclusion Chromatography (SEC).

    • Characterize the final ADC to determine the Drug-to-Antibody Ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Analyze for aggregation using SEC.

Conclusion

The PEG13 spacer is a powerful and versatile tool in the field of bioconjugation. Its discrete length, combined with the inherent hydrophilicity and biocompatibility of polyethylene glycol, allows for the rational design of advanced therapeutics like ADCs and PROTACs. By enhancing solubility, improving pharmacokinetic profiles, and providing precise spatial control, the PEG13 spacer effectively addresses many of the fundamental challenges encountered in drug development. The quantitative data and detailed protocols provided in this guide offer a practical framework for researchers to effectively harness the advantages of the PEG13 spacer in their work.

References

A Technical Guide to Protein Modification with Benzyl-PEG13-azide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The targeted modification of proteins is a cornerstone of modern biotechnology and pharmaceutical development. The ability to selectively attach moieties such as polyethylene glycol (PEG) chains, fluorescent dyes, or cytotoxic payloads has revolutionized the development of therapeutics with improved pharmacokinetic profiles, diagnostic agents with enhanced imaging capabilities, and research tools for elucidating complex biological processes. Among the arsenal of chemical tools available for protein modification, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a robust and versatile strategy. This guide provides an in-depth technical overview of Benzyl-PEG13-azide, a heterobifunctional linker that leverages the power of click chemistry for the precise PEGylation and functionalization of proteins.

Properties of this compound

This compound is a valuable reagent for introducing a PEGylated azide moiety onto a target molecule. The benzyl group provides a stable protecting group, while the PEG linker enhances hydrophilicity, which can improve the solubility and reduce non-specific binding of the modified protein. The terminal azide group is the reactive handle for click chemistry.

PropertyValueSource
Molecular Weight (as Benzyl-PEG13-alcohol) 636.8 g/mol [1]
Purity (as Benzyl-PEG13-alcohol) ≥98%[1]
Solubility The PEG chain increases water solubility. The parent benzyl azide is insoluble in water but miscible with ethanol and diethyl ether.[1][2]
Storage Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[1]

Principles of Protein Modification using this compound

The primary application of this compound in protein modification relies on the azide-alkyne cycloaddition reaction. This can be achieved through two main pathways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join an azide with a terminal alkyne, forming a stable 1,4-disubstituted triazole linkage. The reaction is typically fast and high-yielding.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and in vivo.

Comparison of CuAAC and SPAAC for Protein Conjugation
FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Source
Catalyst Copper(I)None
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for in vivo applications
Reaction Rate Generally faster (1-100 M⁻¹s⁻¹)Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on cyclooctyne
Reactants Azide + Terminal AlkyneAzide + Strained Cyclooctyne
Side Reactions Potential for oxidative damage to proteins by reactive oxygen species (ROS) generated by Cu(I).Some cyclooctynes can have side reactions with thiols.
Yield Generally high to quantitativeHigh to quantitative
Cost Reagents are generally less expensive.Strained cyclooctynes can be more expensive.

Experimental Protocols

The following are detailed protocols for the modification of a protein, such as an antibody, with this compound. These protocols are intended as a starting point and may require optimization for specific proteins and applications.

Introduction of an Alkyne Handle onto the Protein

Before reacting with this compound, the target protein must first be functionalized with an alkyne group. This can be achieved by reacting a protein's primary amines (lysine residues and the N-terminus) with an NHS-ester functionalized alkyne, such as Propargyl-PEG7-acid activated with EDC and NHS.

Protocol for Protein PEGylation via CuAAC

This protocol describes the conjugation of an alkyne-modified protein with this compound using a copper(I) catalyst.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)

  • Reaction Buffer: PBS or Tris-buffered saline (TBS), pH 7.0-8.0

  • Desalting column (e.g., PD-10) for purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, dissolve the alkyne-modified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Add this compound to the protein solution. A 5- to 20-fold molar excess of the azide over the protein is recommended.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 5:1 ligand to copper ratio is often used.

  • Add the catalyst premix to the protein-azide mixture to a final copper concentration of 0.2-1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-10 mM.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Once the reaction is complete, remove excess reagents and the copper catalyst by size-exclusion chromatography using a desalting column equilibrated with a suitable buffer (e.g., PBS).

Protocol for Protein PEGylation via SPAAC

This protocol describes the copper-free conjugation of an azide-modified protein with a strained alkyne. Note that in this case, the protein would first need to be functionalized with an azide, for example, by using an NHS-azide linker, and then reacted with a DBCO-functionalized PEG. The reverse labeling strategy (alkyne on protein, azide on PEG) is also common.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized PEG reagent

  • Reaction Buffer: PBS or other suitable biological buffer, pH 7.0-8.0

  • Desalting column for purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, dissolve the azide-modified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Add the DBCO-functionalized PEG reagent to the protein solution. A 3- to 10-fold molar excess of the DBCO reagent is typically used.

  • Incubate the reaction at room temperature for 2-12 hours, or overnight at 4°C, with gentle mixing. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: After the reaction is complete, purify the PEGylated protein from excess reagents using size-exclusion chromatography with a desalting column.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a conceptual signaling pathway application.

Experimental Workflow for Protein PEGylation

PEGylation_Workflow cluster_alkyne_mod Step 1: Alkyne Modification cluster_pegylation Step 2: PEGylation (CuAAC) cluster_purification Step 3: Purification Protein Target Protein Alkyne_Protein Alkyne-Modified Protein Protein->Alkyne_Protein Amine Coupling NHS_Alkyne NHS-Alkyne Reagent NHS_Alkyne->Alkyne_Protein PEGylated_Protein PEGylated Protein Alkyne_Protein->PEGylated_Protein Click Reaction Benzyl_PEG_Azide This compound Benzyl_PEG_Azide->PEGylated_Protein Purification Size-Exclusion Chromatography PEGylated_Protein->Purification Catalyst Cu(I) Catalyst Catalyst->PEGylated_Protein Final_Product Purified PEGylated Protein Purification->Final_Product

General workflow for protein PEGylation using CuAAC.
Conceptual Application in Studying Protein-Protein Interactions

PEGylation can be used to modulate or study protein-protein interactions within a signaling pathway. For instance, attaching a PEG chain to a receptor could sterically hinder its interaction with a downstream signaling partner, allowing researchers to probe the functional consequences of this inhibition.

Signaling_Pathway cluster_control Native Signaling cluster_pegylated PEGylated System Ligand Ligand Receptor Receptor Ligand->Receptor Partner Signaling Partner Receptor->Partner Interaction Signal Downstream Signal Partner->Signal Ligand_P Ligand Receptor_P PEGylated Receptor Ligand_P->Receptor_P Partner_P Signaling Partner Receptor_P->Partner_P Interaction Inhibited No_Signal Signal Blocked Partner_P->No_Signal

References

Benzyl-PEG13-azide: A Technical Overview of its Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Benzyl-PEG13-azide is a discrete polyethylene glycol (PEG) linker that has garnered significant interest in the field of drug development. Its unique structure, featuring a benzyl-protected ether at one terminus and a reactive azide group at the other, connected by a 13-unit ethylene glycol chain, makes it a valuable tool for researchers. This technical guide provides an in-depth overview of the synthesis of this compound, its physicochemical properties, and its critical role in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and bioconjugation through "click chemistry". The monodisperse nature of the 13-unit PEG chain allows for precise control over the linker length, which is a critical parameter in optimizing the efficacy of complex bioconjugates.[1]

Synthesis of this compound

The discovery of this compound is not attributed to a single seminal publication but rather represents a development in the broader field of PEGylation and linker technology for drug discovery. Its synthesis is a logical extension of well-established methodologies for the functionalization of polyethylene glycols. The most common and efficient route for the synthesis of this compound involves a two-step process starting from the commercially available Benzyl-PEG13-alcohol.

The overall synthesis strategy involves:

  • Activation of the terminal hydroxyl group: The primary alcohol of Benzyl-PEG13-alcohol is converted into a better leaving group, typically a mesylate or tosylate ester. This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base.[2]

  • Nucleophilic substitution to introduce the azide: The resulting mesylate or tosylate is then reacted with an azide source, most commonly sodium azide (NaN₃), to yield the final product, this compound, via an SN2 reaction.[3][4]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Activation cluster_intermediate Intermediate cluster_step2 Step 2: Azidation cluster_product Final Product Benzyl-PEG13-alcohol Benzyl-PEG13-alcohol Mesylation Mesylation (MsCl, Et3N, DCM) Benzyl-PEG13-alcohol->Mesylation Benzyl-PEG13-mesylate Benzyl-PEG13-mesylate Mesylation->Benzyl-PEG13-mesylate Azidation Azidation (NaN3, Ethanol) Benzyl-PEG13-mesylate->Azidation This compound This compound Azidation->this compound

A typical workflow for the synthesis of this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound based on established methods for PEG functionalization.[3]

Step 1: Synthesis of Benzyl-PEG13-mesylate

Materials:

  • Benzyl-PEG13-alcohol

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N), distilled

  • Methanesulfonyl chloride (MsCl), distilled

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Benzyl-PEG13-alcohol (1.0 eq.) is dried by azeotropic distillation with toluene and then dissolved in anhydrous DCM (approx. 0.1 M solution) in an oven-dried round-bottom flask under an inert atmosphere (e.g., argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Triethylamine (1.5 eq.) is added dropwise to the stirred solution.

  • Methanesulfonyl chloride (1.2 eq.) is then added dropwise, and the reaction mixture is stirred at 0 °C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of deionized water.

  • The organic layer is separated, and the aqueous layer is extracted twice with DCM.

  • The combined organic layers are washed sequentially with 1 M HCl, deionized water, and brine.

  • The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield Benzyl-PEG13-mesylate as a viscous oil. The product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • Benzyl-PEG13-mesylate

  • Ethanol or Dimethylformamide (DMF)

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • The crude Benzyl-PEG13-mesylate (1.0 eq.) is dissolved in ethanol (approx. 0.1 M solution) in a round-bottom flask.

  • Sodium azide (1.5 - 10 eq.) is added to the solution.

  • The reaction mixture is heated to reflux (approx. 80-90 °C) and stirred overnight. The reaction progress is monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is redissolved in DCM and washed with deionized water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to yield the final product, this compound.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis and the physicochemical properties of this compound.

Synthesis Parameters Step 1: Mesylation Step 2: Azidation
Reagent Molar Equivalent Molar Equivalent
Benzyl-PEG13-alcohol1.0-
Triethylamine1.5-
Methanesulfonyl chloride1.2-
Benzyl-PEG13-mesylate-1.0
Sodium azide-1.5 - 10
Reaction Conditions
SolventAnhydrous DCMEthanol
Temperature0 °C to room temp.Reflux (approx. 80-90 °C)
Reaction Time4-12 hours12-24 hours
Yield >95% (crude)>95%
Physicochemical Properties of this compound
Molecular Formula C₃₃H₅₉N₃O₁₃
Molecular Weight 705.84 g/mol
Appearance Colorless to light yellow oil
Solubility Soluble in DCM, THF, Methanol

Application in Drug Development

This compound is a versatile linker primarily utilized in two key areas of drug development: as a linker in PROTACs and for bioconjugation via click chemistry.

PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. PEG linkers, such as this compound, are frequently employed due to their ability to:

  • Enhance Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of often lipophilic PROTAC molecules.

  • Optimize Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for achieving a productive ternary complex geometry between the target protein, the PROTAC, and the E3 ligase.

  • Improve Pharmacokinetic Properties: PEGylation can modulate the pharmacokinetic profile of a PROTAC.

The azide group of this compound allows for its facile conjugation to one of the PROTAC ligands (either the target-binding or the E3-binding moiety) that has been functionalized with an alkyne, using click chemistry.

PROTAC_Mechanism cluster_components Components cluster_process Mechanism of Action PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) Ternary_Complex Formation of Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub Ubiquitin Ubiquitination Ubiquitination of POI Ub->Ubiquitination Ternary_Complex->Ubiquitination Recruitment Degradation Proteasomal Degradation Ubiquitination->Degradation Marked for Degradation Degradation->PROTAC Recycled Degradation->POI Degrades

The mechanism of PROTAC-mediated protein degradation.
Bioconjugation via Click Chemistry

The azide functionality of this compound makes it an ideal reagent for "click chemistry," a class of reactions that are rapid, high-yielding, and biocompatible. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific conjugation of the this compound linker to molecules containing a terminal alkyne, forming a stable triazole linkage. This methodology is widely used for:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.

  • Drug Delivery Systems: Functionalizing nanoparticles, liposomes, or other drug carriers with targeting ligands or therapeutic agents.

  • Fluorescent Probes: Attaching fluorescent dyes to biomolecules for imaging and diagnostic applications.

In addition to CuAAC, the azide group can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click reaction. This is particularly advantageous for in vivo applications where the potential toxicity of a copper catalyst is a concern.

Conclusion

This compound is a well-defined, monodisperse linker that plays a crucial role in modern drug discovery and development. Its synthesis from Benzyl-PEG13-alcohol is straightforward and high-yielding, following established chemical transformations. The precise length of the PEG chain, combined with the versatile reactivity of the terminal azide group, makes it an invaluable tool for the construction of complex therapeutic agents like PROTACs and for the targeted delivery of drugs through bioconjugation. As the demand for precisely engineered therapeutics continues to grow, the importance of well-characterized linkers like this compound will undoubtedly increase.

References

The Strategic Role of Benzyl-Protected PEG Linkers in Modern Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the precise control of molecular architecture is paramount. Polyethylene glycol (PEG) linkers have become indispensable tools for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2][3] The strategic use of protecting groups is central to the synthesis of well-defined, heterobifunctional PEG linkers, and among these, the benzyl group plays a crucial role.[1] This technical guide provides a comprehensive overview of the benzyl protecting group in the context of PEG linkers, detailing its application, relevant experimental protocols, and quantitative data to inform research and development.

The Benzyl Group: A Robust and Reversible Shield

The benzyl group (Bn), a simple phenylmethyl moiety, is widely employed as a protecting group for hydroxyl (-OH) functions in organic synthesis.[1] Its utility in the construction of complex PEG linkers stems from a combination of desirable properties:

  • Stability: Benzyl ethers are remarkably stable across a wide range of reaction conditions, including acidic and basic environments. This allows for the manipulation of other functional groups on the PEG linker or attached molecules without premature cleavage.

  • Orthogonality: The benzyl group can be used in orthogonal protection strategies. For instance, it is stable under the acidic conditions used to remove a tert-butyloxycarbonyl (Boc) group, and also stable to the basic conditions used for the removal of a 9-fluorenylmethoxycarbonyl (Fmoc) group. This orthogonality is critical for the sequential synthesis of heterobifunctional linkers.

  • Mild Cleavage Conditions: Despite its stability, the benzyl group can be removed under mild and highly selective conditions, most commonly through catalytic hydrogenolysis. This deprotection method is compatible with a wide variety of sensitive functional groups often found in biomolecules.

Core Applications in Research and Drug Development

The unique characteristics of benzyl-protected PEG linkers make them highly valuable in several cutting-edge areas of research:

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody to the drug is a critical component influencing the ADC's efficacy and safety. Benzyl-protected PEG linkers offer several advantages in ADC development:

  • Controlled Synthesis: They enable a controlled, sequential attachment of the drug and the antibody to the PEG linker.

  • Enhanced Hydrophilicity: The PEG component can counteract the hydrophobicity of many cytotoxic payloads, improving the ADC's solubility and reducing aggregation.

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to a longer circulation half-life.

  • Precise Drug-to-Antibody Ratio (DAR): The use of monodisperse PEG linkers allows for better control over the stoichiometry of conjugation, resulting in a more homogeneous ADC product.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The linker in a PROTAC is crucial for establishing a stable and effective ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. Benzyl-protected PEG linkers are instrumental in PROTAC synthesis for several reasons:

  • Synthetic Versatility: They provide a versatile platform for systematically varying the linker length and composition to optimize ternary complex formation and degradation efficacy.

  • Enhanced Solubility and Permeability: The hydrophilic nature of PEG can improve the solubility and cell permeability of the PROTAC molecule.

  • Spatial Optimization: Long-chain PEG linkers, such as those derived from Benzyl-PEG45-alcohol, offer significant spatial separation between the two ligands, which can be crucial for optimal ternary complex geometry.

Nanoparticle Drug Delivery and Hydrogels

Benzyl-protected PEG linkers also find applications in the surface modification of nanoparticles and the formation of hydrogels for controlled drug release.

  • "Stealth" Nanoparticles: PEGylating nanoparticles with linkers derived from benzyl-protected PEGs can create a hydrophilic shell that reduces opsonization and clearance by the mononuclear phagocyte system (MPS), prolonging their circulation time.

  • Hydrogel Formation: PEG linkers can be used as cross-linkers to form hydrogels, which are three-dimensional polymeric networks capable of holding large amounts of water. The properties of these hydrogels, such as their swelling and degradation rates, can be tuned for specific drug delivery applications.

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and application of benzyl-protected PEG linkers.

Table 1: Comparative Stability of Protected PEG Linkers under Forced Degradation
Protecting Group % Intact after 24h in 1M HCl % Intact after 24h in 1M NaOH
Benzyl-PEG>98%>98%
tert-Butyl Ether-PEG<5%>98%
Fmoc-Protected Amino-PEG>98%<5%
This data illustrates the superior stability of the benzyl ether linkage in both strongly acidic and basic conditions compared to other common protecting groups.
Table 2: Influence of PEG Molecular Weight on Nanoparticle Properties
PEG Molecular Weight (Da) Effect on Protein Adsorption Effect on Circulation Half-Life
< 2000Less effective shieldingShorter half-life
≥ 2000Significant reduction in protein adsorptionProlonged half-life
5000~75% decrease in protein adsorption compared to non-PEGylated nanoparticlesIncreased half-life
20,000Similar reduction in protein adsorption as 5000 Da, but can lead to further increases in circulation timeLongest half-life in some studies
These findings highlight the importance of selecting an appropriate PEG chain length for optimizing the pharmacokinetic properties of nanoparticle-based drug delivery systems.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis, deprotection, and conjugation of benzyl-protected PEG linkers.

Protocol 1: Protection of a PEG Diol with a Benzyl Group (Williamson Ether Synthesis)

This protocol describes the mono-benzylation of a PEG diol.

Materials:

  • PEG diol (e.g., PEG400)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of PEG diol (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of NaH (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon).

  • The reaction mixture is stirred at room temperature for 2 hours.

  • Benzyl bromide (1.1 equivalents) is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The mixture is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the mono-benzyl protected PEG.

Protocol 2: Deprotection of a Benzyl-Protected PEG Linker via Catalytic Hydrogenation

This is a standard procedure for the removal of the benzyl protecting group.

Materials:

  • Benzyl-protected PEG linker

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyl-protected PEG linker in MeOH or EtOH in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution.

  • Purge the flask with an inert gas (e.g., argon) and then evacuate.

  • Introduce hydrogen gas (e.g., via a balloon) and maintain a positive pressure.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected PEG linker.

Protocol 3: Activation of a Hydroxyl-Terminated PEG Linker and Conjugation to a Peptide

This protocol details the activation of the deprotected PEG linker and its subsequent conjugation to a peptide containing a free amine group.

Part A: Activation of the PEG Linker with p-Nitrophenyl Chloroformate

Materials:

  • Deprotected PEG-alcohol (1 equivalent)

  • Anhydrous dichloromethane (DCM)

  • Pyridine (1.5 equivalents)

  • p-Nitrophenyl chloroformate (1.2 equivalents)

  • 10% aqueous sodium bicarbonate

  • 10% aqueous citric acid

  • Brine

  • Anhydrous sodium sulfate

  • Cold diethyl ether

Procedure:

  • Dissolve the PEG-alcohol in anhydrous DCM under an inert atmosphere.

  • Add pyridine and stir for 10 minutes at room temperature.

  • Slowly add a solution of p-nitrophenyl chloroformate in anhydrous DCM.

  • Allow the reaction to proceed for 12-16 hours at room temperature.

  • Wash the reaction mixture sequentially with 10% aqueous sodium bicarbonate, 10% aqueous citric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Precipitate the activated PEG by adding cold diethyl ether and collect the precipitate by filtration.

Part B: Conjugation to a Peptide

Materials:

  • Activated Benzyl-PEG-p-nitrophenyl carbonate (1.5-3 equivalents)

  • Peptide with a free amine (1 equivalent)

  • 0.1 M sodium bicarbonate buffer (pH 8.5)

Procedure:

  • Dissolve the peptide in the sodium bicarbonate buffer.

  • Add the activated PEG reagent to the peptide solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by RP-HPLC.

  • Purify the PEG-peptide conjugate by RP-HPLC.

Visualizing Key Workflows

The following diagrams illustrate the logical flow of synthesis and application of benzyl-protected PEG linkers.

G Synthesis and Conjugation Workflow using a Benzyl-Protected PEG Linker A HO-PEG-OH B BnO-PEG-OH A->B  Williamson Ether  Synthesis (BnBr, NaH) C BnO-PEG-X B->C  Functionalization of  free -OH (e.g., to -COOH) D HO-PEG-X C->D  Deprotection  (H2, Pd/C) E Y-HO-PEG-X D->E  Activation of  newly formed -OH F Y-Conjugate-PEG-X E->F  Conjugation to  Biomolecule

Caption: A typical workflow for the synthesis of a heterobifunctional PEG linker and its subsequent bioconjugation.

G Conceptual Workflow for PROTAC Synthesis A BnO-PEG-OH B BnO-PEG-Linker-E3 Ligase Ligand A->B  Conjugation to  E3 Ligase Ligand C HO-PEG-Linker-E3 Ligase Ligand B->C  Benzyl Deprotection  (H2, Pd/C) D Target Protein Ligand-PEG-Linker-E3 Ligase Ligand (Final PROTAC) C->D  Conjugation to  Target Protein Ligand

Caption: A conceptual workflow outlining the synthesis of a PROTAC molecule using a benzyl-protected PEG linker.

G PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI  Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: The general mechanism of PROTAC-mediated protein degradation, which is enabled by the linker connecting the two active ligands.

Conclusion

The benzyl protecting group is a cornerstone of modern synthetic strategies for the construction of advanced PEG linkers. Its robustness, orthogonality, and the mild conditions required for its removal make it an ideal choice for the multi-step syntheses of complex bioconjugates like ADCs and PROTACs. A thorough understanding of the principles and experimental protocols associated with the use of benzyl-protected PEG linkers is essential for researchers and professionals in the field of drug development, enabling the rational design and synthesis of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Benzyl-PEG13-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG13-azide is a chemical probe used for the targeted labeling of proteins and other biomolecules. This reagent incorporates a benzyl azide group, which serves as a reactive handle for bioorthogonal "click chemistry" reactions. The long polyethylene glycol (PEG) chain, consisting of 13 ethylene glycol units, enhances the solubility and biocompatibility of the molecule, minimizing aggregation and improving the pharmacokinetic properties of the resulting bioconjugate.

This document provides detailed application notes and experimental protocols for the use of this compound in protein labeling via two primary methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These techniques allow for the covalent attachment of this compound to proteins that have been functionalized with a terminal alkyne or a strained cyclooctyne, respectively.

Principle of the Method

Protein labeling with this compound is a two-step process. First, the target protein must be modified to introduce a compatible reaction partner for the azide group. This is typically achieved by introducing a terminal alkyne or a strained alkyne (like DBCO or BCN) into the protein structure. This can be accomplished through various methods, including the use of unnatural amino acids, enzymatic modifications, or reaction with amine-reactive alkyne-NHS esters.

Once the protein is functionalized, the azide group of this compound reacts with the alkyne group on the protein to form a stable triazole linkage. This reaction is highly specific and bioorthogonal, meaning it proceeds efficiently under mild, aqueous conditions without cross-reacting with other functional groups found in biological systems.

Two main "click" chemistry approaches are utilized:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method requires a copper(I) catalyst to promote the reaction between a terminal alkyne and the azide. The reaction is fast and high-yielding. To prevent oxidative damage to the protein, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often used.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne provides the driving force for the reaction with the azide, eliminating the need for a potentially cytotoxic copper catalyst. This makes SPAAC particularly suitable for applications in living cells and organisms.[1][2][3]

Data Presentation

The efficiency of protein labeling with azide-alkyne cycloaddition reactions can be influenced by various factors, including the choice of reaction (CuAAC vs. SPAAC), the specific reactants, and the reaction conditions. The following tables summarize key quantitative data for these reactions. While specific data for this compound is limited, the data for benzyl azide and related compounds provide a strong reference for experimental design.

Table 1: Comparison of CuAAC and SPAAC for Protein Labeling

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Partners Terminal Alkyne + AzideStrained Cyclooctyne (e.g., DBCO, BCN) + Azide
Catalyst Required Yes (Copper(I))No
Biocompatibility Lower (due to potential copper cytotoxicity)High (copper-free)[1][2]
Reaction Kinetics Generally fastCan be very fast, dependent on the cyclooctyne used
Typical Applications In vitro bioconjugation, fixed cells, material scienceLive-cell imaging, in vivo studies, surface modification

Table 2: Second-Order Rate Constants for Azide-Alkyne Cycloaddition Reactions

Azide ReactantAlkyne/Cyclooctyne ReactantSecond-Order Rate Constant (M⁻¹s⁻¹)Reaction Type
Benzyl AzideBCN~0.2SPAAC
Benzyl AzideDBCO~0.033SPAAC
General AzideTerminal AlkyneHighly dependent on catalyst and ligand concentrationCuAAC

Note: The reaction rates for CuAAC are highly dependent on the concentrations of the copper catalyst and the accelerating ligand.

Experimental Protocols

Protocol 1: Labeling of an Alkyne-Modified Protein with this compound via CuAAC

This protocol describes the labeling of a protein containing a terminal alkyne with this compound using a copper(I)-catalyzed reaction.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

  • Sodium ascorbate solution (e.g., 500 mM in water, freshly prepared)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare fresh sodium ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 1-5 mg/mL).

    • Add the this compound stock solution to the protein solution to achieve a 2-5 fold molar excess over the protein.

    • Add the THPTA solution to a final concentration of 1 mM.

  • Catalyst Preparation:

    • In a separate tube, premix the CuSO₄ solution and the sodium ascorbate solution. A typical final concentration in the reaction is 1 mM CuSO₄ and 5 mM sodium ascorbate.

  • Initiation of the "Click" Reaction:

    • Add the premixed catalyst solution to the protein-azide mixture to initiate the reaction.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Characterization and Storage:

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).

    • The degree of labeling can be determined using methods such as mass spectrometry.

    • Store the labeled protein under conditions that are optimal for the unlabeled protein.

Protocol 2: Labeling of a DBCO-Modified Protein with this compound via SPAAC

This protocol outlines the copper-free labeling of a protein functionalized with a dibenzocyclooctyne (DBCO) group.

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, add the DBCO-modified protein to the desired final concentration (e.g., 1-5 mg/mL).

    • Add the this compound stock solution to the protein solution to achieve a 2-10 fold molar excess.

  • "Click" Reaction:

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. Reaction times may vary depending on the protein and the desired degree of labeling.

  • Purification:

    • Purify the labeled protein from excess this compound using a desalting column or dialysis.

  • Characterization and Storage:

    • Determine the protein concentration and the degree of labeling.

    • Store the labeled protein under appropriate conditions.

Mandatory Visualization

experimental_workflow cluster_modification Protein Modification cluster_labeling Labeling with this compound cluster_analysis Analysis and Characterization protein Target Protein alkyne_mod Introduce Alkyne or Strained Alkyne protein->alkyne_mod alkyne_protein Alkyne-Modified Protein click_reaction Click Chemistry (CuAAC or SPAAC) alkyne_protein->click_reaction azide_reagent This compound azide_reagent->click_reaction labeled_protein Labeled Protein purification Purification (Desalting/Dialysis) labeled_protein->purification analysis Characterization (MS, BCA Assay) purification->analysis

Caption: Experimental workflow for protein labeling using this compound.

signaling_pathway_logic protein_of_interest Protein of Interest (POI) alkyne_functionalization Functionalization with Alkyne/Cyclooctyne protein_of_interest->alkyne_functionalization Site-specific modification labeling_step Labeling with This compound alkyne_functionalization->labeling_step Bioorthogonal Reaction labeled_poi PEGylated POI labeling_step->labeled_poi Formation of stable conjugate downstream_application Downstream Applications (e.g., Imaging, Drug Delivery) labeled_poi->downstream_application Enables

Caption: Logical relationship of the protein labeling process and its applications.

References

Application Notes and Protocols for the Synthesis of PROTACs Utilizing a Benzyl-PEG13-azide Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two active moieties.[1] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

The linker is a critical component of a PROTAC, as its length, rigidity, and composition significantly influence the stability and geometry of the ternary complex, and consequently, the efficiency of protein degradation. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and improve pharmacokinetic properties. The Benzyl-PEG13-azide linker offers a flexible and hydrophilic spacer with a terminal azide group, which is ideal for facile and efficient conjugation to an alkyne-functionalized ligand via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. This reaction is known for its high yield, mild reaction conditions, and broad functional group tolerance, making it a robust method for the final assembly of the PROTAC molecule.

These application notes provide a detailed protocol for the synthesis, purification, and characterization of a model PROTAC utilizing a this compound linker.

PROTAC Signaling Pathway

The mechanism of action for a PROTAC involves the hijacking of the ubiquitin-proteasome system to induce the degradation of a target protein. This intracellular signaling cascade is initiated by the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the protein of interest.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section outlines a representative three-step protocol for the synthesis of a PROTAC using a this compound linker. The protocol involves the functionalization of the E3 ligase ligand, the functionalization of the protein of interest (POI) ligand, and the final CuAAC conjugation.

Overall Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow E3_Ligand E3 Ligase Ligand (e.g., with amine) Functionalized_E3 Functionalized E3 Ligand (with Benzyl-PEG13-triazole) E3_Ligand->Functionalized_E3 Amide Coupling POI_Ligand POI Ligand (e.g., with carboxylic acid) Functionalized_POI Functionalized POI Ligand (with alkyne) POI_Ligand->Functionalized_POI Amide Coupling Alkyne_Modifier Alkyne-containing reagent Alkyne_Modifier->Functionalized_POI Benzyl_PEG_Azide This compound Benzyl_PEG_Azide->Functionalized_E3 Final_PROTAC Final PROTAC Functionalized_E3->Final_PROTAC CuAAC Click Chemistry Functionalized_POI->Final_PROTAC

Modular synthesis of a PROTAC via CuAAC.
Step 1: Functionalization of the E3 Ligase Ligand with this compound

This step describes the conjugation of the this compound linker to an E3 ligase ligand, for example, one containing a carboxylic acid group for amide bond formation.

Reagents and Materials:

  • E3 Ligase Ligand-COOH (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve the E3 Ligase Ligand-COOH in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the this compound to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the azide-functionalized E3 ligase ligand.

Expected Outcome:

ProductFormYieldPurity (by LC-MS)
E3 Ligase Ligand-PEG13-Benzyl-azideWhite solid75-85%>95%
Step 2: Functionalization of the POI Ligand with a Terminal Alkyne

This step involves the introduction of a terminal alkyne onto the POI ligand, for example, through an amide coupling with an alkyne-containing amine.

Reagents and Materials:

  • POI Ligand-COOH (1.0 eq)

  • Propargylamine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Follow the procedure outlined in Step 1, using POI Ligand-COOH and propargylamine as the coupling partners.

  • Purify the crude product by flash column chromatography to yield the alkyne-functionalized POI ligand.

Expected Outcome:

ProductFormYieldPurity (by LC-MS)
POI Ligand-alkyneWhite solid80-90%>98%
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the final conjugation step to form the PROTAC molecule.

Reagents and Materials:

  • E3 Ligase Ligand-PEG13-Benzyl-azide (1.0 eq)

  • POI Ligand-alkyne (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent mixture (e.g., t-BuOH/H2O or DMF)

Procedure:

  • Dissolve the E3 Ligase Ligand-PEG13-Benzyl-azide and POI Ligand-alkyne in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO4·5H2O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

Expected Outcome:

ProductFormYieldPurity (by HPLC)
Final PROTACWhite solid60-75%>98%

Characterization of the Final PROTAC

The identity and purity of the final PROTAC product must be confirmed through various analytical techniques.

TechniquePurposeExpected Results
¹H NMRStructural confirmationPeaks corresponding to the POI ligand, E3 ligase ligand, and the Benzyl-PEG13 linker.
¹³C NMRStructural confirmationPeaks corresponding to the carbons of the entire molecule.
High-Resolution Mass Spectrometry (HRMS)Molecular weight confirmationObserved mass should match the calculated mass of the PROTAC.
High-Performance Liquid Chromatography (HPLC)Purity assessmentA single major peak indicating high purity.

Biological Evaluation of PROTAC Activity

Western Blot for PROTAC-Induced Degradation

Western blotting is a standard method to quantify the degradation of the target protein in cells treated with the PROTAC.

Experimental Workflow for Western Blot:

Western_Blot_Workflow cluster_wb Western Blot Workflow Cell_Culture Cell Culture PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

References

Application Notes and Protocols: Benzyl-PEG13-azide for Hydrogel Formation in Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are synthetic materials widely utilized in tissue engineering and drug delivery due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix (ECM). The functionalization of PEG with bioorthogonal reactive groups, such as azides, enables the formation of covalently crosslinked hydrogels under mild, cell-friendly conditions. This document provides detailed application notes and protocols for the use of Benzyl-PEG13-azide in the formation of hydrogels for tissue engineering applications.

The primary method for crosslinking this compound into a hydrogel is through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry". This reaction occurs between the azide group of the PEG and a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), functionalized molecule. SPAAC is advantageous for tissue engineering as it proceeds efficiently at physiological temperature and pH without the need for cytotoxic copper catalysts[1][2].

PEG hydrogels, in their unmodified state, are generally bio-inert and resist protein adsorption and cell adhesion[3]. To enhance their bioactivity and promote specific cellular responses, they can be modified with bioactive molecules like cell-adhesive peptides (e.g., RGD), enzyme-sensitive peptides, and growth factors[3]. The this compound linker allows for the incorporation of such functionalities into the hydrogel network.

Quantitative Data Summary

The mechanical and kinetic properties of this compound hydrogels are influenced by factors such as the concentration of the PEG precursor, the type of alkyne crosslinker used, and the stoichiometry of the reaction. The following tables summarize typical quantitative data for low molecular weight PEG-azide hydrogels formed via SPAAC. These values can be used as a reference for designing experiments with this compound.

PropertyTypical Value RangeInfluencing FactorsReferences
Gelation Time 5 - 60 minutesPEG concentration, reactivity of the strained alkyne (e.g., DIFO > DBCO), temperature.[4]
Storage Modulus (G') 1 - 50 kPaPEG concentration, crosslinking density, molecular weight of PEG.
Compressive Modulus 0.01 - 3.5 MPaPEG concentration, molecular weight of PEG.
Swelling Ratio (Q) 2 - 30PEG concentration, crosslinking density, solvent properties (pH, ionic strength).

Experimental Protocols

Protocol 1: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the formation of a basic this compound hydrogel using a DBCO-functionalized crosslinker.

Materials:

  • This compound

  • DBCO-functionalized crosslinker (e.g., PEG-DBCO, peptide-DBCO)

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Sterile microcentrifuge tubes

  • Syringes with blunt-tip needles

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve this compound in sterile PBS to the desired final concentration (e.g., 10% w/v).

    • Dissolve the DBCO-functionalized crosslinker in sterile PBS to a concentration that results in a 1:1 molar ratio of azide to DBCO groups.

  • Mixing and Gelation:

    • In a sterile microcentrifuge tube, add the this compound solution.

    • Carefully add the DBCO-crosslinker solution to the azide solution.

    • Mix thoroughly but gently by pipetting up and down to avoid introducing air bubbles.

    • Immediately transfer the mixed solution to the desired mold or well plate.

    • Allow the hydrogel to crosslink at 37°C. Gelation typically occurs within minutes.

  • Equilibration:

    • Once the hydrogel has formed, add sterile PBS or cell culture medium to the top of the gel to prevent dehydration.

    • Allow the hydrogel to equilibrate for at least 24 hours at 37°C before use in cell culture or other experiments.

Protocol 2: Cell Encapsulation in a this compound Hydrogel

This protocol details the encapsulation of cells within the hydrogel during its formation.

Materials:

  • This compound

  • DBCO-functionalized crosslinker

  • Sterile PBS, pH 7.4

  • Cell suspension in appropriate culture medium (e.g., 1 x 10^6 cells/mL)

  • Sterile, low-adhesion microcentrifuge tubes

Procedure:

  • Prepare Precursor Solutions:

    • Prepare sterile, concentrated stock solutions of this compound and the DBCO-crosslinker in PBS.

  • Cell Suspension:

    • Centrifuge the desired number of cells and resuspend the cell pellet in a small volume of the this compound solution. Mix gently to ensure a homogenous cell distribution.

  • Initiate Gelation:

    • Add the DBCO-crosslinker solution to the cell-azide suspension. The final concentrations should be adjusted to achieve the desired hydrogel properties.

    • Gently mix the components by swirling or slowly pipetting.

  • Casting and Culture:

    • Quickly transfer the cell-laden precursor solution into a pre-warmed mold or culture plate.

    • Allow the hydrogel to crosslink at 37°C in a cell culture incubator.

    • After gelation, add warm cell culture medium to the hydrogels.

    • Change the medium every 2-3 days.

Protocol 3: Characterization of Hydrogel Mechanical Properties using Rheology

This protocol outlines the use of a rheometer to measure the storage modulus (G') and gelation time of the hydrogel.

Materials:

  • This compound hydrogel precursor solutions

  • Rheometer with a parallel plate geometry

  • Humidifier chamber for the rheometer

Procedure:

  • Sample Loading:

    • Set the rheometer to the desired temperature (e.g., 37°C).

    • Mix the this compound and DBCO-crosslinker solutions as described in Protocol 1.

    • Immediately pipette the mixed solution onto the center of the lower plate of the rheometer.

    • Lower the upper plate to the desired gap (e.g., 500 µm) and trim any excess sample.

    • Use a humidifier chamber to prevent sample dehydration during the measurement.

  • Time Sweep (Gelation Kinetics):

    • Perform a time sweep measurement at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the evolution of the storage (G') and loss (G'') moduli over time.

    • The gelation point is typically defined as the time at which G' surpasses G''.

  • Frequency Sweep (Mechanical Properties):

    • Once the hydrogel is fully formed (G' has reached a plateau), perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region to determine the frequency-dependent mechanical properties.

    • The storage modulus in the plateau region is often reported as the stiffness of the hydrogel.

Protocol 4: Swelling Ratio Measurement

This protocol is used to determine the water uptake capacity of the hydrogel.

Materials:

  • Pre-formed this compound hydrogels

  • PBS, pH 7.4

  • Weighing balance

  • Lyophilizer (freeze-dryer)

Procedure:

  • Initial Measurement:

    • Carefully blot a fully formed hydrogel to remove excess surface water and record its initial swollen weight (Ws).

  • Drying:

    • Freeze the hydrogel sample (e.g., at -80°C) and then lyophilize it until a constant dry weight is achieved.

    • Record the dry weight of the hydrogel (Wd).

  • Calculation:

    • The swelling ratio (Q) is calculated using the following formula: Q = Ws / Wd.

Visualizations

Hydrogel_Formation_Workflow cluster_Preparation Precursor Preparation cluster_Mixing Mixing cluster_Gelation Gelation cluster_Product Final Product Benzyl_PEG_Azide This compound Solution Mix Mix Precursors Benzyl_PEG_Azide->Mix DBCO_Crosslinker DBCO-Crosslinker Solution DBCO_Crosslinker->Mix Gelation SPAAC Reaction (37°C) Mix->Gelation Hydrogel Crosslinked Hydrogel Gelation->Hydrogel

Caption: Workflow for this compound hydrogel formation.

Cell_Encapsulation_Workflow cluster_Preparation Preparation cluster_Mixing Mixing cluster_Gelation Gelation & Culture Cell_Suspension Cell Suspension in Medium Mix_Cells_Azide Resuspend Cells in This compound Cell_Suspension->Mix_Cells_Azide PEG_Azide_Solution This compound Solution PEG_Azide_Solution->Mix_Cells_Azide DBCO_Solution DBCO-Crosslinker Solution Mix_All Add DBCO-Crosslinker and Mix DBCO_Solution->Mix_All Mix_Cells_Azide->Mix_All Cast_Gel Cast into Mold Mix_All->Cast_Gel Incubate Incubate at 37°C Cast_Gel->Incubate Add_Medium Add Culture Medium Incubate->Add_Medium Culture Long-term Culture Add_Medium->Culture

Caption: Workflow for cell encapsulation in hydrogel.

Signaling_Pathway_Integration cluster_Hydrogel Hydrogel Microenvironment cluster_Cell Encapsulated Cell Hydrogel This compound Hydrogel RGD RGD Peptide GrowthFactor Growth Factor Integrin Integrin Receptor RGD->Integrin Binds GF_Receptor Growth Factor Receptor GrowthFactor->GF_Receptor Binds Signaling Intracellular Signaling Integrin->Signaling GF_Receptor->Signaling Response Cellular Response (Adhesion, Proliferation, Differentiation) Signaling->Response

Caption: Bioactive modification of hydrogel to guide cell behavior.

References

Application Note: Bioconjugation of Peptides with Benzyl-PEG13-azide for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a premier strategy for enhancing the therapeutic properties of peptides. PEGylation can significantly improve a peptide's solubility, protect it from proteolytic degradation, reduce its immunogenicity, and extend its circulation half-life by minimizing renal clearance. The use of heterobifunctional PEG linkers, such as Benzyl-PEG13-azide, offers a versatile platform for creating advanced peptide-drug conjugates (PDCs).

The azide functionality of this compound allows for its highly efficient and specific conjugation to alkyne-modified peptides via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This bioorthogonal reaction proceeds under mild conditions with high yields, making it ideal for complex biomolecule modification. The benzyl group can serve as a stable protecting group or a hydrophobic moiety to potentially enhance cell permeability. This application note provides detailed protocols for the synthesis, purification, and characterization of peptide-Benzyl-PEG13-azide conjugates for applications in targeted drug delivery.

Principle of the Method

The core of this methodology is the CuAAC reaction, which forms a stable triazole linkage between the terminal azide of this compound and a terminal alkyne incorporated into a peptide. The alkyne functionality can be introduced into the peptide sequence during solid-phase peptide synthesis (SPPS) using a non-canonical amino acid like propargylglycine. The reaction is catalyzed by a Cu(I) species, typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The resulting peptide-PEG conjugate can then be further functionalized, for example, by attaching a cytotoxic drug to a different site on the peptide, creating a targeted drug delivery system.

Applications

Peptide-drug conjugates constructed using this compound linkers are promising candidates for targeted therapies, particularly in oncology. By selecting a peptide that specifically binds to receptors overexpressed on cancer cells (e.g., the Epidermal Growth Factor Receptor, EGFR), the cytotoxic payload can be selectively delivered to the tumor site, thereby increasing therapeutic efficacy and reducing off-target toxicity.[1][2]

Quantitative Data Summary

The following tables present representative data for the bioconjugation of an alkyne-modified peptide with this compound and subsequent characterization. This data is illustrative and compiled from typical results reported for similar CuAAC reactions in the literature.[2]

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters and Yield

ParameterValue
Alkyne-Peptide Concentration1 mM
This compound (Equivalents)1.5
CuSO₄·5H₂O (Equivalents)0.5
Sodium Ascorbate (Equivalents)2.0
Solvent SystemDMSO/H₂O (1:1)
Reaction Time4 hours
TemperatureRoom Temperature
Conversion Yield (%) >95%

Table 2: Purification and Characterization of Peptide-PEG13-Benzyl Conjugate

Analysis MethodParameterResult
RP-HPLC Purity>98%
Retention Time Shift (vs. Peptide)+ 3.5 min
Mass Spectrometry (ESI-MS) Expected Mass [M+H]⁺Calculated Value
Observed Mass [M+H]⁺Within 0.5 Da of Expected

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified peptide with this compound in solution.

Materials:

  • Alkyne-modified peptide (e.g., containing propargylglycine)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Nitrogen or Argon gas

  • Reaction vial

Procedure:

  • Dissolve the alkyne-modified peptide in a 1:1 mixture of DMSO and deionized water to a final concentration of 1 mM in a reaction vial.

  • Add this compound to the reaction mixture to a final concentration of 1.5 mM (1.5 equivalents).

  • In a separate microcentrifuge tube, prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

  • In another microcentrifuge tube, prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

  • Purge the peptide-azide solution with nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen.

  • Add the CuSO₄·5H₂O stock solution to the reaction mixture to a final concentration of 0.5 mM (0.5 equivalents).

  • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 2 mM (2.0 equivalents).

  • Seal the reaction vial and stir the mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by analytical RP-HPLC or LC-MS until the starting peptide is consumed.

Protocol 2: Purification of the Peptide-PEG Conjugate by RP-HPLC

Materials:

  • Crude reaction mixture from Protocol 1

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)

  • Preparative C18 RP-HPLC column

  • Lyophilizer

Procedure:

  • Acidify the crude reaction mixture with TFA to a final concentration of 0.1%.

  • Filter the mixture through a 0.45 µm syringe filter to remove any particulate matter.

  • Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.

  • Load the filtered sample onto the column.

  • Elute the conjugate using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at an appropriate flow rate.

  • Monitor the elution profile at 220 nm and 280 nm. The PEGylated peptide will typically elute later than the unconjugated peptide.

  • Collect fractions corresponding to the desired product peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified peptide-PEG conjugate as a white, fluffy powder.[3][4]

Protocol 3: Characterization of the Peptide-PEG Conjugate

1. Mass Spectrometry (MS):

  • Method: Electrospray Ionization Mass Spectrometry (ESI-MS) is recommended.

  • Sample Preparation: Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., 50% ACN in water with 0.1% formic acid).

  • Analysis: Acquire the mass spectrum in the positive ion mode. The observed mass should correspond to the calculated mass of the peptide-PEG conjugate. The characteristic PEG isotope pattern may be observed.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Method: ¹H NMR and ¹³C NMR can be used to confirm the structure of the conjugate.

  • Sample Preparation: Dissolve the lyophilized product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Analysis: In the ¹H NMR spectrum, the appearance of a new singlet peak around 7.5-8.5 ppm is indicative of the triazole proton. The disappearance of the alkyne proton signal and shifts in the signals of the methylene protons adjacent to the azide and alkyne groups also confirm the conjugation. In the ¹³C NMR spectrum, the appearance of signals corresponding to the triazole ring carbons provides further evidence of successful conjugation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization peptide_synthesis Alkyne-Peptide Synthesis (SPPS) cuaac CuAAC 'Click' Reaction peptide_synthesis->cuaac Alkyne-Peptide reagent This compound reagent->cuaac hplc RP-HPLC Purification cuaac->hplc Crude Product ms Mass Spectrometry (ESI-MS) hplc->ms nmr NMR Spectroscopy (¹H, ¹³C) hplc->nmr final_product Purified Peptide-PEG Conjugate ms->final_product nmr->final_product

Caption: Experimental workflow for the synthesis and characterization of a peptide-PEG conjugate.

cuaac_mechanism cluster_catalyst Catalytic Cycle peptide_alkyne Peptide-Alkyne cycloaddition [3+2] Cycloaddition peptide_alkyne->cycloaddition peg_azide This compound peg_azide->cycloaddition cu2 Cu(II)SO4 cu1 Cu(I) cu2->cu1 Reduction ascorbate Sodium Ascorbate ascorbate->cu1 cu1->cycloaddition Catalyst conjugate Peptide-PEG Conjugate (Triazole Linkage) cycloaddition->conjugate

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

egfr_pathway pdc Peptide-Drug Conjugate (e.g., Peptide-PEG-Drug) egfr EGFR pdc->egfr Binding internalization Receptor-Mediated Endocytosis egfr->internalization lysosome Lysosome internalization->lysosome drug_release Drug Release lysosome->drug_release pi3k_akt PI3K/AKT Pathway drug_release->pi3k_akt Inhibits ras_raf_mek_erk RAS/RAF/MEK/ERK Pathway drug_release->ras_raf_mek_erk Inhibits apoptosis Apoptosis drug_release->apoptosis Induces proliferation Cell Proliferation & Survival pi3k_akt->proliferation ras_raf_mek_erk->proliferation

Caption: Simplified EGFR signaling pathway targeted by a peptide-drug conjugate.

References

Site-Specific Protein Modification Using Benzyl-PEG13-azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a powerful tool for the development of novel biotherapeutics, diagnostic agents, and research tools. The ability to attach a molecule of interest to a specific site on a protein allows for precise control over the conjugate's properties, leading to improved efficacy, reduced off-target effects, and enhanced pharmacokinetic profiles. Benzyl-PEG13-azide is a versatile reagent that facilitates the site-specific PEGylation of proteins through bioorthogonal "click chemistry" reactions. The benzyl group provides a stable linkage, while the 13-unit polyethylene glycol (PEG) spacer enhances solubility and can improve the in vivo circulation time of the modified protein. The terminal azide group allows for highly selective conjugation to proteins that have been engineered to contain a complementary alkyne handle.

This document provides detailed application notes and protocols for the use of this compound in site-specific protein modification, focusing on the widely used Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Core Applications

  • PEGylation for Improved Pharmacokinetics: The covalent attachment of the PEG chain can increase the hydrodynamic radius of a protein, reducing renal clearance and extending its in vivo half-life.

  • Development of Antibody-Drug Conjugates (ADCs): Site-specific attachment of a cytotoxic drug via a this compound linker can lead to more homogeneous and potent ADCs.

  • Bioimaging and Diagnostics: Conjugation of imaging agents (e.g., fluorescent dyes, radioisotopes) to a specific site on a targeting protein enables precise in vitro and in vivo tracking.

  • Protein Immobilization: Site-specific attachment to surfaces or beads for the development of biosensors and affinity chromatography resins.

Data Presentation

The efficiency of site-specific protein modification using this compound is dependent on the reaction conditions and the specific protein being modified. The following tables provide a summary of key quantitative data for the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction, which is a common method for utilizing this reagent. The data presented is for benzyl azide and serves as a strong proxy for the reactivity of this compound.

Reaction Parameter Value Conditions Significance
Second-Order Rate Constant (k₂) 0.15 M⁻¹s⁻¹Benzyl azide with BCN-alkyne in DMSO at 37°CIndicates a fast and efficient reaction, suitable for biological applications.
Typical Protein Concentration 1-10 mg/mLIn a suitable buffer (e.g., PBS, pH 7.4)Higher concentrations can increase reaction rates.
Reagent Molar Excess 5-20 fold molar excess of this compound over the proteinVaries depending on the protein and desired degree of labelingOptimizing the molar ratio is crucial for achieving high conjugation efficiency while minimizing non-specific reactions.
Reaction Time 1-12 hoursRoom temperature or 37°CReaction progress should be monitored to determine the optimal time.
Conjugation Efficiency >90%Optimized conditionsHigh efficiency ensures a high yield of the desired conjugate.

Experimental Protocols

Protocol 1: Site-Specific Introduction of an Alkyne Handle into a Protein

To utilize this compound, the target protein must first be modified to contain an alkyne group at a specific site. A common method is the incorporation of an unnatural amino acid (UAA) containing an alkyne moiety.

Materials:

  • Expression vector for the protein of interest, modified to contain an amber stop codon (TAG) at the desired modification site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for the UAA (e.g., for p-propargyloxy-L-phenylalanine).

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) growth medium.

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • p-Propargyloxy-L-phenylalanine (alkyne-containing UAA).

  • Purification resin (e.g., Ni-NTA for His-tagged proteins).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Co-transform the E. coli expression strain with the protein expression vector and the orthogonal synthetase/tRNA plasmid.

  • Grow the transformed cells in LB medium containing the appropriate antibiotics at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Supplement the medium with the alkyne-containing UAA to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubate the culture at 30°C for 4-6 hours.

  • Harvest the cells by centrifugation.

  • Lyse the cells and purify the alkyne-modified protein using the appropriate chromatography method.

  • Perform buffer exchange into PBS, pH 7.4.

  • Confirm the incorporation of the alkyne-UAA by mass spectrometry.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with this compound

This protocol describes the conjugation of the alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein (from Protocol 1) in PBS, pH 7.4.

  • This compound.

  • Dimethyl sulfoxide (DMSO).

  • Reaction tubes.

  • Incubator or shaker.

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • In a reaction tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS, pH 7.4.

  • Add the this compound stock solution to the protein solution to achieve a 10-fold molar excess. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.

  • Gently mix the reaction and incubate at room temperature for 4-12 hours with gentle shaking.

  • Monitor the reaction progress by SDS-PAGE, looking for a shift in the molecular weight of the protein, or by mass spectrometry.

  • Once the reaction is complete, purify the PEGylated protein from excess reagents using a size-exclusion chromatography column equilibrated with PBS, pH 7.4.

  • Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the degree of labeling.

Mandatory Visualization

experimental_workflow cluster_protein_prep Protein Preparation cluster_conjugation Conjugation Reaction cluster_analysis Analysis and Purification start Start: Gene with Amber Codon expression Protein Expression with Alkyne-UAA start->expression purification Purification of Alkyne-Protein expression->purification spaac SPAAC Reaction purification->spaac reagent This compound reagent->spaac purify_conjugate Purification (SEC) spaac->purify_conjugate analysis Analysis (SDS-PAGE, MS) purify_conjugate->analysis end End: Purified Conjugate analysis->end

Caption: Experimental workflow for site-specific protein PEGylation.

signaling_pathway cluster_introduction Site-Specific Azide Introduction cluster_conjugation Bioorthogonal Conjugation uaa Unnatural Amino Acid (p-Azido-L-phenylalanine) protein Target Protein (with amber codon) uaa->protein Incorporation enzyme Orthogonal aaRS/tRNA azide_protein Azide-Modified Protein protein->azide_protein spaac SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition) azide_protein->spaac benzyl_peg Benzyl-PEG13-alkyne benzyl_peg->spaac peg_protein PEGylated Protein spaac->peg_protein

Caption: Logical relationship for site-specific protein modification.

Application Notes: Benzyl-PEG13-azide in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzyl-PEG13-azide is a heterobifunctional linker that plays a crucial role in the development of targeted drug delivery systems. It incorporates three key components: a stable benzyl group, a hydrophilic 13-unit polyethylene glycol (PEG) spacer, and a reactive azide moiety. This unique structure makes it an invaluable tool for researchers in bioconjugation and chemical biology, particularly for creating sophisticated therapeutic constructs like antibody-drug conjugates (ADCs) and functionalized nanoparticles.[1][2] The PEG linker enhances solubility and provides spatial separation between the conjugated molecules, while the azide group enables highly specific and efficient "click chemistry" reactions for attaching targeting ligands or therapeutic payloads.[1][3]

Key Applications

The primary application of this compound in targeted drug delivery revolves around its ability to participate in bioorthogonal ligation reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes. The two main types of click chemistry reactions utilized are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the formation of a stable triazole linkage between an azide (present on the this compound) and a terminal alkyne.[4] It is widely used for conjugating targeting moieties, such as peptides or antibodies, to drug-loaded nanoparticles or directly to drug molecules. The reaction is known for its high yields and rapid kinetics, although the potential cytotoxicity of the copper catalyst requires careful consideration and the use of stabilizing ligands in biological systems.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for in vivo applications and the conjugation of sensitive biomolecules. This method is instrumental in the development of ADCs and for labeling living cells.

Advantages of this compound in Drug Delivery

  • Enhanced Solubility and Pharmacokinetics: The hydrophilic PEG chain improves the aqueous solubility of the resulting conjugate, which can enhance the bioavailability and circulation time of the therapeutic agent.

  • Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugated molecule.

  • Precise Spacer Control: The 13-unit PEG linker provides a defined and optimal distance between the targeting ligand and the therapeutic payload, which can be critical for efficient receptor binding and drug release.

  • High Reaction Efficiency: The azide group's participation in click chemistry reactions ensures high yields and specificity, leading to well-defined and homogenous drug conjugates.

Quantitative Data Summary

The efficiency of conjugation reactions using this compound is crucial for the successful development of targeted drug delivery systems. The following table summarizes the reaction kinetics for the key bioconjugation reactions involving benzyl azide.

Reaction TypeReactant PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Solvent/Conditions
SPAACCyclooctyne Derivative0.0012Aqueous CD₃CN
SPAACBCN~0.14CD₃CN/D₂O (3:1)

Note: The rates for CuAAC reactions are highly dependent on the concentrations of the catalyst and ligand.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Functionalizing a Targeting Ligand

This protocol describes a general method for conjugating this compound to an alkyne-modified targeting ligand (e.g., a peptide).

Materials:

  • Alkyne-modified targeting ligand

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed to dissolve starting materials)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-modified targeting ligand in PBS.

    • Prepare a 10 mM stock solution of this compound in DMSO or PBS.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified targeting ligand to a final concentration of 1 mM.

    • Add this compound to a final concentration of 1.2 mM (1.2 equivalents).

    • Add THPTA to a final concentration of 5 mM.

    • Add CuSO₄ to a final concentration of 1 mM. Vortex briefly to mix.

  • Initiation of Reaction:

    • Add sodium ascorbate to a final concentration of 10 mM to initiate the click reaction. Vortex briefly.

    • Protect the reaction from light and incubate at room temperature for 1-4 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress using analytical techniques such as HPLC or mass spectrometry.

    • Upon completion, the conjugate can be purified using size-exclusion chromatography or reverse-phase HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Labeling Nanoparticles

This protocol provides a general method for conjugating this compound to a cyclooctyne-functionalized nanoparticle.

Materials:

  • Cyclooctyne-functionalized nanoparticles (e.g., DBCO-functionalized liposomes)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Solutions:

    • Disperse the cyclooctyne-functionalized nanoparticles in PBS to a desired concentration.

    • Prepare a stock solution of this compound in PBS.

  • Reaction Setup:

    • To the nanoparticle dispersion, add the this compound solution. The stoichiometry will depend on the desired degree of labeling and the concentration of reactive groups on the nanoparticles. A 2- to 10-fold molar excess of the azide is common.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours with gentle stirring. The reaction can also be performed at 37°C to increase the reaction rate.

  • Monitoring and Purification:

    • Monitor the conjugation efficiency using appropriate analytical methods, such as fluorescence spectroscopy (if a fluorescent tag is included) or dynamic light scattering (DLS) to check for changes in particle size.

    • Purify the functionalized nanoparticles by dialysis, centrifugation, or size-exclusion chromatography to remove excess this compound.

Visualizations

ADC_Synthesis_Workflow cluster_modification Antibody Modification cluster_linker Linker-Payload Preparation cluster_conjugation SPAAC Conjugation cluster_delivery Targeted Drug Delivery Antibody Targeting Antibody Alkyne_Antibody Alkyne-Modified Antibody Antibody->Alkyne_Antibody Introduce Alkyne Group ADC Antibody-Drug Conjugate (ADC) Alkyne_Antibody->ADC SPAAC Reaction Linker This compound Linker_Drug Azide-PEG-Drug Construct Linker->Linker_Drug Drug Cytotoxic Drug Drug->Linker_Drug Linker_Drug->ADC Tumor_Cell Tumor Cell (with target receptor) ADC->Tumor_Cell Binds to Receptor Internalization Internalization Tumor_Cell->Internalization Drug_Release Drug Release Internalization->Drug_Release Cell_Death Cell Death Drug_Release->Cell_Death

Caption: Workflow for ADC synthesis and targeted delivery using this compound.

Nanoparticle_Functionalization cluster_materials Starting Materials cluster_modification Surface Modification cluster_conjugation CuAAC Conjugation cluster_application Application NP Drug-Loaded Nanoparticle Azide_NP Azide-Functionalized Nanoparticle NP->Azide_NP Attach Linker Ligand Targeting Ligand (e.g., Peptide) Alkyne_Ligand Alkyne-Modified Targeting Ligand Ligand->Alkyne_Ligand Introduce Alkyne Linker This compound Linker->Azide_NP Functionalized_NP Targeted Nanoparticle Alkyne_Ligand->Functionalized_NP Azide_NP->Functionalized_NP CuAAC Reaction Target_Cell Target Cell Functionalized_NP->Target_Cell Targeted Delivery

Caption: Functionalization of nanoparticles for targeted drug delivery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzyl-PEG13-azide CuAAC Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Benzyl-PEG13-azide. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper concentration for a CuAAC reaction with this compound?

A1: The optimal copper concentration is substrate-dependent but typically falls within the range of 50-250 µM for bioconjugation reactions.[1][2] For reactions with PEGylated molecules, starting with a copper concentration between 50 and 100 µM is a good practice.[3] It's crucial to empirically determine the ideal concentration for your specific alkyne substrate and reaction conditions.

Q2: Why is a ligand necessary for my CuAAC reaction, and which one should I use?

A2: Ligands are crucial for stabilizing the active Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state, and protecting sensitive biomolecules from oxidative damage.[4][5] For aqueous reactions involving biomolecules, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly recommended ligand due to its ability to accelerate the reaction rate and protect substrates.

Q3: What is the recommended ligand-to-copper ratio?

A3: A common recommendation is a 5:1 molar ratio of ligand to copper. This excess of ligand helps to protect biomolecules from reactive oxygen species that can be generated during the reaction. However, the optimal ratio can range from 1:1 to 5:1 and may need to be determined experimentally for your specific system.

Q4: My reaction yield is low. What are the common causes for low yields in CuAAC reactions with PEG linkers?

A4: Several factors can contribute to low yields:

  • Catalyst Inactivation: The Cu(I) catalyst is susceptible to oxidation to Cu(II) by dissolved oxygen.

  • Side Reactions: The most prevalent side reaction is the Glaser-Hay coupling, which is the oxidative homocoupling of your alkyne starting material.

  • Steric Hindrance: The PEG chain on the this compound can sterically hinder the azide group, making it less accessible for the reaction.

  • Copper Sequestration: Other functional groups in your reaction, such as thiols, can chelate the copper catalyst, rendering it inactive.

  • Poor Solubility: The PEGylated azide or your alkyne partner may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slower reaction rates.

Q5: How can I minimize the Glaser-Hay coupling side reaction?

A5: To minimize the oxidative Glaser-Hay coupling, you should:

  • Degas your solvents: Removing dissolved oxygen by bubbling an inert gas like argon or nitrogen through your solvents is critical.

  • Use a Ligand: A suitable ligand will stabilize the Cu(I) state and reduce the likelihood of oxidative side reactions.

  • Maintain a Low Temperature: Running the reaction at a lower temperature can help suppress the homocoupling side reaction.

Q6: What is the best way to purify my final PEGylated product?

A6: Purification of PEGylated products can be challenging. Common techniques include:

  • Size Exclusion Chromatography (SEC): This is effective for removing unreacted small molecules and byproducts based on size.

  • Ion Exchange Chromatography (IEX): If your product has a different charge from the starting materials, IEX can be a useful separation method.

  • Dialysis: For larger bioconjugates, dialysis can be used to remove small molecule impurities.

  • Chelating Resins: To remove the copper catalyst, you can quench the reaction with a chelating agent like EDTA or use a copper-chelating resin.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the CuAAC reaction with this compound.

Issue 1: Low or No Product Formation
Possible Cause Recommended Solution
Inactive Catalyst Ensure you are using a reducing agent like sodium ascorbate to generate Cu(I) from a Cu(II) source (e.g., CuSO₄). Always prepare the sodium ascorbate solution fresh before use. Perform the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidation of Cu(I).
Suboptimal Copper Concentration Titrate the copper concentration. While a typical starting point is 50-100 µM, your system may require a higher concentration.
Inappropriate Ligand or Ratio Use a water-soluble ligand like THPTA for aqueous reactions. Optimize the ligand-to-copper ratio; a 5:1 ratio is a good starting point.
Poor Reagent Quality Ensure the this compound and your alkyne are pure and have not degraded.
Incorrect Order of Reagent Addition A recommended order of addition is to first mix the CuSO₄ with the ligand, then add this to the azide and alkyne substrates, and finally initiate the reaction with sodium ascorbate.
Issue 2: Presence of Side Products (e.g., Alkyne Dimer)
Possible Cause Recommended Solution
Oxygen in the Reaction Thoroughly degas all solvents and solutions before use by sparging with an inert gas. Maintain an inert atmosphere over the reaction.
Insufficient Ligand Ensure an adequate amount of a stabilizing ligand is present to protect the Cu(I) catalyst from oxidation.
Reaction Temperature is Too High Running the reaction at a lower temperature can reduce the rate of oxidative side reactions.

Experimental Protocols

General Protocol for Optimizing Copper Concentration

This protocol provides a starting point for optimizing the copper catalyst concentration for your CuAAC reaction with this compound.

1. Stock Solution Preparation:

  • This compound: Prepare a 10 mM stock solution in degassed DMSO or an appropriate aqueous buffer.

  • Alkyne Substrate: Prepare a 10 mM stock solution in a compatible degassed solvent.

  • Copper(II) Sulfate (CuSO₄): Prepare a 10 mM stock solution in water.

  • THPTA Ligand: Prepare a 50 mM stock solution in water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in water. Note: This solution must be made fresh immediately before use.

2. Reaction Setup (for a 100 µL final volume):

  • In a microcentrifuge tube, combine:

    • 1 µL of 10 mM this compound (final concentration: 100 µM)

    • 1.5 µL of 10 mM Alkyne Substrate (final concentration: 150 µM, 1.5 equivalents)

    • Buffer/solvent to bring the volume to 90 µL.

  • Prepare a series of reactions with varying final copper concentrations (e.g., 25 µM, 50 µM, 100 µM, 200 µM).

  • For each reaction, prepare the catalyst premix in a separate tube by combining the CuSO₄ and THPTA solutions to maintain a 1:5 copper-to-ligand ratio.

  • Add the catalyst premix to the reaction tube.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration 5-10 times that of copper).

3. Incubation and Monitoring:

  • Incubate the reaction at room temperature for 1-4 hours, protected from light if necessary.

  • Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC.

4. Quenching and Purification:

  • Once the reaction is complete, quench it by adding a chelating agent like EDTA to remove the copper.

  • Purify the final conjugate using a suitable method like SEC or dialysis.

Data Presentation

Table 1: Recommended Starting Concentrations for CuAAC Reaction Components

ComponentRecommended Concentration RangeKey Considerations
Copper(II) Sulfate 50 - 250 µMHigher concentrations can increase reaction rate but may also promote side reactions and be detrimental to sensitive biomolecules.
Ligand (e.g., THPTA) 250 µM - 1.25 mM (for a 5:1 ratio to Cu)Essential for stabilizing Cu(I) and protecting substrates.
Reducing Agent (Sodium Ascorbate) 5 - 10 times the copper concentrationShould always be prepared fresh.
This compound Dependent on the alkyne partnerA slight excess of one reactant is often used to drive the reaction to completion.
Alkyne Substrate 1.1 - 3 equivalents relative to the limiting reagentAn excess of the alkyne is common.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Incubation & Analysis cluster_purification 4. Quenching & Purification prep_azide Prepare this compound stock solution prep_alkyne Prepare Alkyne stock solution prep_cu Prepare CuSO4 stock solution prep_ligand Prepare THPTA stock solution prep_asc Prepare fresh Sodium Ascorbate mix_reactants Combine Azide and Alkyne in reaction buffer add_catalyst Add catalyst premix to reactants mix_reactants->add_catalyst premix_catalyst Premix CuSO4 and THPTA premix_catalyst->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate at RT (1-4 hours) initiate->incubate monitor Monitor progress (LC-MS/HPLC) incubate->monitor quench Quench with EDTA monitor->quench purify Purify product (SEC/Dialysis) quench->purify

Caption: General experimental workflow for this compound CuAAC reactions.

troubleshooting_low_yield start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst catalyst_yes Yes check_catalyst->catalyst_yes   catalyst_no No check_catalyst->catalyst_no   check_conditions Are reaction conditions optimal? catalyst_yes->check_conditions solution_catalyst Use fresh sodium ascorbate. Work under inert atmosphere. Use a stabilizing ligand. catalyst_no->solution_catalyst conditions_yes Yes check_conditions->conditions_yes   conditions_no No check_conditions->conditions_no   check_reagents Are reagents pure and non-degraded? conditions_yes->check_reagents solution_conditions Optimize Cu concentration. Degas solvents. Check order of addition. conditions_no->solution_conditions reagents_yes Yes check_reagents->reagents_yes   reagents_no No check_reagents->reagents_no   end Problem Resolved reagents_yes->end solution_reagents Verify purity of This compound and alkyne. reagents_no->solution_reagents solution_catalyst->end solution_conditions->end solution_reagents->end

References

Common side reactions with Benzyl-PEG13-azide and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG13-azide. The information is designed to help you anticipate and resolve common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It consists of a benzyl group protecting a terminal hydroxyl function, a 13-unit polyethylene glycol (PEG) chain, and a terminal azide group. The PEG chain enhances solubility and biocompatibility.[1][2] The azide group is a versatile functional handle for various bioconjugation reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), often referred to as "click chemistry".[3][4] It is commonly used to attach PEG chains to biomolecules or surfaces to improve their pharmacokinetic properties.[5]

Q2: What are the most common side reactions observed when using this compound in a CuAAC ("Click") reaction?

The most frequently encountered side reactions in CuAAC are related to the catalyst system and reaction conditions. These include:

  • Oxidation of the Cu(I) catalyst to the inactive Cu(II) state, which halts the cycloaddition.

  • Formation of insoluble copper-alkyne complexes , which can cause the catalyst to precipitate out of solution.

  • Oxidative damage to sensitive biomolecules (e.g., proteins, peptides) by reactive oxygen species (ROS) generated by the Cu(I)/ascorbate system.

  • Reduction of the azide group to an amine if reducing agents like phosphines are present.

Q3: Can the azide group on this compound be unintentionally reduced?

Yes. The azide group can be reduced to a primary amine in the presence of certain reducing agents. The most common reaction is the Staudinger reduction, which occurs when an azide is exposed to phosphines (e.g., triphenylphosphine, TCEP). This reaction proceeds via an iminophosphorane intermediate which is then hydrolyzed to the amine. It is a mild and efficient reduction, so care must be taken to avoid phosphine-based reagents if the azide is intended for conjugation.

Q4: How stable is the benzyl protecting group? Under what conditions might it be unintentionally cleaved?

The benzyl ether linkage is robust and stable under a wide range of acidic and basic conditions. However, it is susceptible to cleavage under specific, typically reductive, conditions. The most common method for benzyl group removal is catalytic hydrogenolysis, using a palladium catalyst (e.g., Pd/C) with a hydrogen source. Therefore, exposing your this compound conjugate to these conditions will result in the unwanted loss of the benzyl group. Strong acids can also cleave benzyl ethers, but this is less common under typical bioconjugation conditions.

Troubleshooting Guides

Issue 1: Low or No Yield in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is one of the most common issues encountered during click chemistry reactions. The following table outlines potential causes and their solutions.

Possible Cause Recommended Solution Citation
Oxidation of Cu(I) to Cu(II) Perform the reaction under an inert atmosphere (nitrogen or argon). Ensure a sufficient excess (e.g., 3-10 fold) of a reducing agent like sodium ascorbate is used to regenerate Cu(I) from any oxidized Cu(II).
Inhibition of the Catalyst Avoid using certain reagents that can interfere with the copper catalyst. For example, iodide ions (from CuI) can form unproductive complexes. Phosphine-based reducing agents like TCEP can also inhibit the reaction.
Precipitation of Copper-Alkyne Complex Some alkynes, particularly terminal carboxylic acids like propiolic acid, can form insoluble precipitates with Cu(I). If a precipitate is observed upon addition of the copper catalyst, consider modifying the alkyne, changing the solvent system (e.g., using acetonitrile to stabilize Cu(I)), or using a copper-stabilizing ligand.
Impure Starting Materials Ensure the purity of both the this compound and the alkyne partner. Impurities can chelate the copper catalyst or participate in side reactions. Benzyl azide itself can be purified by column chromatography or vacuum distillation, though with extreme caution due to its potential instability.
Suboptimal Solvent Conditions While many CuAAC reactions are tolerant of aqueous conditions, high concentrations of water can sometimes lower the yield. If using organic solvents, ensure they are dry. Acetonitrile can sometimes compete in the reaction, so its use should be evaluated.
Issue 2: Unintended Reduction of the Azide Group

If you suspect the azide group is being lost, consider the following troubleshooting steps.

Possible Cause Recommended Solution Citation
Presence of Phosphine Reagents Avoid using phosphine-based reagents, such as TCEP for disulfide reduction, in the same reaction mixture as the azide. If disulfide reduction is necessary, perform it in a separate step and purify the molecule before the azide conjugation step.
Contamination from Previous Steps Ensure that all glassware and reagents are free from residual phosphines or other strong reducing agents used in prior synthetic steps.
Issue 3: Degradation or Modification of a Bioconjugate Partner (e.g., a Protein)

When conjugating this compound to sensitive biomolecules, preventing damage is critical.

Possible Cause Recommended Solution Citation
Oxidative Damage from ROS The Cu(I)/ascorbate system can generate reactive oxygen species (ROS) that oxidize sensitive amino acid residues like histidine and arginine. Add a copper-chelating/stabilizing ligand (e.g., TBTA, THPTA) to the reaction. These ligands accelerate the cycloaddition and protect the biomolecule by preventing copper from participating in redox cycling.
Non-Specific Labeling In complex biological mixtures, other nucleophiles (e.g., thiols on cysteine residues) can sometimes react with components of the reaction mixture. Ensure reaction conditions are optimized for specificity. In some cases, strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a copper catalyst, may be a better alternative.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a starting point and should be optimized for specific substrates.

  • Preparation: Dissolve the alkyne-containing molecule (1 equivalent) and this compound (1.1-1.5 equivalents) in a suitable solvent mixture (e.g., THF/water or DMSO/water).

  • Inert Atmosphere: Sparge the solution with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

  • Premix Catalyst: In a separate vial, prepare the catalyst solution. Dissolve a Cu(II) salt (e.g., CuSO₄, 5 mol%) and a reducing agent (e.g., sodium ascorbate, 10-25 mol%) in degassed water. A copper-stabilizing ligand can also be included here.

  • Initiation: Add the catalyst solution to the stirring reaction mixture under an inert atmosphere.

  • Reaction: Stir the reaction at room temperature. Monitor progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Work-up and Purification: Once the reaction is complete, the product can be purified. For biomolecules, this may involve size-exclusion chromatography or dialysis. For small molecules, extraction and column chromatography are common.

Protocol 2: Staudinger Reduction of an Azide to an Amine

This protocol describes the intentional (or unintentional) reduction of an azide.

  • Dissolution: Dissolve the azide-containing compound (e.g., this compound) in a suitable solvent like THF.

  • Phosphine Addition: Add triphenylphosphine (1.1 equivalents) to the solution. Evolution of nitrogen gas should be observed.

  • Reaction: Stir the reaction at room temperature until gas evolution ceases. The intermediate iminophosphorane is formed at this stage.

  • Hydrolysis: Add water to the reaction mixture to hydrolyze the iminophosphorane to the primary amine and triphenylphosphine oxide.

  • Purification: The desired amine can be purified from the phosphine oxide byproduct by standard methods such as extraction and chromatography.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_catalyst Catalyst Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve Alkyne & This compound B Degas with N2/Ar A->B 10-15 min E Add Catalyst to Substrate Mixture B->E C CuSO4 + Na Ascorbate (+ Ligand) in H2O D Degas Solution C->D D->E F Stir at RT under N2/Ar E->F G Monitor by LC-MS/TLC F->G H Work-up G->H I Purify Product (e.g., Chromatography) H->I

Caption: Experimental workflow for a typical CuAAC reaction.

Troubleshooting_Logic Start Low/No CuAAC Yield Q1 Inert atmosphere used? Start->Q1 Sol1 Solution: Degas solvents and run under N2/Ar. Q1->Sol1 No Q2 Reducing agent (ascorbate) added? Q1->Q2 Yes Sol1->Q2 Sol2 Solution: Add sufficient sodium ascorbate. Q2->Sol2 No Q3 Precipitate formed? Q2->Q3 Yes Sol2->Q3 Sol3 Solution: Use stabilizing ligand or change solvent/alkyne. Q3->Sol3 Yes End Yield Improved Q3->End No Sol3->End

Caption: Troubleshooting logic for low yield in CuAAC reactions.

References

Troubleshooting poor solubility of Benzyl-PEG13-azide conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benzyl-PEG13-azide conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the handling and solubility of these molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical applications?

This compound is a heterobifunctional PEG linker. It contains a benzyl group, which can serve as a protecting group or a hydrophobic element, and an azide group for bioorthogonal conjugation. The polyethylene glycol (PEG) spacer consists of 13 ethylene glycol units, which enhances the hydrophilicity and solubility of the molecule in aqueous media.[1][2][3] This reagent is commonly used in "click chemistry," specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[4][5] These reactions are widely employed in bioconjugation, drug delivery, and materials science to link the PEG-azide to molecules containing an alkyne group.

Q2: I am having trouble dissolving my this compound conjugate. What are the recommended solvents?

Poor solubility of a this compound conjugate is a common issue, often influenced by the properties of the molecule conjugated to the PEG linker. While the PEG chain itself promotes solubility in a range of solvents, a large, hydrophobic conjugate can significantly decrease aqueous solubility.

For initial dissolution, water-miscible organic solvents are highly recommended. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices for creating a concentrated stock solution. From this stock, the conjugate can be diluted into the desired aqueous buffer. The final concentration of the organic co-solvent should be kept to a minimum (typically <5% v/v) to avoid negative impacts on subsequent biological experiments.

Q3: My conjugate precipitates when I dilute my organic stock solution into an aqueous buffer. How can I prevent this?

Precipitation upon dilution into an aqueous buffer is a classic sign that the conjugate is not sufficiently soluble in the final aqueous environment. Here are several strategies to address this:

  • Slow Addition and Vortexing: Add the organic stock solution dropwise into the vortexing aqueous buffer. Never add the aqueous buffer to the organic stock, as this will almost certainly cause precipitation.

  • Optimize the Co-solvent Concentration: It's possible the final concentration of the organic co-solvent is too low to maintain solubility. You may need to empirically determine the highest tolerable percentage of the co-solvent for your experiment that keeps your conjugate in solution.

  • Use of Surfactants: Consider incorporating a non-ionic surfactant, such as Tween-20 or Triton X-100, at a low concentration (e.g., 0.01-0.1%) in your aqueous buffer to improve solubility.

  • pH Adjustment: If your conjugated molecule has ionizable groups (e.g., carboxylic acids or amines), the pH of the aqueous buffer can dramatically affect solubility. Adjusting the pH to ionize these groups (e.g., using a basic buffer for an acidic group) can increase aqueous solubility.

Q4: Can I use heat or sonication to help dissolve my conjugate?

Yes, gentle heating and sonication can be effective methods to aid dissolution.

  • Mild Heating: Warming the solution to 30-40°C can help overcome the energy barrier for dissolution, particularly for crystalline or highly ordered conjugates. However, be cautious with heat if your conjugated molecule is thermally sensitive.

  • Sonication: A brief sonication in a water bath can help to break up aggregates and promote dissolution.

Always visually inspect the solution after it has cooled to room temperature to ensure the conjugate has not precipitated out.

Solubility Data

The solubility of this compound itself is a starting point, but the solubility of the final conjugate will be highly dependent on the conjugated molecule. The following table provides a general guide to the solubility of Benzyl-PEG-azide compounds.

SolventRelative SolubilityRecommended Use
Dimethyl sulfoxide (DMSO)HighExcellent for preparing concentrated stock solutions.
Dimethylformamide (DMF)HighGood for preparing concentrated stock solutions.
Dichloromethane (DCM)HighUseful for dissolution and reactions in organic media.
ChloroformHighAn alternative to DCM for organic-phase applications.
Acetonitrile (ACN)ModerateMay be used as a co-solvent.
Methanol/EthanolModerateCan be used, but solubility may be lower than in DMSO or DMF.
WaterLow to ModerateThe PEG chain enhances water solubility, but the benzyl group is hydrophobic. Solubility is highly dependent on the conjugate.
Diethyl EtherLowGenerally not a suitable solvent.
HexanesInsolubleNot a suitable solvent.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound Conjugate

This protocol is recommended as a starting point for dissolving a this compound conjugate.

  • Weigh the Conjugate: Accurately weigh the desired amount of your lyophilized conjugate into a sterile microcentrifuge tube.

  • Prepare Stock Solution: Add a minimal volume of dry, water-miscible organic solvent (e.g., DMSO) to the tube to fully dissolve the conjugate. Aim for a high concentration (e.g., 10-50 mg/mL). Gently vortex or sonicate if necessary.

  • Aqueous Dilution: Place the desired volume of your aqueous buffer (e.g., PBS, pH 7.4) into a separate tube. While vigorously vortexing the aqueous buffer, add the concentrated organic stock solution dropwise.

  • Final Formulation: Continue to vortex for a few minutes after the addition is complete. Visually inspect the solution for any cloudiness or precipitation. If the solution is not clear, the solubility limit in that buffer system has been exceeded.

Protocol 2: Troubleshooting a Poorly Soluble Conjugate

This protocol is recommended for conjugates that are highly hydrophobic and do not dissolve sufficiently using the standard protocol.

  • Weigh the Conjugate: Accurately weigh the desired amount of your conjugate into a sterile microcentrifuge tube.

  • Initial Dissolution: Add a minimal volume of DMSO to dissolve the conjugate, as described in Protocol 1.

  • Buffer Preparation: In a separate tube, prepare your aqueous buffer. Consider adding a surfactant (e.g., Tween-20 to a final concentration of 0.05% v/v) or adjusting the pH if your conjugate has ionizable groups.

  • Slow Dilution with Warming: Gently warm the aqueous buffer to 30-40°C. While vortexing, slowly add the DMSO stock solution dropwise to the warm buffer.

  • Equilibration: Allow the solution to slowly cool to room temperature while stirring.

  • Clarification: If micro-aggregates are still present, a brief, gentle sonication can be used to clarify the solution.

Visual Troubleshooting and Workflow

Troubleshooting Logic for Poor Solubility

The following diagram illustrates a logical workflow for troubleshooting poor solubility of your this compound conjugate.

G start Start: Poor Conjugate Solubility stock_sol Dissolve in minimal DMSO or DMF start->stock_sol dilute Add dropwise to vortexing aqueous buffer stock_sol->dilute precipitate Precipitation Observed? dilute->precipitate success Success: Conjugate Solubilized precipitate->success No troubleshoot Troubleshoot precipitate->troubleshoot Yes add_surfactant Add Surfactant (e.g., 0.05% Tween-20) to aqueous buffer troubleshoot->add_surfactant adjust_ph Adjust pH of aqueous buffer troubleshoot->adjust_ph gentle_heat Use Gentle Heat (30-40°C) during dilution troubleshoot->gentle_heat add_surfactant->dilute adjust_ph->dilute sonicate Brief Sonication gentle_heat->sonicate sonicate->dilute

Caption: A flowchart for troubleshooting poor solubility.

Experimental Workflow for a Typical CuAAC "Click Chemistry" Reaction

This compound is frequently used in CuAAC reactions. The following diagram outlines a typical experimental workflow for conjugating it to an alkyne-containing molecule.

G cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation azide Dissolve this compound in DMSO/Buffer reaction Combine Reactants and Catalyst azide->reaction alkyne Dissolve Alkyne-Molecule in DMSO/Buffer alkyne->reaction copper Prepare CuSO4 Solution copper->reaction ascorbate Prepare Sodium Ascorbate Solution ascorbate->reaction incubate Incubate at Room Temp (1-4 hours) reaction->incubate purify Purify Conjugate (e.g., HPLC, SEC) incubate->purify

Caption: Workflow for a CuAAC "click" reaction.

References

Technical Support Center: Purification of Benzyl-PEG13-azide Reaction Products by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying Benzyl-PEG13-azide reaction products using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound.

Issue 1: Poor Resolution or Co-elution of Peaks

Q: My chromatogram shows poor separation between the this compound peak and other impurities. What can I do to improve resolution?

A: Poor resolution is a frequent challenge in the purification of PEGylated compounds. Here are several steps to improve the separation of your target compound:

  • Optimize the Gradient: A shallow gradient is often key to separating structurally similar compounds. If you are running a fast gradient, try decreasing the rate of change of the organic mobile phase. For example, if your current gradient is 20-80% acetonitrile over 10 minutes, try extending it to 20-60% over 20 minutes.

  • Adjust Mobile Phase Composition:

    • Solvent Choice: While acetonitrile is a common choice for reverse-phase HPLC, methanol can sometimes offer different selectivity for PEGylated compounds. Trying a run with methanol as the organic modifier may improve separation.

    • Additives: The addition of a small amount of an ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA), to both aqueous and organic mobile phases can improve peak shape and resolution, especially for acidic or basic analytes.[1]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column. A column with a different stationary phase (e.g., C8 instead of C18) or a longer column can provide the necessary resolution.

Issue 2: Peak Tailing

Q: The peak for my this compound is tailing. What causes this and how can I fix it?

A: Peak tailing can be caused by several factors, from secondary interactions with the stationary phase to column overload.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with your analyte, causing tailing.

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% TFA) can suppress the ionization of silanol groups, reducing these interactions.

    • Use an End-Capped Column: Modern, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.

  • Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Issue 3: Peak Splitting or Broadening

Q: I am observing split or very broad peaks for my product. What could be the reason?

A: Peak splitting and broadening can be indicative of several issues, from the sample itself to the HPLC system.[2][3]

  • Sample Solvent Incompatibility: As with peak tailing, a sample solvent that is too strong can cause peak splitting. Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase.[4][5]

  • Co-elution of Similar Species: The polydispersity of the PEG chain can sometimes lead to the presence of closely eluting species, which may appear as a broad or split peak. Optimizing the gradient as described in "Issue 1" can help resolve these.

  • Column Contamination or Voids: A blocked frit or a void in the column packing can distort the flow path, leading to split peaks. If you suspect this, try flushing the column or replacing it.

  • High Sample Concentration: Overloading the column can also lead to peak splitting. Dilute your sample and re-inject.

Issue 4: No Peaks or Very Small Peaks

Q: I've injected my sample, but I don't see any peaks, or the peaks are much smaller than expected. What should I check?

A: This can be a frustrating issue, but a systematic check of the HPLC system and sample preparation can usually identify the cause.

  • Detector Settings:

    • Wavelength: The benzyl group in this compound should have a UV absorbance around 254-260 nm. Ensure your detector is set to an appropriate wavelength.

    • Detector Lamp: Check that the detector lamp is on and has not burned out.

  • Flow Path Issues:

    • No Flow: Ensure the pump is on and there is sufficient mobile phase in the reservoirs. Check for leaks in the system.

    • Clogged System: High backpressure can indicate a clog in the lines or the column.

  • Sample Issues:

    • Incorrect Sample: Double-check that you have injected the correct sample.

    • Sample Degradation: While generally stable, ensure your sample has been stored correctly. Azides can be sensitive to light and heat.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for purifying this compound?

A1: A reverse-phase (RP) C18 column is a good starting point for the purification of this compound. These columns separate compounds based on hydrophobicity, and the benzyl group provides a significant hydrophobic character to the molecule. For smaller PEGylated molecules, columns with a high surface area can provide better retention and resolution.

Q2: What is a typical mobile phase for the purification of this compound?

A2: A common mobile phase for reverse-phase HPLC is a gradient of water and acetonitrile (ACN) or methanol. Both solvents should contain a small amount of an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape. A typical starting gradient could be 10-90% ACN in water (both with 0.1% TFA) over 20-30 minutes.

Q3: How can I detect this compound during HPLC?

A3: The benzyl group in this compound contains a chromophore that absorbs UV light. Therefore, a UV detector set at around 254-260 nm is the most straightforward method for detection. If you need to detect impurities that lack a UV chromophore (like unreacted PEG-azide), an Evaporative Light Scattering Detector (ELSD) can be used in series with the UV detector.

Q4: What are the safety precautions I should take when working with this compound?

A4: Organic azides are potentially explosive and should be handled with care.

  • Avoid Heat, Shock, and Friction: Do not heat the compound excessively and avoid mechanical shock.

  • Incompatible Materials: Do not use metal spatulas to handle the azide, as this can form shock-sensitive metal azides. Avoid contact with strong acids, which can form highly toxic and explosive hydrazoic acid.

  • Proper Storage: Store this compound in a cool, dark place, away from incompatible materials.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Experimental Protocol: RP-HPLC Purification of this compound

This protocol provides a starting point for the purification of this compound. It should be optimized for your specific reaction mixture and HPLC system.

Instrumentation and Materials:

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, and a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Sample: Crude this compound reaction mixture.

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a 50:50 mixture of water and acetonitrile). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) for at least 10 column volumes or until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Gradient Elution: Run a linear gradient to elute the product. The optimal gradient will need to be determined empirically, but a good starting point is provided in the table below.

  • Fraction Collection: Collect fractions corresponding to the peak of interest, which should be the major peak with UV absorbance at ~254 nm.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization (freeze-drying), to obtain the purified this compound.

Quantitative Data Summary

ParameterRecommended Value
Column C18, 250 mm x 10 mm, 5 µm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 4.0 mL/min
Detection UV at 254 nm
Column Temperature Ambient (or 25°C for better reproducibility)
Injection Volume 100 - 500 µL (dependent on concentration and column size)

Example Gradient Profile

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
59010
251090
301090
319010
359010

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.45 µm) dissolve->filter equilibrate Equilibrate C18 Column filter->equilibrate inject Inject Sample equilibrate->inject gradient Run Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize to Dry Product pool->lyophilize final_product final_product lyophilize->final_product Purified this compound

Caption: Experimental workflow for the HPLC purification of this compound.

troubleshooting_logic cluster_shape Peak Shape Issues cluster_resolution Resolution Issues start Problem with HPLC Peak? peak_shape Peak Tailing or Splitting? start->peak_shape Yes resolution Poor Resolution? start->resolution Yes cause_overload Column Overload? peak_shape->cause_overload cause_solvent Sample Solvent Too Strong? peak_shape->cause_solvent cause_secondary Secondary Interactions? peak_shape->cause_secondary solution_reduce_load Reduce Sample Load/Concentration cause_overload->solution_reduce_load Yes solution_change_solvent Dissolve Sample in Initial Mobile Phase cause_solvent->solution_change_solvent Yes solution_adjust_ph Adjust Mobile Phase pH (e.g., 0.1% TFA) cause_secondary->solution_adjust_ph Yes cause_gradient Gradient Too Steep? resolution->cause_gradient cause_mobile_phase Suboptimal Mobile Phase? resolution->cause_mobile_phase solution_shallow_gradient Use a Shallower Gradient cause_gradient->solution_shallow_gradient Yes solution_change_mp Try Different Organic Solvent (e.g., MeOH) cause_mobile_phase->solution_change_mp Yes

References

Technical Support Center: Monitoring Benzyl-PEG13-azide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) for monitoring the progress of Benzyl-PEG13-azide reactions, commonly employed in bioconjugation, click chemistry, and PEGylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor the progress of a this compound reaction?

A1: The progress of a this compound reaction, typically an azide-alkyne cycloaddition (click chemistry), can be monitored using several analytical techniques. The most common methods include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Each technique offers unique advantages in terms of speed, quantitative accuracy, and the level of structural information provided.

Q2: How can I quickly check if my reaction is proceeding?

A2: Thin-Layer Chromatography (TLC) is a simple and rapid method for a qualitative check of your reaction's progress.[1][2] By developing an appropriate solvent system, you can separate the starting materials (this compound and the alkyne) from the triazole product. Spotting the reaction mixture at different time points allows for a visual assessment of the consumption of the starting materials and the formation of the product.[1]

Q3: Which technique provides real-time, quantitative data on reaction kinetics?

A3: For real-time, quantitative monitoring, in-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful option. This method allows for the continuous collection of spectra, tracking the decrease of the characteristic azide peak around 2100 cm⁻¹ as the reaction progresses. Benchtop NMR spectroscopy can also be used for real-time monitoring, providing both quantitative and structural information about reactants and products.

Q4: Can I use NMR spectroscopy to monitor the reaction? What should I look for?

A4: Yes, ¹H NMR spectroscopy is an excellent tool for monitoring these reactions. You should track the disappearance of proton signals corresponding to the this compound and the alkyne starting materials and the simultaneous appearance of new signals corresponding to the triazole product. For example, you would monitor the benzyl protons of the starting material and look for the appearance of a new signal for the triazole proton.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No reaction or very slow reaction observed by TLC/FTIR/NMR. Inactive catalyst (e.g., oxidation of Cu(I) to Cu(II) in CuAAC reactions).Ensure the reaction is performed under an inert atmosphere (nitrogen or argon). If using a Cu(II) salt, ensure a sufficient amount of a reducing agent like sodium ascorbate is present.
Low reaction temperature.For some reactions, gentle heating may be required. The optimal temperature should be determined for the specific substrates.
Impure starting materials.Ensure the purity of this compound and the alkyne partner. Impurities can inhibit the catalyst or participate in side reactions.
Multiple new spots appear on the TLC plate. Side reactions are occurring.Review the reaction conditions. In CuAAC, the absence of a suitable ligand or the presence of oxygen can lead to side products. Ensure proper stoichiometry of reactants.
Decomposition of starting materials or product.Benzyl azide can be sensitive to heat, shock, and light. Avoid excessive heating and protect the reaction from light if necessary.
Difficulty resolving starting material and product on TLC. The polarity of the starting material and product are very similar.Experiment with different solvent systems. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid can sometimes improve separation. For PEGylated compounds, a co-spot of the starting material and reaction mixture can help identify subtle shifts.
The azide peak at ~2100 cm⁻¹ in the FTIR spectrum is not decreasing. The reaction has not initiated.Confirm the addition and activity of all reagents, especially the catalyst in a click reaction. Verify the reaction temperature and ensure adequate mixing.
The concentration of the azide is too low for detection.FTIR is most effective for reactant concentrations in the millimolar range or higher. For very low concentrations, a more sensitive technique like fluorescence spectroscopy (with a suitable probe) may be necessary.

Quantitative Data Summary

The following table summarizes key analytical parameters for monitoring a this compound reaction.

Technique Parameter to Monitor Typical Value / Observation Notes
FTIR Spectroscopy Azide (N₃) asymmetric stretchDisappearance of the peak at ~2100 cm⁻¹Provides real-time kinetic data. Non-destructive.
¹H NMR Spectroscopy Benzyl protons (CH₂-Ph)Shift in the signal of the methylene protons adjacent to the newly formed triazole ring.Allows for the quantification of reactant consumption and product formation by integrating peaks relative to an internal standard.
Triazole protonAppearance of a new singlet typically between δ 7.5-8.5 ppm.The exact chemical shift depends on the substituents on the triazole ring.
TLC Retention factor (Rf)A new spot with a different Rf value from the starting materials will appear.The product is often more polar than the starting materials, resulting in a lower Rf value, but this depends on the specific alkyne used.
HPLC (Reverse Phase) Retention timeA new peak with a different retention time will appear as the starting material peaks decrease.Can be used for quantitative analysis of reaction conversion.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Chamber: Pour a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) into a developing chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate.

  • Spot the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Using a capillary tube, spot the this compound starting material, the alkyne starting material, and a co-spot of both on the line as references.

  • Initiate the Reaction: Begin the chemical reaction according to your established procedure.

  • Monitor the Reaction: At regular time intervals (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture with a capillary tube and spot it on the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in the prepared chamber and allow the solvent to ascend until it is about 1 cm from the top.

  • Visualize the Spots: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp or by staining with a suitable agent (e.g., potassium permanganate or iodine).

  • Analyze the Results: Compare the spots from the reaction mixture to the reference spots. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.

Protocol 2: In-situ Monitoring by ATR-FTIR Spectroscopy
  • Setup: Set up the reaction in a vessel equipped with an in-situ ATR-FTIR probe.

  • Background Spectrum: Collect a background spectrum of the solvent and any reagents present before the addition of the this compound.

  • Initial Spectrum: Add the this compound to the reaction vessel and record an initial spectrum to establish the starting intensity of the azide peak at approximately 2100 cm⁻¹.

  • Initiate and Monitor: Add the alkyne and catalyst (if applicable) to initiate the reaction. Begin collecting spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis: Monitor the decrease in the intensity or integrated area of the azide peak over time. The reaction is considered complete when this peak disappears.

Protocol 3: Monitoring by ¹H NMR Spectroscopy
  • Sample Preparation: In an NMR tube, dissolve a known concentration of the alkyne starting material and an internal standard (e.g., mesitylene or dimethyl sulfone) in a suitable deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum to determine the initial concentration of the alkyne relative to the internal standard.

  • Reaction Initiation: Add a known concentration of this compound to the NMR tube, mix quickly, and place it in the NMR spectrometer maintained at a constant temperature.

  • Time-Course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: For each spectrum, integrate the characteristic peaks of the starting materials and the newly appearing product peaks. Compare these integrals to the integral of the internal standard to determine the concentration of each species over time and calculate the reaction conversion.

Visualizations

G cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis & Decision cluster_outcome Outcome prep_reagents Prepare Reactants & Solvent select_method Select Monitoring Technique (TLC, FTIR, NMR) prep_reagents->select_method start_reaction Initiate Reaction (t=0) select_method->start_reaction take_sample Acquire Data/Sample at Time Intervals start_reaction->take_sample analyze_sample Analyze Sample take_sample->analyze_sample check_completion Reaction Complete? analyze_sample->check_completion continue_reaction Continue Monitoring check_completion->continue_reaction No workup Proceed to Work-up & Purification check_completion->workup Yes continue_reaction->take_sample

Caption: Experimental workflow for monitoring reaction progress.

G start Low or No Product Yield Observed check_catalyst Is the catalyst active and under inert conditions? start->check_catalyst check_temp Is the reaction temperature optimal? start->check_temp check_purity Are starting materials pure? start->check_purity check_catalyst->check_temp Yes solution_catalyst Degas solvent, use fresh catalyst/reducing agent. check_catalyst->solution_catalyst No check_temp->check_purity Yes solution_temp Adjust temperature. Perform temperature screen. check_temp->solution_temp No solution_purity Purify starting materials. Use fresh reagents. check_purity->solution_purity No

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Reducing Copper-Induced Cytotoxicity in Live Cell Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on mitigating copper-induced cytotoxicity during live-cell labeling experiments using Benzyl-PEG13-azide and copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your live-cell labeling studies.

Troubleshooting Guides

This section provides solutions to common problems encountered during live-cell labeling with this compound.

Issue 1: High Cell Death or Low Cell Viability After Labeling

Potential Causes:

  • High Copper Concentration: Excess free copper (I) ions are toxic to cells, primarily through the generation of reactive oxygen species (ROS) which leads to oxidative stress and cell death.[1][2][3]

  • Inadequate Ligand Concentration or Inefficient Ligand: The copper-chelating ligand may not be present at a sufficient concentration to protect the cells from copper toxicity.[4][5]

  • Prolonged Incubation Time: Extended exposure to the copper catalyst, even at lower concentrations, can increase cytotoxicity.

  • Suboptimal Reagent Quality: Degradation of reagents, particularly the reducing agent (e.g., sodium ascorbate), can lead to inefficient catalysis and prolonged exposure to toxic intermediates.

Solutions:

  • Optimize Copper Concentration: Titrate the copper (II) sulfate concentration to the lowest effective level. A starting point of 100-200 µM is often recommended, but this should be optimized for your specific cell type and experimental conditions.

  • Use a Copper-Chelating Ligand: The use of a water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is crucial for protecting cells. Maintain a ligand-to-copper ratio of at least 5:1 to ensure adequate chelation.

  • Minimize Incubation Time: Keep the incubation time for the click reaction as short as possible. For many cell types, 5-15 minutes is sufficient for efficient labeling.

  • Use Freshly Prepared Reagents: Always use a freshly prepared solution of the reducing agent, such as sodium ascorbate, as it is prone to oxidation.

Issue 2: Low or No Labeling Signal

Potential Causes:

  • Inefficient Click Reaction: The catalytic activity of the copper may be low due to oxidation or chelation by cellular components like glutathione.

  • Low Incorporation of this compound: The azide-modified molecule may not be efficiently incorporated into the target biomolecule.

  • Inaccessible Azide Groups: The azide groups on the target biomolecule may be buried or sterically hindered, preventing the click reaction from occurring.

  • Degraded Reagents: The alkyne-fluorophore or other reaction components may have degraded.

Solutions:

  • Optimize Reaction Components:

    • Ensure the use of a freshly prepared reducing agent.

    • Increase the concentration of the alkyne-fluorophore.

    • Consider a brief pre-incubation of the copper and ligand before adding to the cells to allow for the formation of the active catalyst complex.

  • Verify Azide Incorporation: Use an independent method to confirm the successful incorporation of this compound into your biomolecule of interest.

  • Improve Accessibility: For cell surface labeling, ensure that the target is adequately expressed and accessible on the cell membrane.

  • Check Reagent Quality: Test the activity of your alkyne-fluorophore and other reagents in a cell-free control reaction.

Issue 3: High Background Signal

Potential Causes:

  • Non-specific Binding of the Probe: The alkyne-fluorophore may be binding non-specifically to cells or other components.

  • Autofluorescence: Some cell types exhibit high levels of natural fluorescence.

Solutions:

  • Include Blocking Steps: Pre-incubate cells with a blocking buffer (e.g., 1% BSA in PBS) before adding the reaction cocktail to reduce non-specific binding.

  • Reduce Probe Concentration: Titrate down the concentration of your alkyne-fluorophore to the lowest level that still provides a specific signal.

  • Include Proper Controls: Always include control samples where one of the click partners (either the azide or the alkyne) is omitted to accurately assess the level of background signal.

  • Wash Thoroughly: After the click reaction, wash the cells extensively with a suitable buffer to remove any unbound probe.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of copper-induced cytotoxicity?

A1: Copper-induced cell death, termed "cuproptosis," is a recently identified form of regulated cell death. It is triggered by the accumulation of intracellular copper, which directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle. This leads to the aggregation of these proteins, loss of iron-sulfur cluster proteins, and ultimately, proteotoxic stress that results in cell death. Another contributing factor is the generation of reactive oxygen species (ROS) by the copper catalyst system, which induces oxidative stress and damages cellular components.

Q2: How do copper-chelating ligands like THPTA reduce cytotoxicity?

A2: Copper-chelating ligands like THPTA play a dual role in reducing cytotoxicity. Firstly, they stabilize the copper(I) ion in its active catalytic state, preventing its oxidation to the more toxic copper(II) form. Secondly, by chelating the copper ion, they reduce its ability to participate in the generation of harmful reactive oxygen species (ROS). THPTA is particularly effective as it is water-soluble and accelerates the CuAAC reaction, allowing for shorter incubation times and lower copper concentrations.

Q3: What are the typical concentrations of reagents used for live-cell CuAAC labeling?

A3: The optimal concentrations can vary depending on the cell type and experimental setup. However, a general starting point is:

  • Copper (II) Sulfate: 50-200 µM

  • THPTA (or other ligand): 250-1000 µM (maintaining a 5:1 ratio with copper)

  • Reducing Agent (e.g., Sodium Ascorbate): 1-5 mM

  • Alkyne-Fluorophore: 5-50 µM

  • This compound: This will depend on the specific biomolecule being labeled and should be optimized beforehand.

Q4: Are there alternatives to copper-catalyzed click chemistry for live-cell labeling?

A4: Yes, to circumvent the issue of copper cytotoxicity, copper-free click chemistry methods have been developed. The most prominent is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC utilizes strained cyclooctynes that react spontaneously with azides without the need for a metal catalyst. While highly biocompatible, SPAAC reactions can have slower kinetics compared to CuAAC.

Quantitative Data Summary

The following tables summarize cell viability data from various studies, highlighting the impact of copper concentration and the protective effect of chelating ligands.

Table 1: Effect of Copper Concentration on Cell Viability (without ligand)

Cell TypeCopper (II) Sulfate (µM)Incubation Time (min)Cell Viability (%)
HeLa1005~70%
HeLa5005~30%
CHO1005~80%
CHO5005~40%
Jurkat1005~60%
Jurkat5005~20%
Data adapted from studies on live-cell CuAAC labeling. Viability was assessed 24 hours after treatment.

Table 2: Protective Effect of THPTA Ligand on Cell Viability

Cell TypeCopper (II) Sulfate (µM)THPTA (µM)Incubation Time (min)Cell Viability (%)
HeLa50025005>90%
CHO50025005>95%
Jurkat50025005>85%
Data adapted from studies on live-cell CuAAC labeling. Viability was assessed 24 hours after treatment.

Experimental Protocols

Protocol 1: Live Cell Labeling using Copper-Catalyzed Click Chemistry (CuAAC)

This protocol provides a general guideline for labeling live cells that have been pre-incubated with this compound.

Materials:

  • Cells pre-labeled with this compound

  • Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Alkyne-fluorophore stock solution (e.g., 10 mM in DMSO)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Cell culture medium

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency in a suitable vessel (e.g., multi-well plate, chamber slide).

    • Wash the cells twice with pre-warmed DPBS to remove any residual medium.

  • Prepare the Click Reaction Cocktail:

    • Important: Prepare the cocktail immediately before use. The order of addition is critical.

    • In a microcentrifuge tube, combine the following in this order for a final volume of 1 mL (adjust volumes as needed):

      • DPBS (to final volume)

      • Alkyne-fluorophore (to final concentration of 10 µM)

      • THPTA (to final concentration of 500 µM)

      • Copper (II) Sulfate (to final concentration of 100 µM)

    • Vortex briefly to mix.

    • Add Sodium Ascorbate to a final concentration of 2.5 mM.

    • Vortex briefly again.

  • Labeling Reaction:

    • Aspirate the DPBS from the cells.

    • Add the click reaction cocktail to the cells and incubate for 5-15 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Aspirate the reaction cocktail.

    • Wash the cells three times with DPBS containing 1% BSA to remove unreacted reagents.

    • Replace the wash buffer with fresh cell culture medium.

    • Proceed with imaging (e.g., fluorescence microscopy) or other downstream analysis.

Visualizations

Cuproptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_mitochondrion Mitochondrion Excess Copper Excess Copper Copper Influx Copper Influx Excess Copper->Copper Influx Intracellular Copper Intracellular Copper Copper Influx->Intracellular Copper Lipoylated Proteins Lipoylated Proteins Intracellular Copper->Lipoylated Proteins Direct Binding Fe-S Cluster Proteins Fe-S Cluster Proteins Intracellular Copper->Fe-S Cluster Proteins Inhibition TCA Cycle TCA Cycle TCA Cycle->Lipoylated Proteins Protein Aggregation Protein Aggregation Lipoylated Proteins->Protein Aggregation Proteotoxic Stress Proteotoxic Stress Protein Aggregation->Proteotoxic Stress Fe-S Protein Loss Fe-S Protein Loss Fe-S Cluster Proteins->Fe-S Protein Loss Fe-S Protein Loss->Proteotoxic Stress Cell Death (Cuproptosis) Cell Death (Cuproptosis) Proteotoxic Stress->Cell Death (Cuproptosis)

Caption: Signaling pathway of copper-induced cell death (cuproptosis).

Live_Cell_Labeling_Workflow cluster_preparation Preparation cluster_reaction Click Reaction cluster_analysis Analysis A Culture Cells B Incubate with This compound A->B C Wash Cells (DPBS) B->C E Add Cocktail to Cells Incubate 5-15 min C->E D Prepare Click Reaction Cocktail (CuSO4, THPTA, Alkyne-Fluorophore, Sodium Ascorbate) D->E F Wash Cells (DPBS + BSA) E->F G Add Fresh Medium F->G H Image Cells (Fluorescence Microscopy) G->H

Caption: Experimental workflow for live cell labeling via CuAAC.

Troubleshooting_Tree cluster_viability Low Cell Viability cluster_signal Low Signal cluster_background High Background Start Problem with Live Cell Labeling Viability_Issue High Cell Death? Start->Viability_Issue Signal_Issue Low/No Signal? Start->Signal_Issue Background_Issue High Background? Start->Background_Issue Reduce_Cu Decrease [CuSO4] Viability_Issue->Reduce_Cu Yes Increase_Ligand Increase [THPTA] Viability_Issue->Increase_Ligand Yes Shorten_Time Shorten Incubation Time Viability_Issue->Shorten_Time Yes Fresh_Reagents Use Fresh Sodium Ascorbate Signal_Issue->Fresh_Reagents Yes Increase_Probe Increase [Alkyne-Fluorophore] Signal_Issue->Increase_Probe Yes Check_Incorporation Verify Azide Incorporation Signal_Issue->Check_Incorporation Yes Block Add Blocking Step (BSA) Background_Issue->Block Yes Reduce_Probe_BG Decrease [Alkyne-Fluorophore] Background_Issue->Reduce_Probe_BG Yes Wash Increase Washing Steps Background_Issue->Wash Yes

Caption: Troubleshooting guide for common live cell labeling issues.

References

Benzyl-PEG13-azide stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and long-term storage of Benzyl-PEG13-azide, a key reagent in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates.[1][2][3] Proper handling and storage are critical to ensure its integrity and performance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored at or below -20°C, protected from light.[4][5] It is advisable to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles. For solutions, storage at -20°C is also recommended.

Q2: How stable is this compound in solution?

While specific quantitative data for this compound is not extensively published, organic azides in solution are generally more stable than the neat compound. If you dissolve this compound, it is best to use anhydrous solvents and store the solution under an inert atmosphere (e.g., argon or nitrogen) at -20°C. Solutions of azide-containing reagents are often stable for several weeks to a year when stored frozen.

Q3: Can I store this compound at room temperature?

No, long-term storage at room temperature is not recommended. Organic azides are energetic compounds and can decompose when exposed to heat, light, and pressure. Storing synthesized azides below room temperature is a necessary precaution.

Q4: What is the expected shelf-life of this compound?

When stored correctly as a solid at -20°C or below and protected from light, this compound should be stable for at least one year. For solutions, the stability might be shorter and is dependent on the solvent and storage conditions. Always refer to the manufacturer's certificate of analysis for specific expiry dates.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Failed or low-yield click reaction Degradation of this compound due to improper storage.Ensure the compound has been stored at ≤ -20°C and protected from light. Use a fresh aliquot for your reaction.
Incompatible reaction conditions.Azides can be sensitive to acidic conditions, which can form toxic and explosive hydrazoic acid. Ensure your reaction buffer is at a neutral or slightly basic pH.
Presence of incompatible metals.Avoid using metal spatulas or containers with exposed copper, lead, or other heavy metals, as they can form sensitive and explosive metal azides. Use plastic or glass labware.
Use of halogenated solvents.Avoid using solvents like dichloromethane or chloroform, as they can react with azides to form dangerously unstable compounds.
Precipitate observed in the stored solution Poor solubility or degradation.Warm the solution to room temperature and vortex to redissolve. If the precipitate remains, it may indicate degradation, and a fresh solution should be prepared.
Discoloration of the compound Oxidation or degradation.If the compound or its solution appears discolored (e.g., brown), it may be a sign of oxidation or decomposition. It is recommended not to use the reagent and to obtain a fresh supply.

Stability and Storage Data Summary

Condition Recommendation Rationale
Temperature Store at ≤ -20°C (solid or solution)Minimizes thermal decomposition. Organic azides are energetic and sensitive to heat.
Light Store in the dark (amber vials)Prevents light-induced decomposition.
pH Avoid acidic conditionsPrevents the formation of highly toxic and explosive hydrazoic acid.
Solvents Use anhydrous, non-halogenated solventsHalogenated solvents can form extremely unstable di- and tri-azidomethane.
Atmosphere Store under inert gas (Ar or N₂)Reduces the risk of oxidative degradation.
Handling Use plastic or glass spatulasAvoids the formation of shock-sensitive heavy metal azides.

Experimental Protocols

Protocol 1: Aliquoting and Storing this compound

  • Upon receiving this compound, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Using a plastic or glass spatula, weigh the desired amounts of the solid compound into separate, amber-colored microcentrifuge tubes or vials.

  • Blanket each aliquot with an inert gas like argon or nitrogen before sealing tightly.

  • Label each aliquot clearly with the compound name, concentration (if in solution), and date.

  • Store the aliquots at -20°C or below, protected from light.

Visual Guides

experimental_workflow cluster_receipt Receiving and Preparation cluster_storage Storage cluster_usage Usage receipt Receive Compound equilibrate Equilibrate to Room Temp receipt->equilibrate weigh Weigh Aliquots (Fume Hood, PPE) equilibrate->weigh inert Blanket with Inert Gas weigh->inert seal Seal in Amber Vials inert->seal store Store at <= -20°C seal->store thaw Thaw One Aliquot store->thaw dissolve Dissolve in Anhydrous Solvent thaw->dissolve reaction Use in Experiment dissolve->reaction

Caption: Recommended workflow for handling and storing this compound.

degradation_pathway cluster_conditions Degradation Triggers start This compound (Stable Form) degraded Degraded/ Unreactive Species start->degraded Decomposition explosive Hazardous Byproducts (e.g., Hydrazoic Acid, Metal Azides) start->explosive Reaction heat Heat heat->degraded light Light light->degraded acid Strong Acid acid->explosive metal Heavy Metals metal->explosive

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing Benzyl-PEG13-azide SPAAC Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving Benzyl-PEG13-azide.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a SPAAC reaction? A1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a type of "click chemistry" that involves the reaction between a strained cyclooctyne (like DBCO or BCN) and an azide. The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed efficiently without the need for a cytotoxic copper catalyst.[1][2][3] This makes it highly suitable for bioconjugation in sensitive biological systems.[]

Q2: How does the PEG13 linker in this compound affect the reaction? A2: The polyethylene glycol (PEG) spacer enhances the water solubility of the azide reagent.[5] For bioconjugation, the presence of a PEG linker has been shown to notably enhance SPAAC reaction rates, potentially by reducing steric hindrance and improving accessibility of the azide group.

Q3: What is a typical reaction time for this compound SPAAC? A3: Reaction time is highly dependent on concentration, temperature, and the specific cyclooctyne used. Reactions can range from under an hour to overnight (2-4 hours at room temperature or overnight at 4°C is a common starting point). Monitoring the reaction progress by methods like HPLC, LC-MS, or SDS-PAGE (for protein conjugation) is recommended to determine the optimal time.

Q4: What are the recommended solvents and buffers for this reaction? A4: SPAAC reactions are versatile and can be performed in a wide range of solvents. For biological applications, aqueous buffers like PBS and HEPES are common. Organic solvents such as DMSO and acetonitrile can also be used, especially for small molecule conjugation. The choice of buffer can influence reaction rates; for instance, reactions in HEPES buffer have been observed to be faster than in PBS.

Q5: How does temperature impact the SPAAC reaction rate? A5: Increasing the reaction temperature generally increases the reaction rate. One study observed an approximately 150-fold increase in the rate constant for a SPAAC reaction when the temperature was raised from 0°C to 60°C. However, for bioconjugation involving sensitive molecules like proteins, reactions are typically run at ambient temperature (25°C) or physiological temperature (37°C) to maintain the biomolecule's integrity.

Troubleshooting Guide

Problem: Low or No Product Yield

Potential Cause Recommended Solution
1. Reagent Degradation The cyclooctyne reagent (e.g., DBCO) can be sensitive to oxidation or hydrolysis over time, especially in solution. Use fresh reagents or verify the purity of starting materials via HPLC, NMR, or mass spectrometry.
2. Inaccurate Quantification Incorrect concentrations of the azide or cyclooctyne will lead to suboptimal stoichiometry and lower yield. Accurately determine the concentration of both reactants before initiating the reaction.
3. Presence of Quenching Agents Sodium azide (NaN₃), often used as a preservative in commercial antibody solutions, will react with and quench the cyclooctyne. Remove any sodium azide from buffers or reagents by dialysis or buffer exchange.
4. Incompatible Buffer/Solvent The chosen solvent system may hinder the reaction. If using an aqueous buffer, consider switching from PBS to HEPES, which has been shown to increase rates for some SPAAC reactions. Ensure both reactants are fully soluble in the chosen solvent.

Problem: Slow Reaction Rate

Potential Cause Recommended Solution
1. Low Reactant Concentration Reaction kinetics are concentration-dependent. Increase the concentration of one or both reactants to accelerate the reaction.
2. Suboptimal Temperature The reaction is being run at too low a temperature. If the stability of your molecules permits, increase the reaction temperature (e.g., from 4°C to room temperature, or from 25°C to 37°C).
3. Low Intrinsic Reactivity The chosen cyclooctyne has inherently slow kinetics. Consider switching to a more reactive cyclooctyne derivative if your application allows. The structure of the cyclooctyne significantly impacts the reaction rate.
4. Suboptimal pH The pH of the reaction buffer can affect the rate. Generally, higher pH values (up to ~8.5) can increase SPAAC reaction rates, though this is not universal for all buffer systems (e.g., HEPES).

Quantitative Data on SPAAC Reaction Parameters

The following table summarizes key quantitative data on factors influencing SPAAC reaction rates, using benzyl azide as a model reactant.

ParameterConditionCyclooctyneRate Constant (M⁻¹s⁻¹)Key FindingReference
Temperature 0 °CCyclooctyne5 x 10⁻⁴Reaction rate increases significantly with temperature.
37 °CCyclooctyne1.35 x 10⁻²
60 °CCyclooctyne5.83 x 10⁻²
Cyclooctyne Structure 25 °C (Methanol)DIBO0.0567Ketone-modified DIBO (11) reacts ~4.5x faster than the parent alcohol (3).
25 °C (Methanol)Ketone DIBO (11)0.2590
25 °C (DMSO-d₆)[11+1]CPP4.5 x 10⁻⁴Smaller ring structures ([9+1]CPP) exhibit higher strain and faster kinetics.
25 °C (DMSO-d₆)[9+1]CPP2.2 x 10⁻³
Buffer System 25 °C (pH 7.2)sulfo-DBCO0.32 - 0.85HEPES buffer generally provides faster kinetics than PBS at neutral pH.
25 °C (pH 7.2)sulfo-DBCO0.55 - 1.22
PEG Linker 25 °C (Various Buffers)DBCO-Ab vs DBCO-PEG5-Ab-The presence of a PEG linker enhanced reaction rates by an average of 31%.

Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide Benzyl-PEG13-N₃ Product Stable Triazole Conjugate Azide->Product Strain-Promoted Cycloaddition Alkyne Strained Cyclooctyne (e.g., DBCO) Alkyne->Product Strain-Promoted Cycloaddition

Caption: The core reaction of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting_Workflow Start Low Reaction Efficiency (Low Yield / Slow Rate) CheckReagents 1. Verify Reagent Quality Start->CheckReagents OptimizeConditions 2. Optimize Conditions Start->OptimizeConditions Monitor 3. Monitor Reaction Start->Monitor CheckPurity Check Purity (HPLC/MS) Use fresh reagents CheckReagents->CheckPurity CheckQuant Accurately Quantify Azide & Alkyne CheckReagents->CheckQuant RemoveQuenchers Remove Quenchers (NaN₃) via Dialysis/SEC CheckReagents->RemoveQuenchers Success Improved Efficiency CheckReagents->Success IncreaseTemp Increase Temperature (e.g., 25°C to 37°C) OptimizeConditions->IncreaseTemp IncreaseConc Increase Concentration OptimizeConditions->IncreaseConc ChangeSolvent Change Buffer/Solvent (e.g., PBS -> HEPES) OptimizeConditions->ChangeSolvent OptimizeConditions->Success Analysis Monitor progress via HPLC, LC-MS, or SDS-PAGE Monitor->Analysis Monitor->Success

Caption: A logical workflow for troubleshooting common SPAAC reaction issues.

Detailed Experimental Protocol: General SPAAC Bioconjugation

This protocol outlines a general procedure for conjugating this compound to a cyclooctyne-functionalized protein (e.g., DBCO-Protein).

Materials:

  • This compound

  • DBCO-functionalized protein in a suitable, azide-free buffer (e.g., PBS, pH 7.4)

  • Reaction Buffer: PBS or HEPES buffer, pH 7.2-7.5

  • Anhydrous DMSO (for dissolving reagents if necessary)

  • Purification system: Size-Exclusion Chromatography (SEC) or dialysis cassettes suitable for the protein of interest.

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents and buffers to the intended reaction temperature (e.g., room temperature).

    • Ensure the DBCO-functionalized protein solution is free of sodium azide. If necessary, perform a buffer exchange into the Reaction Buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO or the Reaction Buffer. Ensure it is fully dissolved.

  • Reaction Setup:

    • In a microcentrifuge tube, add the DBCO-functionalized protein to its final desired concentration in the Reaction Buffer.

    • Add the this compound stock solution to the protein solution to achieve a final molar excess of 5-20 fold over the protein. The optimal ratio should be determined empirically. Gently mix by pipetting.

    • Note: The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature (25°C) or overnight at 4°C with gentle mixing (e.g., on a rotator or shaker).

    • For optimization, reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE, which will show a molecular weight shift upon successful conjugation.

  • Purification:

    • Once the reaction is deemed complete, purify the resulting bioconjugate to remove unreacted this compound and any byproducts.

    • For proteins, Size-Exclusion Chromatography (SEC) is a highly effective method. Alternatively, dialysis against the desired storage buffer can be performed.

  • Analysis and Storage:

    • Characterize the final conjugate using appropriate methods such as SDS-PAGE, UV-Vis spectroscopy (DBCO has a characteristic absorbance ~310 nm which disappears upon reaction), and mass spectrometry to confirm conjugation and purity.

    • Store the purified conjugate under conditions appropriate for the protein's stability, typically at 4°C for short-term or -80°C for long-term storage.

References

Technical Support Center: Overcoming Steric Hindrance in Benzyl-PEG13-azide Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG13-azide in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound bioconjugation?

A1: Steric hindrance refers to the spatial obstruction that arises due to the size and shape of molecules, which can impede a chemical reaction.[1] In the context of this compound bioconjugation, the bulky polyethylene glycol (PEG) chain can physically block the azide functional group from accessing its corresponding alkyne partner on a target biomolecule.[1] This can lead to lower reaction rates and yields. While PEG linkers are often used to reduce steric hindrance between two large molecules, the PEG chain itself can sometimes be the source of the hindrance.[1]

Q2: What are the primary "click chemistry" methods for conjugating this compound, and how are they affected by steric hindrance?

A2: The two primary methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • CuAAC: This method is known for its high efficiency and tolerance for a wide range of functional groups.[2][3] While significant steric bulk can decrease the reaction rate, the effect is often manageable, and high yields can still be achieved.

  • SPAAC: This copper-free method is highly biocompatible and ideal for in vivo applications. However, SPAAC can be more sensitive to steric hindrance than CuAAC due to the bulky nature of the strained cycloalkyne reagents.

Q3: How does the length of the PEG chain in this compound contribute to steric hindrance?

A3: The length of the PEG chain is a critical factor. While longer PEG chains can improve the solubility and pharmacokinetic properties of a bioconjugate, they can also increase steric hindrance around the reactive azide group, potentially lowering the reaction rate. The optimal PEG linker length often needs to be determined empirically for each specific application.

Q4: What are the signs that steric hindrance is negatively impacting my this compound conjugation?

A4: Common indicators of steric hindrance include:

  • Low or no product yield: The desired conjugate is not formed efficiently.

  • Slow reaction rates: The reaction takes significantly longer than expected.

  • Incomplete reactions: A significant amount of starting material remains even after extended reaction times.

  • Formation of side products: Competing reactions may become more prevalent if the desired reaction is sterically hindered.

Troubleshooting Guides

Problem 1: Low or No Yield in CuAAC Reaction
Possible CauseRecommended Solution
Steric Hindrance from PEG Chain Increase the reaction temperature moderately (e.g., to 40-60 °C). Increase the concentration of reactants if solubility permits.
Inefficient Catalyst Activity Optimize the catalyst system by choosing an appropriate copper source and ligand. Polydentate, water-soluble ligands like THPTA are often effective in bioconjugation. Increase the catalyst loading, but be mindful of potential cytotoxicity.
Oxidation of Cu(I) Catalyst Degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure a sufficient excess of a reducing agent, like sodium ascorbate, is present throughout the reaction.
Poor Solubility of Reactants Use a co-solvent system (e.g., DMSO/water or t-butanol/water) to ensure all reactants are fully dissolved.
Problem 2: Slow Reaction Rate in SPAAC Reaction
Possible CauseRecommended Solution
High Steric Hindrance Choose a more reactive, less sterically demanding cycloalkyne if possible. While this compound is the constant, the choice of the reaction partner can be optimized.
Suboptimal Reaction Conditions While SPAAC is generally performed at physiological temperature and pH, modest increases in temperature may improve the reaction rate for sterically hindered substrates.
Low Reactant Concentration Increase the concentration of both the this compound and the cycloalkyne-modified biomolecule.

Quantitative Data Summary

The efficiency of bioconjugation reactions with this compound can be influenced by various factors. The following tables provide a summary of typical reaction conditions and expected outcomes for CuAAC and SPAAC.

Table 1: Typical Reaction Conditions for CuAAC with Benzyl-PEG-Azide

ParameterConditionRationale
Reactants This compound, Alkyne-modified biomoleculeAzide and alkyne are the reactive partners.
Catalyst CuSO₄ (1-5 mol%) with Sodium Ascorbate (5-10 mol%)In situ generation of the active Cu(I) catalyst.
Ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (2-5 mol%)Stabilizes the Cu(I) catalyst and increases reaction rate in aqueous solutions.
Solvent Aqueous buffer (e.g., PBS, pH 7.4), often with a co-solvent like DMSO or t-butanolEnsures solubility of all reactants.
Temperature Room Temperature to 40°CBalances reaction rate with the stability of the biomolecule.
Reaction Time 1 - 12 hoursDependent on the steric hindrance and concentration of reactants.
Expected Yield 70-95%CuAAC is generally a high-yielding reaction.

Table 2: Typical Reaction Conditions for SPAAC with Benzyl-PEG-Azide

ParameterConditionRationale
Reactants This compound, Cyclooctyne-modified biomolecule (e.g., DBCO)Strain-promoted reaction between azide and a strained alkyne.
Catalyst NoneCopper-free reaction, ideal for live-cell applications.
Solvent Aqueous buffer (e.g., PBS, pH 7.4)Biocompatible reaction conditions.
Temperature Physiological temperature (e.g., 37°C) or Room TemperatureMild conditions to preserve biomolecule integrity.
Reaction Time 1 - 24 hoursGenerally slower than CuAAC, especially with steric hindrance.
Expected Yield 50-90%Yields can be lower than CuAAC, particularly with bulky substrates.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation
  • Preparation of Stock Solutions:

    • Prepare a 10 mg/mL solution of the alkyne-modified biomolecule in an appropriate buffer (e.g., PBS, pH 7.4).

    • Prepare a 10 mM stock solution of this compound in DMSO or water.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup (for a 1 mL final volume):

    • In a microcentrifuge tube, add the alkyne-modified biomolecule (1 equivalent).

    • Add the this compound stock solution to achieve the desired molar excess (typically 1.2-2 equivalents).

    • Add a premixed solution of the CuSO₄ and THPTA stock solutions to final concentrations of 1 mM and 4 mM, respectively.

    • Gently vortex the mixture.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 20 mM.

    • Gently mix by inverting the tube.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Monitoring and Purification:

    • Monitor the reaction progress using appropriate techniques such as LC-MS or HPLC.

    • Once complete, purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove the catalyst and unreacted reagents.

Protocol 2: General Procedure for SPAAC Bioconjugation
  • Preparation of Stock Solutions:

    • Prepare a solution of your cyclooctyne-functionalized biomolecule (e.g., DBCO-protein) in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of this compound in the same buffer or a compatible co-solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the cyclooctyne-functionalized biomolecule and the this compound. The stoichiometry will depend on the specific application and desired degree of labeling.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the steric environment.

  • Monitoring and Purification:

    • Monitor the reaction progress by mass spectrometry, HPLC, or gel electrophoresis.

    • Purify the conjugate using an appropriate method such as SEC, affinity chromatography, or dialysis to remove any unreacted this compound.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Prepare Stock Solutions: - Alkyne-Biomolecule - this compound - CuSO4/Ligand - Sodium Ascorbate Mix Combine Reactants: - Alkyne-Biomolecule - this compound - CuSO4/Ligand Reactants->Mix 1 Initiate Initiate with Sodium Ascorbate Mix->Initiate 2 Incubate Incubate at RT Initiate->Incubate 3 Monitor Monitor Reaction (LC-MS, HPLC) Incubate->Monitor 4 Purify Purify Conjugate (SEC, Dialysis) Monitor->Purify 5

Caption: Experimental workflow for CuAAC bioconjugation.

Steric_Hindrance_Troubleshooting cluster_CuAAC CuAAC cluster_SPAAC SPAAC Start Low Bioconjugation Yield Check_Method Reaction Method? Start->Check_Method CuAAC_Check Check Catalyst System Check_Method->CuAAC_Check CuAAC SPAAC_Check Check Cyclooctyne Check_Method->SPAAC_Check SPAAC CuAAC_Optimize Optimize Ligand & Temp CuAAC_Check->CuAAC_Optimize CuAAC_Inert Ensure Inert Atmosphere CuAAC_Optimize->CuAAC_Inert Success Improved Yield CuAAC_Inert->Success SPAAC_Optimize Increase Concentration SPAAC_Check->SPAAC_Optimize SPAAC_Temp Consider Temp Increase SPAAC_Optimize->SPAAC_Temp SPAAC_Temp->Success

Caption: Troubleshooting logic for low bioconjugation yield.

References

Validation & Comparative

Mastering Conjugation: A Guide to Validating Benzyl-PEG13-azide Efficiency with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. The attachment of moieties like Benzyl-PEG13-azide to proteins, peptides, or other biomolecules is a critical step in creating novel therapeutics, diagnostics, and research tools. Verifying the success and efficiency of this conjugation is not just a quality control measure; it is fundamental to the reliability and reproducibility of experimental outcomes.

This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for validating the conjugation efficiency of this compound. We will delve into detailed experimental protocols and present quantitative data to support an objective evaluation of each method's performance.

The Gold Standard: Mass Spectrometry for Conjugation Validation

Mass spectrometry (MS) stands out as a premier technique for characterizing bioconjugates due to its ability to provide precise mass measurements. This allows for the direct determination of the number of PEG-azide units attached to a biomolecule, offering a clear picture of the conjugation efficiency. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose.[1][2]

MALDI-TOF MS offers rapid analysis with high sensitivity, making it an excellent choice for determining the average degree of PEGylation and the distribution of different PEGylated species.[3][4][5] By comparing the mass spectrum of the unconjugated biomolecule with the conjugated product, one can easily identify the mass shift corresponding to the addition of one or more this compound units.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for complex mixtures, allowing for the separation of unconjugated biomolecules, singly conjugated species, and multiply conjugated species before mass analysis. This provides a more detailed and quantitative assessment of the conjugation reaction.

Experimental Workflow: A Visual Guide

The general workflow for validating this compound conjugation using mass spectrometry involves several key steps, from sample preparation to data analysis.

Mass Spectrometry Workflow for this compound Conjugation Validation cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Start Start Conjugation_Reaction This compound Conjugation Reaction Start->Conjugation_Reaction Initiate Purification Purification of Conjugate Conjugation_Reaction->Purification Reaction Complete Sample_Dilution Sample Dilution & Matrix/Solvent Addition Purification->Sample_Dilution Purified Product MS_Acquisition MALDI-TOF or LC-MS Data Acquisition Sample_Dilution->MS_Acquisition Prepared Sample Deconvolution Spectral Deconvolution (for LC-MS) MS_Acquisition->Deconvolution Raw Data Mass_Comparison Compare Mass of Unconjugated vs. Conjugated Species MS_Acquisition->Mass_Comparison For MALDI-TOF Deconvolution->Mass_Comparison Efficiency_Calculation Calculate Conjugation Efficiency Mass_Comparison->Efficiency_Calculation End End Efficiency_Calculation->End

Caption: Workflow for validating this compound conjugation by mass spectrometry.

Detailed Experimental Protocols

Protocol 1: MALDI-TOF MS Analysis of a this compound Conjugated Peptide

This protocol provides a general guideline for the analysis of a peptide conjugated with this compound using MALDI-TOF MS.

Materials:

  • Unconjugated peptide

  • This compound conjugated peptide

  • MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve both the unconjugated and conjugated peptides in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA) to a final concentration of approximately 1 mg/mL.

  • Sample Spotting:

    • On the MALDI target plate, spot 1 µL of the matrix solution.

    • Immediately add 1 µL of the peptide sample (either unconjugated or conjugated) to the matrix droplet.

    • Allow the spot to air dry completely at room temperature. This co-crystallization is crucial for proper ionization.

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in positive ion reflector mode for optimal resolution.

    • Calibrate the instrument using a standard peptide mixture with known masses.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]+) for the unconjugated peptide.

    • Identify the molecular ion peak(s) for the conjugated peptide. The mass difference between the unconjugated and conjugated peaks should correspond to the mass of the added this compound moiety (approximately 750.9 Da).

    • The presence of multiple peaks in the conjugated sample spectrum, separated by the mass of the this compound, indicates different degrees of conjugation.

    • Conjugation efficiency can be estimated by comparing the relative intensities of the peaks corresponding to the unconjugated and conjugated species.

Protocol 2: LC-MS Analysis of a this compound Conjugated Protein

This protocol outlines a general procedure for analyzing a protein conjugated with this compound using LC-MS.

Materials:

  • Unconjugated protein

  • This compound conjugated protein

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a reverse-phase column suitable for proteins (e.g., C4 or C8).

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Ammonium acetate or triethylamine (optional, for charge state reduction)

Procedure:

  • Sample Preparation:

    • Dissolve both the unconjugated and conjugated proteins in Mobile Phase A to a concentration of approximately 1 mg/mL.

    • Centrifuge the samples to remove any particulates.

  • LC Separation:

    • Equilibrate the LC system with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject 5-10 µL of the sample onto the column.

    • Elute the protein using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • MS Data Acquisition:

    • Acquire mass spectra in positive ion mode over a mass range appropriate for the expected charge states of the protein.

    • If the resulting spectrum is too complex due to multiple charge states, post-column addition of a charge-reducing agent like triethylamine can be employed.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species.

    • Compare the deconvoluted mass of the unconjugated protein with the masses of the species present in the conjugated sample.

    • The mass difference will indicate the number of this compound units attached to the protein.

    • The relative abundance of each species can be determined from the peak areas in the chromatogram or the deconvoluted mass spectrum, allowing for a quantitative assessment of conjugation efficiency.

Head-to-Head: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is a powerful tool, other techniques can also provide valuable information about conjugation efficiency. Below is a comparison of mass spectrometry with common alternatives.

FeatureMass Spectrometry (MALDI-TOF & LC-MS)High-Performance Liquid Chromatography (HPLC) / Size-Exclusion Chromatography (SEC)Fourier-Transform Infrared (FTIR) Spectroscopy¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Primary Information Precise mass measurement, determination of the degree of conjugation, and identification of conjugation sites.Separation of conjugated and unconjugated species based on size (SEC) or hydrophobicity (HPLC).Detection of the azide functional group's characteristic vibrational stretch (~2100 cm⁻¹).Provides detailed structural information and can quantify the degree of PEGylation.
Quantitative Capability High (can determine the relative abundance of different conjugated species).Moderate (quantification based on peak area, may require standards).Low to Moderate (can monitor the disappearance of the azide peak, but precise quantification is challenging).High (quantification by integrating characteristic PEG and biomolecule signals).
Sensitivity High.Moderate.Low (generally requires higher concentrations).Low to Moderate.
Sample Requirement Low (< 1 mg).Moderate.High (~1-10 mg).High (~5-25 mg).
Analysis Time Fast (< 10 minutes for MALDI, longer for LC-MS).Moderate (typically 30-60 minutes per run).Very Fast (< 5 minutes).Slower (minutes to hours).
Key Advantage Provides direct and unambiguous mass confirmation of conjugation.Well-established and widely available.Rapid and non-destructive method for confirming the presence or consumption of the azide group.Provides detailed structural information about the conjugate.
Key Limitation High initial instrument cost and requires expertise for data interpretation.Indirect measurement of conjugation; resolution may be insufficient to separate all species.Does not provide information on the degree of conjugation or the location of attachment.Lower sensitivity and can be complex to interpret for large biomolecules.

Conclusion

Validating the conjugation efficiency of this compound is a critical step in ensuring the quality and reliability of research and development in the life sciences. Mass spectrometry, particularly MALDI-TOF and LC-MS, offers unparalleled precision and detail in characterizing bioconjugates. While alternative techniques such as HPLC, SEC, FTIR, and NMR provide valuable complementary information, mass spectrometry remains the gold standard for direct and unambiguous confirmation of successful conjugation. By selecting the appropriate analytical method and following robust experimental protocols, researchers can confidently assess the efficiency of their conjugation reactions, paving the way for more accurate and reproducible scientific outcomes.

References

Unraveling the Optimal Bridge: A Comparative Guide to Benzyl-PEG13-azide and Other Functionalized PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. While the warhead and E3 ligase ligand dictate target engagement and degradation machinery recruitment, the linker orchestrates the crucial ternary complex formation and profoundly influences the overall physicochemical and pharmacokinetic properties of the PROTAC. This guide provides an in-depth, objective comparison of Benzyl-PEG13-azide with other functionalized polyethylene glycol (PEG) linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.

The heterobifunctional nature of PROTACs necessitates a linker that is more than just a simple spacer.[1] Its length, flexibility, and chemical composition are paramount in achieving optimal degradation efficacy, typically measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2] Among the various linker types, PEG linkers have gained prominence due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules.[2][3]

The this compound linker has emerged as a valuable tool in the PROTAC synthesis toolkit. The PEG13 chain provides a substantial length, which can be crucial for spanning the distance between the target protein and the E3 ligase, while the benzyl group serves as a stable protecting group during synthesis.[4] The terminal azide functionality is particularly advantageous, enabling facile and efficient conjugation to a warhead or E3 ligase ligand bearing an alkyne group via the robust and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".

Comparative Analysis of PEG Linker Performance

The selection of an appropriate linker is a multi-parametric optimization process. Key performance indicators for a PROTAC are heavily influenced by the linker's characteristics. Below, we present a comparative summary of how different functionalized PEG linkers impact PROTAC performance, drawing from various studies. While a direct head-to-head comparison of this compound across all linker types for a single target is not available in the literature, we can infer its potential performance based on studies that have systematically varied PEG linker length and composition.

Impact of PEG Linker Length on Degradation Efficacy

The length of the PEG linker is a critical parameter that must be empirically determined for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an overly long linker might result in a non-productive complex geometry.

Linker Type/LengthTarget ProteinE3 LigaseDC50DmaxReference
PEG (short)BRD4CRBN>5 µM-
PEG (intermediate)BRD4CRBN<0.5 µM>90%
PEG (long)BRD4CRBNReduced potency-
Alkyl/Ether (< 12 atoms)TBK1VHLNo degradation-
Alkyl/Ether (12-29 atoms)TBK1VHLSubmicromolar>90%
PEG3CRBN-Weak degradation-
9-atom alkyl chainCRBN-Concentration-dependent decrease-

Note: This table is a compilation of data from different studies and is intended to illustrate general trends. Direct comparison of absolute values should be made with caution.

Studies on BRD4-targeting PROTACs have shown that intermediate-length PEG linkers can be more potent than shorter or longer ones. Similarly, for the degradation of TBK1, a minimum linker length was required to observe any degradation, with a range of lengths exhibiting high potency. These findings underscore the necessity of synthesizing a library of PROTACs with varying linker lengths to identify the optimal construct. The 13-unit PEG chain of this compound places it in the category of longer PEG linkers, which could be advantageous for targets requiring significant separation between the binding pockets of the target protein and the E3 ligase.

Influence of Linker Composition: PEG vs. Alkyl Chains

The chemical makeup of the linker also plays a pivotal role. PEG linkers, being more hydrophilic than their alkyl counterparts, can improve the solubility and permeability of PROTACs. However, in some cases, the incorporation of ether oxygens in PEG linkers has been reported to be less favorable than a simple alkyl chain of similar length.

Linker CompositionTarget ProteinE3 LigaseObservationReference
PEGGeneral-Improved solubility and permeability
AlkylGeneral-More hydrophobic, can impact solubility
PEG3 vs. 9-atom alkylCRBN-Alkyl linker showed better degradation

The choice between a PEG or alkyl linker is therefore not always straightforward and may depend on the specific properties of the warhead and E3 ligase ligand. The benzyl group in this compound, while primarily a synthetic handle, also adds a degree of aromatic and hydrophobic character to the linker, which could potentially engage in favorable interactions within the ternary complex.

Experimental Protocols and Methodologies

To facilitate the rational design and evaluation of PROTACs utilizing this compound or other functionalized linkers, we provide an overview of key experimental protocols.

PROTAC Synthesis via Click Chemistry

The azide functionality of this compound makes it ideal for synthesis via CuAAC. This reaction is highly efficient and tolerant of a wide range of functional groups, allowing for the modular assembly of PROTACs.

General Protocol for CuAAC:

  • Preparation of Components: Dissolve the alkyne-functionalized warhead or E3 ligase ligand and the azide-functionalized PEG linker (e.g., this compound) in a suitable solvent such as DMF or a mixture of t-BuOH and water.

  • Catalyst Preparation: Prepare fresh aqueous solutions of copper(II) sulfate (CuSO4) and a reducing agent, typically sodium ascorbate.

  • Reaction: To the solution of the alkyne and azide, add the sodium ascorbate solution followed by the CuSO4 solution.

  • Incubation: Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS.

  • Purification: Upon completion, the PROTAC product is typically purified by preparative HPLC.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_catalysts Catalysts Alkyne Alkyne-functionalized Warhead/E3 Ligase Ligand Reaction CuAAC (Click Chemistry) Alkyne->Reaction Azide This compound Azide->Reaction CuSO4 CuSO4 CuSO4->Reaction Ascorbate Sodium Ascorbate Ascorbate->Reaction Purification Purification (HPLC) Reaction->Purification PROTAC Final PROTAC Purification->PROTAC

PROTAC Synthesis Workflow via CuAAC

Cellular Protein Degradation Assay (Western Blot)

The most common method to quantify PROTAC-induced protein degradation is Western blotting.

Protocol Overview:

  • Cell Culture and Treatment: Plate cells of interest and treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: Harvest the cells and lyse them to release cellular proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then probe with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of degradation. DC50 and Dmax values can then be calculated from dose-response curves.

Western_Blot_Workflow Start Cell Treatment with PROTAC Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis End Results Analysis->End

Western Blot Experimental Workflow

Ternary Complex Formation Assays

The ability of a PROTAC to induce a stable ternary complex is a key driver of its degradation efficiency. Several biophysical techniques can be employed to characterize this interaction.

  • Surface Plasmon Resonance (SPR): Measures the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, both individually and in the formation of the ternary complex.

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat changes upon binding, providing thermodynamic parameters of the binary and ternary interactions.

  • AlphaLISA (Amplified Luminescent Proximity Homestead Assay): A bead-based immunoassay that can be used to detect the formation of the ternary complex in a high-throughput format.

Ternary_Complex_Logic PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Degradation Protein Degradation Ternary_Complex->Degradation Leads to

Logical Flow of PROTAC Action

Conclusion

The rational design of PROTACs is a complex, multi-parameter optimization challenge where the linker plays a central role. This compound offers a versatile and synthetically accessible option for constructing PROTACs, particularly those requiring a longer linker to facilitate productive ternary complex formation. The azide functionality allows for the efficient use of click chemistry, a powerful tool in the generation of PROTAC libraries.

However, the optimal linker is highly dependent on the specific biological context. As the compiled data suggests, systematic variation of linker length and composition is crucial for identifying the most potent and effective degrader. Researchers are encouraged to synthesize and evaluate a range of linkers, including those with different PEG lengths, alkyl chains, and rigidifying elements, to fully explore the structure-activity relationship for their target of interest. The experimental protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these next-generation therapeutics. By carefully considering the interplay between the warhead, E3 ligase ligand, and the connecting linker, the full potential of targeted protein degradation can be realized.

References

Characterization of Benzyl-PEG13-azide Conjugates: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of PEGylated compounds such as Benzyl-PEG13-azide is a critical step in ensuring product quality, efficacy, and safety. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, provides a powerful, quantitative, and non-destructive method for detailed structural elucidation. This guide offers an objective comparison of NMR spectroscopy with other common analytical techniques, supported by representative experimental data and detailed protocols.

Data Presentation: Comparative Analysis of Characterization Techniques

The characterization of this compound is a multifaceted challenge that often necessitates the use of complementary analytical techniques. While NMR spectroscopy excels in providing detailed structural information, techniques like Mass Spectrometry (MS) and Size-Exclusion Chromatography (SEC) offer valuable insights into molecular weight and purity.

Technique Principle Information Obtained for this compound Advantages Limitations
¹H NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of protons.- Confirmation of benzyl and azide functional groups.- Determination of the degree of PEGylation.- Quantification of end-group functionalization.[1]- Quantitative- Non-destructive- Provides detailed structural information.- Signal overlap, particularly the methylene protons adjacent to the azide with the PEG backbone signals.[2]- Lower sensitivity compared to MS.
¹³C NMR Spectroscopy Measures the magnetic properties of ¹³C nuclei to identify different carbon environments.- Confirmation of the carbon skeleton.- Presence of characteristic peaks for the benzyl group, PEG backbone, and the carbon attached to the azide.[3][4]- Complements ¹H NMR for unambiguous structural confirmation.- Less signal overlap than ¹H NMR.- Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.- Determination of the average molecular weight and molecular weight distribution (polydispersity).[5]- High sensitivity- Provides accurate molecular weight information.- Can be destructive- May not provide detailed structural information on its own.
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume.- Determination of molecular weight distribution and purity.- Provides information on polydispersity.- Useful for detecting impurities and aggregates.- Molecular weight determination is relative to standards.- Does not provide structural information.

NMR Spectroscopic Data for this compound

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent such as CDCl₃. These values are based on data for similar structures.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Benzyl Aromatic Protons 7.38 - 7.25 (m, 5H)135.5 (quaternary), 129.1, 128.5, 128.4
Benzyl Methylene Protons (-CH₂-Ph) 4.65 (s, 2H)55.0
PEG Backbone Protons (-O-CH₂-CH₂-) 3.70 - 3.55 (m)~70.5
Methylene Protons adjacent to Azide (-CH₂-N₃) ~3.39 (t)~50.7

Note: The exact chemical shifts can vary depending on the solvent, concentration, and instrument.

Experimental Protocols

A detailed methodology is crucial for the reproducible and accurate characterization of this compound conjugates.

Protocol for ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the chemical structure and purity of this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound conjugate in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. Instrumentation:

  • Use a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

3. Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure accurate integration, and an appropriate spectral width.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • A larger number of scans and a longer acquisition time will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

4. Data Processing and Analysis:

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each functional group. The ratio of the integrals of the benzyl protons to the PEG backbone protons can be used to confirm the degree of PEGylation.

  • Analyze the chemical shifts in both the ¹H and ¹³C spectra to confirm the presence of the benzyl group, the PEG chain, and the methylene group adjacent to the azide.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve this compound in Deuterated Solvent add_standard Add Internal Standard (TMS) dissolve->add_standard transfer Transfer to NMR Tube add_standard->transfer instrument Place Sample in NMR Spectrometer (≥400 MHz) transfer->instrument acquire_H1 Acquire ¹H NMR Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum instrument->acquire_C13 processing Fourier Transform, Phase & Baseline Correction acquire_H1->processing acquire_C13->processing integration Integrate ¹H Signals processing->integration analysis Analyze Chemical Shifts (¹H and ¹³C) processing->analysis confirmation Structural Confirmation & Purity Assessment integration->confirmation analysis->confirmation

Caption: Experimental Workflow for NMR Characterization.

logical_relationship cluster_techniques Analytical Techniques cluster_info Information Obtained Compound This compound Characterization NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS SEC Size-Exclusion Chromatography Compound->SEC Structure Detailed Structure & Functional Groups NMR->Structure MW Molecular Weight & Distribution MS->MW SEC->MW Purity Purity & Polydispersity SEC->Purity

Caption: Inter-relationship of Analytical Techniques.

References

Beyond the Click: A Comparative Guide to Alternative Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," has become a cornerstone of bioconjugation, enabling the efficient and specific linkage of molecules such as Benzyl-PEG13-azide to proteins, nucleic acids, and other biomolecules. However, the potential for copper cytotoxicity and the desire for even faster and more versatile conjugation methods have driven the development of numerous alternative strategies. This guide provides an objective comparison of prominent alternatives, complete with quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid researchers, scientists, and drug development professionals in selecting the optimal bioconjugation method for their specific needs.

Key Performance Metrics: A Quantitative Comparison

The choice of a bioconjugation method often depends on a balance of factors including reaction speed, efficiency under physiological conditions, the stability of the resulting bond, and the biocompatibility of the reagents. The following table summarizes key quantitative data for several powerful alternatives to traditional copper-catalyzed click chemistry.

Reaction MethodReactantsSecond-Order Rate Constant (k₂)Key AdvantagesKey Disadvantages
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne & Azide10² - 10³ M⁻¹s⁻¹High efficiency, stable triazole linkage.Requires copper catalyst which can be cytotoxic.[1][2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Cyclooctyne & Azide10⁻³ - 1 M⁻¹s⁻¹Copper-free, highly biocompatible, suitable for in vivo applications.[1][3][4]Generally slower kinetics than CuAAC, cyclooctynes can be bulky.
Inverse Electron-Demand Diels-Alder (IEDDA) Tetrazine & Trans-cyclooctene (TCO)Up to 2000 M⁻¹s⁻¹Exceptionally fast, catalyst-free, highly bioorthogonal.Tetrazine probes can sometimes be unstable.
Thiol-ene Reaction Thiol & AlkeneVariable (can be rapid)Photo-initiated, offers spatiotemporal control, efficient with various functional groups.Requires a photoinitiator and UV light, which can potentially damage some biomolecules.
Enzyme-Mediated Ligation Enzyme-specific substrates (e.g., Sortase A, Transglutaminase)Variable (enzyme-dependent)Highly site-specific, occurs under mild physiological conditions.Requires protein engineering to introduce recognition sites, enzyme can be costly.
Photo-Induced Tetrazole-Alkene Cycloaddition Tetrazole & AlkeneUp to 1299 M⁻¹s⁻¹Light-triggered, provides spatiotemporal control.Requires UV irradiation.

Reaction Mechanisms and Workflows

Visualizing the chemical transformations and experimental steps is crucial for understanding and implementing these techniques. The following diagrams illustrate the core mechanisms and typical workflows for several key alternative bioconjugation methods.

G cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Alkyne Alkyne Triazole Triazole Alkyne->Triazole + Azide Azide Azide->Triazole + Cu(I) Cu(I) Cu(I)->Triazole Catalyst Cyclooctyne Cyclooctyne Triazole_SPAAC Triazole Cyclooctyne->Triazole_SPAAC + Azide_SPAAC Azide Azide_SPAAC->Triazole_SPAAC +

Comparison of CuAAC and SPAAC reaction schemes.

G Tetrazine Tetrazine Diels-Alder Adduct Diels-Alder Adduct Tetrazine->Diels-Alder Adduct + Trans-cyclooctene Trans-cyclooctene (TCO) Trans-cyclooctene->Diels-Alder Adduct Final Product Final Product Diels-Alder Adduct->Final Product - N₂ N2 N₂ G Start Start Prepare_Protein Prepare Thiol-containing Protein Solution Start->Prepare_Protein Add_Initiator Add Photoinitiator (e.g., LAP) Prepare_Protein->Add_Initiator Mix_Reactants Mix Protein Solution with Alkene-functionalized Surface Add_Initiator->Mix_Reactants UV_Exposure Expose to UV Light (e.g., 365 nm) Mix_Reactants->UV_Exposure Wash Wash to Remove Unreacted Components UV_Exposure->Wash Analyze Analyze Conjugated Product Wash->Analyze End End Analyze->End

References

A Comparative Guide to Quantifying the Binding Affinity of Benzyl-PEG13-azide Conjugates Using Isothermal Titration Calorimetry (ITC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and detailed methodology for quantifying the binding affinity of Benzyl-PEG13-azide conjugates using Isothermal Titration Calorimetry (ITC). While specific binding data for this compound is not publicly available, this document offers a comparative analysis of PEGylated versus non-PEGylated compounds and presents a robust experimental protocol to enable researchers to perform such measurements.

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat released or absorbed during a biomolecular binding event.[1][2] This allows for the simultaneous determination of multiple thermodynamic parameters in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2][3][4] Such data is invaluable in drug discovery for lead selection and optimization.

Comparative Analysis: The Impact of PEGylation on Binding Affinity

The introduction of a Polyethylene Glycol (PEG) chain to a small molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. From a thermodynamic standpoint, the PEG moiety can affect binding affinity in several ways:

  • Steric Effects: The flexible and hydrated PEG chain can cause steric hindrance at the binding site, potentially leading to a decrease in binding affinity (a higher Kd value). The length of the PEG chain is a critical factor in the magnitude of this effect.

  • Solvation and Desolvation: The PEG chain alters the solvation properties of the conjugate. The energetic cost of desolvating the binding site on both the protein and the ligand upon complex formation will be different for the PEGylated conjugate compared to its non-PEGylated counterpart, which will be reflected in the enthalpic and entropic contributions to the binding energy.

  • Conformational Entropy: The flexible PEG chain has a certain degree of conformational freedom in solution. Upon binding, this freedom may be restricted, leading to an entropic penalty.

In the absence of direct experimental data for this compound, we can hypothesize a comparative thermodynamic profile against a non-PEGylated analog (e.g., a simple benzyl-azide). The following table presents illustrative data to highlight the potential effects of PEGylation.

Data Presentation: Representative Thermodynamic Binding Profiles
CompoundDissociation Constant (Kd)Stoichiometry (n)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (TΔS) (kcal/mol)
Benzyl-Azide (Hypothetical) 100 nM1.05 ± 0.05-8.5 ± 0.2-2.0
This compound (Hypothetical) 250 nM0.98 ± 0.05-7.0 ± 0.3-1.2

Note: This data is hypothetical and serves to illustrate the potential impact of PEGylation. Actual experimental results will vary depending on the specific protein target and experimental conditions.

Interpretation of the Hypothetical Data:

  • The higher Kd for the PEGylated compound suggests a slightly weaker binding affinity, potentially due to steric hindrance from the PEG chain.

  • The stoichiometry (n) close to 1 in both cases indicates a 1:1 binding interaction.

  • The change in enthalpy (ΔH) and entropy (TΔS) reflects differences in the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) and changes in the ordering of molecules at the binding interface. The less favorable enthalpy for the PEGylated version might suggest that the PEG chain prevents optimal contacts of the benzyl group within the binding pocket.

Visualizing the ITC Workflow

The following diagram illustrates the key stages of an Isothermal Titration Calorimetry experiment, from sample preparation to final data analysis.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_instrument 2. Instrument Setup & Loading cluster_run 3. Data Acquisition cluster_analysis 4. Data Analysis A Prepare Protein Solution C Buffer Matching & Degassing A->C B Prepare Ligand Solution (this compound) B->C D Accurate Concentration Determination C->D E Set Experimental Parameters (Temperature, Injections, etc.) D->E F Load Protein into Sample Cell E->F G Load Ligand into Syringe F->G H Equilibrate System G->H I Perform Automated Titration H->I J Record Raw Data (Heat Pulses) I->J K Integrate Heat Pulses J->K L Fit to a Binding Model K->L M Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) L->M

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Experimental Protocol: ITC Measurement of this compound Binding

This protocol provides a detailed methodology for determining the thermodynamic parameters of the interaction between this compound and a target protein.

1. Materials and Reagents:

  • Target Protein: Purified to >95% homogeneity.

  • Ligand: this compound of high purity.

  • Buffer: A buffer system in which both the protein and ligand are stable and soluble (e.g., PBS or HEPES). The buffer should have a low ionization enthalpy to minimize buffer-induced heat changes.

  • ITC Instrument: A properly calibrated Isothermal Titration Calorimeter.

  • Other Equipment: High-precision balance, spectrophotometer, dialysis equipment, degasser.

2. Sample Preparation:

  • Buffer Matching: This is a critical step. The protein and ligand solutions must be in an identical buffer to avoid large heats of dilution. Dialyze the protein extensively against the final ITC buffer. Dissolve the ligand in the final dialysis buffer.

  • Concentration Determination: Accurately determine the concentration of the protein (e.g., by UV-Vis absorbance using its extinction coefficient) and the ligand. Inaccuracies in concentration are a major source of error in ITC experiments.

  • Sample Degassing: Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the ITC cell and syringe.

3. Experimental Setup and ITC Run:

  • Initial Concentrations: The optimal concentrations depend on the expected binding affinity (Kd). A good starting point is to have the protein concentration in the cell be 10-20 times lower than the ligand concentration in the syringe. For an expected Kd in the nanomolar range, typical concentrations might be:

    • Protein (in the cell): 10 µM

    • Ligand (in the syringe): 100-200 µM

  • Instrument Parameters (Example):

    • Temperature: 25°C

    • Reference Power: 10 µcal/sec

    • Stirring Speed: 750 rpm

    • Number of Injections: 20

    • Injection Volume: 2 µL

    • Spacing between injections: 150 seconds

  • Loading the Instrument:

    • Carefully load the protein solution into the sample cell, avoiding the introduction of bubbles.

    • Load the ligand solution into the injection syringe, again ensuring no bubbles are present.

  • Equilibration: Allow the system to equilibrate thermally for at least 30 minutes before starting the titration.

  • Titration: Start the automated titration experiment. The instrument will inject the ligand into the protein solution at the specified intervals and record the heat change for each injection.

4. Control Experiments:

  • To determine the heat of dilution, perform a control experiment by titrating the ligand from the syringe into the buffer-filled sample cell. The data from this control run should be subtracted from the main experimental data.

5. Data Analysis:

  • Integration: Integrate the raw data peaks to determine the heat change per injection.

  • Binding Model: Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to an appropriate binding model (e.g., a one-site independent binding model) using the analysis software provided with the instrument.

  • Parameter Extraction: The fitting process will yield the binding constant (Ka, from which Kd is calculated), the stoichiometry (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and the entropy (ΔS) can then be calculated using the following equation:

    ΔG = -RTln(Ka) = ΔH - TΔS

    where R is the gas constant and T is the absolute temperature.

By following this comprehensive guide, researchers can effectively employ Isothermal Titration Calorimetry to elucidate the complete thermodynamic profile of this compound conjugates binding to their target, providing critical insights for drug development and molecular recognition studies.

References

A Head-to-Head Comparison of Benzyl-PEG13-azide and Non-PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker in an antibody-drug conjugate (ADC) is a critical component that dictates the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the conjugate.[1][2][3][4][5] The choice between a polyethylene glycol (PEG)-based linker, such as Benzyl-PEG13-azide, and a non-PEG linker can significantly impact the overall performance of an ADC. This guide provides an objective, data-driven comparison to aid in the rational design of next-generation ADCs.

The Critical Role of the Linker in ADC Design

An ideal linker must strike a delicate balance: it needs to be stable enough to prevent premature release of the cytotoxic payload in systemic circulation, thereby minimizing off-target toxicity, while also allowing for efficient cleavage and payload release at the tumor site. The physicochemical properties of the linker, particularly its hydrophilicity, play a pivotal role in the overall characteristics of the ADC.

This compound: A Hydrophilic PEG Linker

This compound is a discrete PEG linker that offers several advantages in ADC development. The PEG component, consisting of 13 ethylene glycol units, imparts hydrophilicity to the ADC. This is particularly beneficial when working with hydrophobic payloads, as it can mitigate aggregation, improve solubility, and lead to more homogeneous ADC preparations with higher drug-to-antibody ratios (DARs). The benzyl group provides a stable attachment point, while the azide functionality allows for bioorthogonal "click chemistry" conjugation, offering a high degree of control and specificity in the conjugation process.

Non-PEG Linkers: A Diverse Class of Alternatives

Non-PEG linkers encompass a broad range of chemical structures with varying properties. They can be broadly categorized into cleavable and non-cleavable linkers.

  • Cleavable Non-PEG Linkers: These are designed to be cleaved by specific triggers within the tumor microenvironment or inside cancer cells. Common examples include:

    • Hydrazone linkers: Cleaved in the acidic environment of endosomes and lysosomes.

    • Disulfide linkers: Cleaved in the reducing environment of the cytoplasm.

    • Peptide linkers (e.g., Val-Cit): Cleaved by lysosomal proteases like cathepsins.

  • Non-cleavable Non-PEG Linkers: These linkers, such as those based on maleimidocaproyl (MC) or succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and an amino acid residue. This generally leads to higher plasma stability and reduced "bystander effect."

Quantitative Data Comparison

The following tables summarize the key performance differences between this compound and representative non-PEG linkers based on published experimental data.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyThis compound (PEG Linker)Non-PEG Linkers (General)References
Hydrophilicity HighVariable (Generally more hydrophobic),,,
Aggregation Propensity Low, especially with hydrophobic payloadsHigher, can limit achievable DAR,,,
Plasma Half-life Generally longerVariable, can be shorter for some non-cleavable linkers,,,
Systemic Clearance Generally lowerVariable, can be higher,
Homogeneity (DAR) High (with site-specific conjugation)Can be heterogeneous with traditional conjugation methods

Table 2: Efficacy and Toxicity Profile

ParameterThis compound (PEG Linker)Non-PEG Linkers (General)References
In Vitro Cytotoxicity May be slightly reduced compared to non-PEG linkersGenerally high,,
In Vivo Efficacy Often enhanced due to improved pharmacokineticsCan be potent, but may be limited by PK,,
Off-target Toxicity Potentially lower due to improved PK and reduced aggregationVariable, can be higher with premature linker cleavage,,
Bystander Effect Dependent on payload permeabilityGenerally observed with cleavable linkers; limited with non-cleavable linkers,

Experimental Protocols

Accurate assessment of ADC performance requires robust experimental methodologies. Below are detailed protocols for key experiments used to compare different linkers.

Protocol 1: In Vitro ADC Stability Assay

Objective: To assess the stability of the linker and prevent premature payload release in plasma.

Methodology:

  • Incubate the ADC in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • At each time point, separate the ADC from plasma proteins using a suitable method (e.g., affinity chromatography).

  • Analyze the ADC for the amount of conjugated payload using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the Drug-to-Antibody Ratio (DAR).

  • Quantify the amount of free payload in the plasma supernatant using LC-MS/MS to assess linker cleavage.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Plate target cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and free payload for a defined period (e.g., 72-96 hours).

  • Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Protocol 3: In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Implant human tumor cells subcutaneously into immunodeficient mice.

  • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting control ADC).

  • Administer the treatments intravenously at a specified dose and schedule.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, target engagement).

Protocol 4: Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the ADC.

Methodology:

  • Administer a single intravenous dose of the ADC to a cohort of animals (e.g., mice or rats).

  • Collect blood samples at various time points post-administration.

  • Process the blood to obtain plasma.

  • Quantify the concentration of total antibody and intact ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA) or LC-MS.

  • Determine key PK parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen/Receptor ADC->Receptor Binding Endosome Endosome (Low pH) Receptor->Endosome Internalization Lysosome Lysosome (Low pH, Proteases) Endosome->Lysosome Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage/Degradation Cytoplasm Cytoplasm (Reducing Environment) Nucleus Nucleus DNA DNA Nucleus->DNA Induces Apoptosis Payload->Nucleus Experimental_Workflow_for_ADC_Comparison cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis ADC Synthesis (PEG vs. Non-PEG Linker) Characterization Physicochemical Characterization (DAR, Aggregation) Synthesis->Characterization Stability Plasma Stability Assay Characterization->Stability Cytotoxicity Cytotoxicity Assay Characterization->Cytotoxicity PK Pharmacokinetic (PK) Study Characterization->PK Efficacy Xenograft Efficacy Study Characterization->Efficacy Cytotoxicity->Efficacy PK->Efficacy Data_Analysis Data_Analysis Efficacy->Data_Analysis Comparative Analysis Linker_Properties_Impact cluster_linker Linker Properties cluster_adc ADC Characteristics cluster_outcome Therapeutic Outcome Linker_Type Linker Type (PEG vs. Non-PEG) Hydrophilicity Hydrophilicity Linker_Type->Hydrophilicity Stability Plasma Stability Linker_Type->Stability PK Pharmacokinetics Hydrophilicity->PK Stability->PK Efficacy Efficacy PK->Efficacy Toxicity Toxicity PK->Toxicity

References

A Comparative Guide to Validating the Purity of Synthesized Benzyl-PEG13-azide by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is a critical step in producing reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for validating the purity of Benzyl-PEG13-azide, a heterobifunctional PEG linker commonly used in bioconjugation and drug delivery. This guide presents detailed experimental protocols, a comparison of the methodologies, and illustrative data to aid in the selection of the most appropriate analytical technique.

Introduction to Purity Analysis of this compound

This compound is synthesized to link biomolecules or nanoparticles to other entities through "click chemistry." The purity of this linker is paramount, as impurities can lead to unwanted side reactions, reduced conjugation efficiency, and the introduction of potentially immunogenic species. Common impurities in the synthesis of this compound may include unreacted starting materials such as Benzyl-PEG13-OH, residual reagents from the azidation step, and PEG species of varying lengths (polydispersity).

This guide focuses on two orthogonal and powerful analytical techniques for purity assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation and quantification of the target molecule and its impurities, and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy for structural confirmation and quantification of functional end-groups.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating components of a mixture based on their hydrophobicity.[1] For this compound, the presence of the benzyl group provides a UV chromophore, allowing for sensitive detection.[2]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 30% to 70% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase (70:30 Water:Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.

Expected Elution Profile:

In a typical RP-HPLC separation, the elution order is from the most polar to the least polar compounds. For this compound analysis, the expected elution order would be:

  • Unreacted PEG13-diol: Lacks the hydrophobic benzyl group.

  • Benzyl-PEG13-OH: The starting material, slightly less polar than the azide.

  • This compound: The main product.

  • Di-benzylated PEG13: A potential diether impurity, which would be more hydrophobic.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is an excellent method for confirming the structure of the synthesized molecule and for quantifying the degree of functionalization.[3][4] It allows for the determination of the ratio of the benzyl and azide end-groups to the PEG backbone.

Instrumentation and Sample Preparation:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.

Key ¹H-NMR Signals for Purity Assessment:

  • Benzyl group protons: Aromatic protons typically appear in the range of 7.2-7.4 ppm.

  • Methylene protons adjacent to the benzyl ether: A singlet around 4.5 ppm.

  • PEG backbone protons: A large, broad multiplet around 3.6 ppm.

  • Methylene protons adjacent to the azide group: A triplet around 3.4 ppm.

Purity Calculation:

The purity can be determined by comparing the integration of the characteristic proton signals. For instance, the ratio of the integral of the benzyl protons to the integral of the methylene protons adjacent to the azide can confirm the 1:1 stoichiometry of the end groups. The overall purity can be estimated by comparing the integrals of the product signals to those of any observed impurities.[5]

Comparison of HPLC and NMR for Purity Validation

Both HPLC and NMR provide valuable, yet different, information regarding the purity of this compound. The choice of method, or the use of both in conjunction, depends on the specific requirements of the analysis.

FeatureHPLCNMR
Principle Separation based on polarity and differential partitioning between stationary and mobile phases.Absorption of radiofrequency waves by atomic nuclei in a magnetic field; signal intensity is proportional to the number of nuclei.
Information Obtained Provides a chromatogram showing the number of components and their relative abundance (area %).Gives detailed structural information and allows for the quantification of functional groups.
Sensitivity High sensitivity, capable of detecting trace impurities.Generally lower sensitivity than HPLC, may not detect impurities below 1-2%.
Quantification Relative quantification based on peak area (requires a reference standard for absolute quantification).Can provide absolute quantification using an internal standard (qNMR).
Sample Throughput Relatively high, with typical run times of 20-30 minutes per sample.Lower throughput, as sample preparation and data acquisition can be more time-consuming.
Destructive Yes, the sample is consumed during the analysis.No, the sample can be recovered after analysis.

Illustrative Purity Data Comparison

The following table presents hypothetical but realistic purity data for a synthesized batch of this compound, as determined by both HPLC and NMR.

Analytical MethodPurity of this compound (%)Key Impurities Detected
RP-HPLC (Area %) 97.5%Benzyl-PEG13-OH (1.8%), Unknown Impurity (0.7%)
¹H-NMR >98% (based on end-group analysis)Trace amounts of starting material (Benzyl-PEG13-OH) observed.

This illustrative data highlights that while HPLC provides a detailed profile of impurities, NMR confirms the structural integrity and high degree of end-group functionalization. The slight difference in purity values is common and reflects the different principles of the two techniques.

Workflow for Purity Validation

The following diagram illustrates a comprehensive workflow for validating the purity of synthesized this compound, incorporating both HPLC and NMR techniques for a robust assessment.

Workflow for Purity Validation of this compound cluster_synthesis Synthesis cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_validation Purity Validation synthesis Synthesized This compound hplc_prep Sample Preparation (1 mg/mL in mobile phase) synthesis->hplc_prep nmr_prep Sample Preparation (5-10 mg in deuterated solvent) synthesis->nmr_prep hplc_analysis RP-HPLC Analysis hplc_prep->hplc_analysis hplc_data Chromatogram Analysis (Peak Integration, Area %) hplc_analysis->hplc_data comparison Compare HPLC and NMR Data hplc_data->comparison nmr_analysis ¹H-NMR Spectroscopy nmr_prep->nmr_analysis nmr_data Spectral Analysis (Integration, Structural Confirmation) nmr_analysis->nmr_data nmr_data->comparison final_purity Final Purity Assessment comparison->final_purity

Caption: Comprehensive workflow for the purity validation of this compound.

Conclusion

Both HPLC and NMR are indispensable tools for validating the purity of synthesized this compound. HPLC, particularly RP-HPLC, excels at separating and quantifying impurities, providing a detailed purity profile. In contrast, NMR offers invaluable structural confirmation and a reliable method for quantifying the extent of end-group functionalization. For a comprehensive and robust purity assessment that ensures the quality and reliability of this critical reagent, a dual approach utilizing both HPLC and NMR is highly recommended. This orthogonal approach provides a more complete picture of the sample's composition, giving researchers and drug developers greater confidence in their downstream applications.

References

Benchmarking Benzyl-PEG13-Azide: A Comparative Guide to Bioorthogonal Ligation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a bioorthogonal ligation technique is paramount for the successful labeling and tracking of biomolecules. This guide provides an objective comparison of key bioorthogonal ligation methods that utilize an azide moiety, such as that in Benzyl-PEG13-azide, for the covalent modification of target molecules. We will delve into the performance, reaction kinetics, and experimental considerations for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Tetrazine Ligation, and the Staudinger Ligation, supported by experimental data and detailed protocols.

The azide group, a cornerstone of bioorthogonal chemistry, is small, stable, and biologically inert, making it an ideal chemical handle for modifying biomolecules in complex biological systems.[1][2] this compound, with its PEG linker, offers enhanced solubility and reduced steric hindrance for such modifications. The efficiency of its conjugation is dictated by the chosen ligation partner and reaction mechanism.

Comparative Analysis of Bioorthogonal Ligation Techniques

The primary methods for reacting with azides in a bioorthogonal manner include the copper-free click chemistry of SPAAC, the exceptionally fast inverse-electron-demand Diels-Alder reaction of Tetrazine Ligation, and the classic Staudinger Ligation. Each presents a unique set of advantages and disadvantages in terms of reaction speed, stability, and biocompatibility.

FeatureStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Tetrazine LigationStaudinger Ligation
Reaction Type [3+2] CycloadditionInverse-Electron-Demand Diels-Alder (IEDDA)Aza-ylide formation and rearrangement
Reaction Partners Azide + Strained Alkyne (e.g., DBCO, BCN)Azide (as a dienophile) + TetrazineAzide + Phosphine
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) 10⁻³ - 11 - 10⁶10⁻³ - 10⁻²
Catalyst Required No (Copper-free)[3][4]NoNo
Biocompatibility Excellent[4]ExcellentGood, but phosphines can be prone to oxidation
Key Advantages High stability of reactants and product, widely used.Extremely fast reaction kinetics.Forms a native amide bond (traceless version).
Key Disadvantages Slower kinetics compared to Tetrazine Ligation.Tetrazines can be susceptible to degradation.Generally slow reaction kinetics.

Reaction Mechanisms and Workflows

The choice of ligation chemistry dictates the experimental workflow. Below are the reaction mechanisms and a generalized experimental workflow for bioconjugation.

cluster_0 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_1 Tetrazine Ligation cluster_2 Staudinger Ligation Azide Azide Triazole Product Triazole Product Azide->Triazole Product + Strained Alkyne Strained Alkyne Strained Alkyne->Triazole Product Azide_tet Azide Dihydropyridazine Product Dihydropyridazine Product Azide_tet->Dihydropyridazine Product + Tetrazine Tetrazine Tetrazine->Dihydropyridazine Product N2 N2 Dihydropyridazine Product->N2 releases Azide_sta Azide Aza-ylide Intermediate Aza-ylide Intermediate Azide_sta->Aza-ylide Intermediate + Phosphine Phosphine Phosphine->Aza-ylide Intermediate Amide Product Amide Product Aza-ylide Intermediate->Amide Product Phosphine Oxide Phosphine Oxide Aza-ylide Intermediate->Phosphine Oxide + G A 1. Prepare Biomolecule (e.g., Protein) B 2. Introduce Bioorthogonal Handle (e.g., DBCO-NHS ester for SPAAC) A->B C 3. Purify Modified Biomolecule (e.g., Desalting column) B->C E 5. Bioorthogonal Ligation Reaction (Incubate at RT or 4°C) C->E D 4. Prepare Ligation Partner (e.g., this compound solution) D->E F 6. Purify Final Conjugate (e.g., Size-Exclusion Chromatography) E->F G 7. Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) F->G

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Benzyl-PEG13-azide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced scientific research and pharmaceutical development, the responsible handling and disposal of specialized chemical reagents is paramount. Benzyl-PEG13-azide, a molecule integral to bioconjugation and drug delivery systems, requires meticulous disposal procedures to mitigate potential hazards associated with its azide functional group. This guide provides an essential, step-by-step operational plan for the safe neutralization and disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Organic azides are energetic compounds that can be sensitive to heat, shock, or friction.[1] Therefore, the primary and recommended strategy for the disposal of this compound is its chemical reduction to the more stable corresponding amine. This transformation effectively eliminates the hazardous azide moiety, rendering the material significantly safer for collection as chemical waste.

Immediate Safety Precautions

Before initiating any disposal protocol, strict adherence to the following safety measures is mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[1]

  • Ventilation: All procedures must be conducted within a certified chemical fume hood to prevent the inhalation of any vapors and to contain any potential gas evolution.[1]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other potential sources of ignition.[2][3]

  • Waste Segregation: Do not mix azide-containing waste with other waste streams unless specifically instructed by the protocol.

Quantitative Data for Disposal Protocols

For the chemical neutralization of this compound, two primary methods are recommended: the Staudinger Reaction and Catalytic Transfer Hydrogenation. The following table summarizes the key quantitative parameters for these procedures.

ParameterStaudinger ReactionCatalytic Transfer Hydrogenation
Reagent Triphenylphosphine (PPh₃)10% Palladium on Carbon (Pd/C)
Reagent Stoichiometry 1.1 - 1.5 equivalents5 - 10 mol%
Hydrogen Donor N/AHydrazine hydrate
Donor Stoichiometry N/A1.5 - 2.0 equivalents
Solvent Tetrahydrofuran (THF)/WaterMethanol or Ethanol
Reaction Temperature Room TemperatureRoom Temperature
Reaction Monitoring Thin Layer Chromatography (TLC)TLC

Experimental Protocols for Neutralization

1. Staudinger Reaction

This method involves the reaction of the azide with triphenylphosphine to form an aza-ylide intermediate, which is then hydrolyzed to the corresponding amine and triphenylphosphine oxide.

  • Preparation: In a round-bottom flask suitable for the volume of waste, dissolve the this compound waste in a mixture of tetrahydrofuran (THF) and a small amount of water.

  • Reagent Addition: To the stirred solution, add triphenylphosphine (1.1-1.5 equivalents) portion-wise. The reaction is typically exothermic, and addition should be controlled to maintain a gentle reflux.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting azide spot is no longer visible.

  • Hydrolysis: Upon completion, add water to the reaction mixture and continue stirring for 30 minutes to ensure complete hydrolysis of the intermediate aza-ylide to the amine and triphenylphosphine oxide.

  • Waste Collection: The resulting mixture, now containing the significantly safer amine, should be transferred to a properly labeled hazardous waste container for collection by your institution's environmental health and safety (EH&S) department.

2. Catalytic Transfer Hydrogenation

This procedure utilizes a palladium catalyst and a hydrogen donor to reduce the azide to an amine.

  • Preparation: In a round-bottom flask, dissolve the this compound waste in a protic solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10 mol%).

  • Hydrogen Donor Addition: To the stirred suspension, add a hydrogen donor such as hydrazine hydrate (1.5 - 2.0 equivalents). The addition should be done dropwise as the reaction can be exothermic and may result in vigorous nitrogen gas evolution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the disappearance of the benzyl azide spot.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Safety Note: The palladium catalyst on Celite should be quenched with water before disposal as solid waste, as it can be pyrophoric.

  • Waste Collection: The filtrate, containing the much less hazardous amine, should be collected in a properly labeled hazardous waste container for disposal through your institution's EH&S department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Safety cluster_neutralization Neutralization cluster_disposal Final Disposal start This compound Waste ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood choose_method Select Neutralization Method fume_hood->choose_method staudinger Staudinger Reaction (Triphenylphosphine) choose_method->staudinger Method A catalytic Catalytic Transfer Hydrogenation (Pd/C, Hydrazine) choose_method->catalytic Method B monitor Monitor Reaction (e.g., TLC) staudinger->monitor catalytic->monitor workup Reaction Work-up (Quench Catalyst if applicable) monitor->workup collect_waste Collect Neutralized Waste in Labeled Hazardous Waste Container workup->collect_waste ehs Arrange for Pickup by Environmental Health & Safety (EH&S) collect_waste->ehs end Disposal Complete ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet for any other chemicals present in your waste stream.

References

Safe Handling and Disposal of Benzyl-PEG13-azide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The handling of azide compounds such as Benzyl-PEG13-azide in a laboratory setting demands meticulous attention to safety protocols due to the dual hazards of high toxicity and the potential for explosive decomposition.[1] Organic azides can be sensitive to heat, light, friction, and shock.[1][2] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, outlining the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure safe handling.

Essential Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against the chemical and physical hazards associated with this compound. The following equipment is mandatory to prevent skin, eye, and respiratory exposure.

Protection TypeSpecificationRationale and Key Considerations
Hand Protection Double-gloved standard nitrile exam gloves.[3][4] For tasks with higher risk of exposure, Silver Shield® gloves worn under nitrile gloves are recommended.Azides can be readily absorbed through the skin. Gloves must be inspected before use and changed regularly (at least every two hours).
Eye & Face Protection Chemical safety goggles conforming to EU EN 166 or NIOSH standards. A face shield must be worn in addition to goggles if there is a risk of splashes or if a blast shield is not feasible.Protects against splashes and potential explosions.
Body Protection A fully buttoned, flame-resistant lab coat is mandatory. For potential exposure to liquid or dry particles, Tyvek sleeves or gowns are recommended.Prevents skin contact with the azide compound.
Respiratory Protection Required if ventilation is inadequate or exposure limits are at risk of being exceeded. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.Minimizes inhalation exposure to potentially toxic vapors or aerosols.

Operational Plan: Handling and Storage

Adherence to a strict operational protocol is critical. Benzyl azide is a flammable liquid and is potentially explosive, especially when heated.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound must be performed in a certified chemical fume hood.

  • Blast Shield: A blast shield must be used for all azide-related experiments, with the fume hood sash positioned as low as possible.

  • Ventilation: Ensure adequate ventilation with explosion-proof equipment.

  • Safety Equipment: An accessible and operational safety shower and eyewash station are required in the immediate work area.

Procedural Guidelines
  • Area Designation: Set up a designated area for work with azides and label it clearly.

  • Eliminate Ignition Sources: The work area must be free of heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and explosion-proof electrical equipment.

  • Handling Precautions:

    • Avoid using metal spatulas or instruments for weighing and transferring azides to prevent the formation of shock-sensitive metal azides.

    • Do not use ground glass joints, as friction may cause explosive decomposition.

    • Avoid concentrating azide-containing solutions through rotary evaporation or distillation.

  • Storage:

    • Store this compound in a cool, dry, well-ventilated area away from heat and light.

    • Keep containers tightly closed and properly labeled.

    • Store away from incompatible materials such as acids, heavy metals, and oxidizing agents.

G cluster_prep Preparation & Setup cluster_handling Chemical Handling cluster_disposal Waste Management cluster_emergency Emergency Response HazardAssessment Hazard Assessment (Review SDS) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) HazardAssessment->PPE EngControls Setup Engineering Controls (Fume Hood, Blast Shield) PPE->EngControls Handling Handle this compound (No Metal Spatulas, Avoid Shock) EngControls->Handling WasteSeg Segregate Azide Waste (No Acidic Waste) Handling->WasteSeg Spill Spill Response Handling->Spill Exposure Personnel Exposure Handling->Exposure Deactivate Chemical Deactivation (e.g., Staudinger Reaction) WasteSeg->Deactivate Collect Collect in Labeled Hazardous Waste Container Deactivate->Collect

Workflow for the Safe Handling of Benzyl Azide.

Disposal Plan: Deactivation and Collection

Improper disposal of azide waste can lead to violent explosions. It is critical to follow a strict disposal protocol.

Core Disposal Principles:

  • NEVER pour azide-containing solutions down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azides.

  • NEVER mix azide waste with acidic waste. This combination can generate hydrazoic acid, which is both highly toxic and explosive.

  • All items contaminated with azides (e.g., pipette tips, weigh boats) must be collected as hazardous waste.

Experimental Protocol: Chemical Deactivation via Staudinger Reaction

The recommended strategy for the disposal of organic azides is to first convert them to a more stable derivative, such as an amine, before collection. The Staudinger Reaction is a mild and effective method for this purpose.

Materials:

  • This compound waste in a suitable solvent (e.g., THF)

  • Triphenylphosphine (PPh₃)

  • Round-bottom flask with magnetic stir bar

  • Nitrogen inlet

Procedure:

  • Preparation: In a round-bottom flask within a chemical fume hood, dissolve the this compound waste in a solvent like tetrahydrofuran (THF).

  • Reagent Addition: While stirring, slowly add a solution of triphenylphosphine (at least 1.1 equivalents) to the azide solution at room temperature.

  • Reaction: The reaction is typically accompanied by the evolution of nitrogen gas. Stir the mixture at room temperature until the reaction is complete (cessation of gas evolution is a common indicator). This process converts the hazardous azide to a stable aza-ylide, which is then hydrolyzed to the corresponding amine.

  • Waste Collection: The resulting mixture, containing the much safer amine and triphenylphosphine oxide, should be transferred to a properly labeled hazardous waste container for collection by the institution's environmental health and safety (EH&S) department.

Emergency Procedures

Immediate and correct response to an accident is crucial to mitigate harm.

SituationImmediate Action Plan
Skin Contact Immediately remove all contaminated clothing. Rinse the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes at an eyewash station with tepid water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth). Call for emergency medical help.
Ingestion Rinse the mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.
Small Spill (<250 mL) Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite to prevent dust generation. Use non-sparking tools to carefully sweep the material into a non-metal container for disposal. Wipe the area down with a soap and water solution.
Large Spill Evacuate all personnel from the area immediately. Contact your institution's emergency response team or EH&S department (e.g., OESO, EH&S).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.